molecular formula C11H17NO B2764440 (2R)-2-(4-Ethoxyphenyl)propan-1-amine CAS No. 2248174-88-9

(2R)-2-(4-Ethoxyphenyl)propan-1-amine

Cat. No.: B2764440
CAS No.: 2248174-88-9
M. Wt: 179.263
InChI Key: BWUGGEFYBPRBJI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-(4-Ethoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(4-Ethoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-ethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUGGEFYBPRBJI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral primary amine belonging to the


-methylphenethylamine structural class. In drug development, 

-methylphenethylamines are heavily investigated for their potent modulatory effects on monoamine transporters (DAT, SERT, NET) and their role as agonists for the Trace Amine-Associated Receptor 1 (TAAR1)[1].

The introduction of a 4-ethoxy substitution on the phenyl ring significantly alters the molecule's steric bulk and lipophilicity compared to unsubstituted or methoxy-substituted analogs. Furthermore, the (2R) stereocenter dictates the three-dimensional orientation of the ethoxy group within receptor binding pockets, often leading to pronounced stereoselective pharmacodynamics[2]. As a Senior Application Scientist, I have structured this guide to bridge the gap between the theoretical physicochemical properties of this compound and the rigorous, self-validating analytical workflows required to evaluate it in preclinical settings.

Physicochemical Profiling & Causality

Understanding the fundamental physicochemical properties of a molecule is not merely an exercise in data collection; it is the logical foundation for all subsequent assay design, formulation, and pharmacokinetic modeling. The data below is synthesized from structural analysis and baseline data of the closely related methoxy analog (CID 202625)[3].

Quantitative Physicochemical Data
PropertyValueDerivation Method / Rationale
Molecular Formula C₁₁H₁₇NOStructural Analysis
Molecular Weight 179.26 g/mol Computed
Monoisotopic Mass 179.1310 DaComputed
XLogP3 ~2.0Estimated via methoxy analog baseline[3]. The ethoxy group increases lipophilicity, optimizing BBB penetration.
pKa (Primary Amine) 9.8 – 10.1in silico prediction. Ensures >99% protonation at physiological pH (7.4).
Topological Polar Surface Area 35.3 Ų2D Structure Calculation[3]. Well within the <90 Ų limit for CNS active drugs.
Hydrogen Bond Donors / Acceptors 1 / 2Structural Analysis.
Rotatable Bonds 4Structural Analysis. Balances conformational flexibility with binding entropy.
The "Why" Behind the Data
  • Ionization State (pKa ~9.8): The high pKa ensures the primary amine exists almost exclusively as a cation in physiological environments. This is a non-negotiable requirement for aminergic GPCR engagement, as the protonated amine forms a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp103) deep within the TAAR1 binding pocket[1].

  • Lipophilicity (XLogP3 ~2.0): By extending the 4-methoxy group to a 4-ethoxy group, the partition coefficient is pushed closer to the optimal range for passive blood-brain barrier (BBB) diffusion. It achieves this without crossing the threshold (LogP > 4) where non-specific protein binding and phospholipid trapping become problematic liabilities.

Analytical & Experimental Workflows

To ensure scientific integrity, every protocol utilized in the evaluation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine must be designed as a self-validating system . This means the assay inherently proves its own reliability through built-in controls and system suitability criteria.

Protocol A: Chiral Purity Determination via HPLC-UV

Causality: The (2R) and (2S) enantiomers can exhibit divergent metabolic clearances and off-target toxicities. Determining the enantiomeric excess (ee%) is a critical quality attribute (CQA) before any in vitro or in vivo testing.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The 0.1% DEA is critical to suppress secondary interactions between the basic primary amine and residual surface silanols, preventing peak tailing.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; Injection volume of 10 µL.

  • Detection: Monitor UV absorbance at 225 nm and 275 nm.

  • Calculation: Integrate the peak areas.

    
    .
    

Self-Validation Mechanism: Prior to sample analysis, a System Suitability Test (SST) is executed using a racemic reference standard. The run is only validated if the chromatographic resolution (


) between the (2R) and (2S) peaks is 

, and the relative standard deviation (RSD) of peak areas across 5 replicate injections is

. This strictly adheres to ICH Q2(R1) validation guidelines for analytical procedures[4].

AnalyticalWorkflow Sample Racemic Analyte HPLC Chiral HPLC (Chiralcel OD-H) Sample->HPLC Injection (10 µL) UV UV Detection (225/275 nm) HPLC->UV Isocratic Elution Data ee% Calculation ICH Q2(R1) Validated UV->Data Peak Integration

Fig 1. Chiral HPLC-UV analytical workflow for enantiomeric excess determination.

Protocol B: In Vitro Microsomal Stability & Clearance ( )

Causality: The 4-ethoxy ether linkage is a classic metabolic liability, highly susceptible to O-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Quantifying the intrinsic clearance (


) predicts first-pass metabolism and systemic half-life.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and 1 µM of the (2R)-analyte in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (

    
    ) and calculate 
    
    
    
    .

Self-Validation Mechanism: The assay is run concurrently with a high-clearance positive control (Verapamil) to confirm microsomal enzymatic viability. Crucially, a negative control (analyte + microsomes without NADPH) is included to definitively rule out chemical instability or non-CYP-mediated degradation. This satisfies the stringent criteria outlined in the FDA Guidance for In Vitro Metabolism and DDI Studies[5].

Metabolism Parent (2R)-2-(4-Ethoxyphenyl) propan-1-amine ODealkyl (2R)-2-(4-Hydroxyphenyl) propan-1-amine Parent->ODealkyl CYP2D6/CYP3A4 (O-Deethylation) Deamin 2-(4-Ethoxyphenyl) propanal Parent->Deamin MAO/CYP (Oxidative Deamination) Phase2 Glucuronide/Sulfate Conjugates ODealkyl->Phase2 UGT/SULT (Phase II Conjugation)

Fig 2. Primary Phase I and Phase II metabolic pathways for the target compound.

Pharmacodynamic Mechanisms: TAAR1 Engagement

Beyond its physical properties, the biological utility of (2R)-2-(4-Ethoxyphenyl)propan-1-amine lies in its potential to modulate monoaminergic tone. Unlike classical cell-surface receptors, TAAR1 is predominantly located intracellularly or on presynaptic terminals[1].

The compound enters the presynaptic neuron either via passive diffusion (facilitated by its ~2.0 XLogP3) or active transport via DAT/SERT. Once inside, it binds to TAAR1, triggering a Gs/Gq-protein coupled cascade. This leads to the accumulation of intracellular cAMP and calcium, activating PKA and PKC. The resulting phosphorylation cascade reverses the function of monoamine transporters (promoting efflux) and reduces the firing frequency of dopaminergic and serotonergic neurons[2]. This mechanism is highly sought after for the management of substance use disorders and schizophrenia.

TAAR1_Signaling Ligand (2R)-Enantiomer Receptor TAAR1 Receptor (Intracellular) Ligand->Receptor Binding (Asp103) GProtein Gs / Gq Protein Receptor->GProtein Activation Effector Adenylyl Cyclase / Phospholipase C GProtein->Effector Signal Transduction SecondMsgr cAMP / Calcium Effector->SecondMsgr Generation Kinase PKA / PKC Activation SecondMsgr->Kinase Phosphorylation Cascade Outcome Modulation of Transporters & Neuronal Firing Kinase->Outcome Physiological Response

Fig 3. Intracellular TAAR1 G-protein coupled signaling cascade upon ligand binding.

References

  • [3] PubChem. "2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625". National Center for Biotechnology Information. URL:[Link]

  • [5] U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry". Regulations.gov. URL:[Link]

  • [4] U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov. URL:[Link]

  • [1] Berry, M. D., et al. (2016). "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications". Frontiers in Neuroscience (via PMC). URL:[Link]

  • [2] Wu, R., & Li, J. X. (2021). "Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders". CNS Drugs (via PMC). URL:[Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral amine belonging to the 2-arylpropylamine class of compounds. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of the (2R)-enantiomer of 2-(4-ethoxyphenyl)propan-1-amine, a valuable chiral building block for the synthesis of complex molecular targets in drug discovery. Understanding these fundamental properties is critical for its effective utilization in the development of novel therapeutics. Chiral amines like this are crucial in stereoselective organic synthesis, serving as resolving agents, building blocks, or chiral auxiliaries.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of (2R)-2-(4-Ethoxyphenyl)propan-1-amine consists of a propane-1-amine backbone with a 4-ethoxyphenyl substituent at the second carbon atom. The presence of a chiral center at this C2 position gives rise to two enantiomers: (2R) and (2S).

PropertyPredicted Value
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name (2R)-2-(4-ethoxyphenyl)propan-1-amine
CAS Number Not available
Predicted pKa ~10.2 (amine)
Predicted logP ~2.5
Appearance Likely a colorless to pale yellow oil or low-melting solid

Caption: 2D structure of (2R)-2-(4-Ethoxyphenyl)propan-1-amine with the chiral center indicated by an asterisk.

Stereochemistry and Its Significance

The chiral center at C2 in 2-(4-ethoxyphenyl)propan-1-amine results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration. For the (2R)-enantiomer, the substituents around the chiral carbon are prioritized as follows: 1. -NH₂ > 2. -C₆H₄OCH₂CH₃ > 3. -CH₃ > 4. -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (1 to 3) is in a clockwise direction, hence the 'R' designation.

The biological importance of stereochemistry cannot be overstated. Enantiomers of a drug can have different affinities for their biological targets, leading to variations in efficacy, metabolism, and toxicity.[2][3] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[3] Therefore, the synthesis and characterization of enantiomerically pure compounds like (2R)-2-(4-Ethoxyphenyl)propan-1-amine are crucial in drug development. Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the development of chiral drugs, often requiring the characterization and testing of individual enantiomers.[4][5]

Enantiomers cluster_R (2R)-2-(4-Ethoxyphenyl)propan-1-amine cluster_S (2S)-2-(4-Ethoxyphenyl)propan-1-amine R_img S_img R_img->S_img Mirror Plane

Caption: The enantiomers of 2-(4-Ethoxyphenyl)propan-1-amine.

Synthesis of Enantiomerically Pure (2R)-2-(4-Ethoxyphenyl)propan-1-amine

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. Several strategies can be employed to obtain (2R)-2-(4-Ethoxyphenyl)propan-1-amine, including asymmetric synthesis and chiral resolution of a racemic mixture.

Proposed Asymmetric Synthesis Route

A plausible and efficient route for the asymmetric synthesis involves the stereoselective reduction of a suitable prochiral precursor, such as an oxime or a nitrile.

Step 1: Synthesis of the Precursor Ketone

The synthesis would begin with a Friedel-Crafts acylation of phenetole (ethoxybenzene) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-(4-ethoxyphenyl)propan-1-one.

Step 2: Formation of the Prochiral Imine or Oxime

The resulting ketone can be converted to an oxime by reaction with hydroxylamine hydrochloride. Alternatively, it can be transformed into an N-sulfinylimine using a chiral sulfinamide, such as (R)-tert-butanesulfinamide.

Step 3: Asymmetric Reduction

The key enantioselective step is the reduction of the C=N double bond.

  • For Oximes: Asymmetric reduction can be achieved using a chiral catalyst, such as a spiroborate ester derived from a chiral amino alcohol.[6]

  • For N-Sulfinylimines: Diastereoselective reduction can be performed using a reducing agent like sodium borohydride. The chiral auxiliary is then removed under acidic conditions to yield the desired primary amine.

Step-by-Step Protocol for Asymmetric Reduction of an N-Sulfinylimine (Illustrative)

  • Imine Formation: To a solution of 1-(4-ethoxyphenyl)propan-1-one in an appropriate solvent (e.g., THF), add (R)-tert-butanesulfinamide and a dehydrating agent (e.g., Ti(OEt)₄). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Reduction: Cool the reaction mixture to -78 °C and add a solution of a reducing agent, such as L-Selectride®, dropwise. Stir for several hours at this temperature.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. After purification, treat the N-sulfinyl amine with HCl in an appropriate solvent (e.g., methanol) to cleave the sulfinyl group and afford the desired (2R)-2-(4-ethoxyphenyl)propan-1-amine hydrochloride salt. Neutralization with a base will provide the free amine.

Chiral Resolution of Racemic 2-(4-Ethoxyphenyl)propan-1-amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(4-ethoxyphenyl)propan-1-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol for Chiral Resolution

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol). Add a stoichiometric amount of a chiral acid, such as (+)-tartaric acid or a derivative thereof.

  • Diastereomer Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomers are key to the separation.

  • Isolation and Liberation of the Enantiomer: Filter the crystalline salt and wash with a cold solvent. The enantiomerically enriched amine can then be liberated by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. The optical purity of the resulting amine should be determined by chiral HPLC. Multiple crystallization cycles may be necessary to achieve high enantiomeric excess.[7]

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution A1 Phenetole + Propanoyl Chloride A2 1-(4-ethoxyphenyl)propan-1-one A1->A2 Friedel-Crafts Acylation A3 Prochiral Imine/Oxime A2->A3 Condensation A4 (2R)-2-(4-Ethoxyphenyl)propan-1-amine A3->A4 Asymmetric Reduction R1 Racemic 2-(4-Ethoxyphenyl)propan-1-amine R2 Diastereomeric Salts R1->R2 + Chiral Acid R3 Enriched (R)-Salt R2->R3 Fractional Crystallization R4 (2R)-2-(4-Ethoxyphenyl)propan-1-amine R3->R4 Basification Analytical_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Characterization cluster_results Data Output Product (2R)-2-(4-Ethoxyphenyl)propan-1-amine NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Product->MS IR IR Spectroscopy Product->IR Chiral_HPLC Chiral HPLC Product->Chiral_HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Chemical Purity Chiral_HPLC->Purity EE Enantiomeric Excess (% ee) Chiral_HPLC->EE

Sources

Literature review of (2R)-2-(4-Ethoxyphenyl)propan-1-amine as a chiral intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature landscape, synthetic methodologies, and quality control parameters for (2R)-2-(4-Ethoxyphenyl)propan-1-amine .

Executive Summary

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a "privileged" chiral building block belonging to the class of


-branched primary amines. Structurally, it represents the 4-ethoxy analog of the key intermediate used in the synthesis of Tamsulosin  (which bears a 4-methoxy-3-sulfonamido substitution).

Its significance lies in its role as a precursor for sulfonamide-based alpha-blockers and as a model substrate for validating high-value asymmetric transformations. The (2R)-configuration is critical for biological activity in this pharmacophore class, as the stereocenter dictates binding affinity to adrenergic receptors. This guide synthesizes current literature on its production, moving from classical resolution to state-of-the-art chemocatalytic and biocatalytic routes.

Molecular Profile
IUPAC Name (2R)-2-(4-Ethoxyphenyl)propan-1-amine
Common Ref. 4-Ethoxy-

-methylphenethylamine
Molecular Formula

Molecular Weight 179.26 g/mol
Chiral Center C2 (Propyl chain)
Key Application Chiral synthon for sulfonamide APIs; Asymmetric catalysis benchmark

Synthetic Methodologies

The literature stratifies the synthesis of this amine into three distinct generations: Classical Resolution (Generation 1), Asymmetric Hydrogenation (Generation 2), and Biocatalysis (Generation 3).

Route A: Asymmetric Hydrogenation (The "Allylamine" Route)

This is currently the most atom-economic chemical route. It relies on the asymmetric hydrogenation of the corresponding allylamine precursor. Unlike imine hydrogenation, which requires protecting groups, direct hydrogenation of the free allylamine is feasible with specific Rhodium or Ruthenium catalysts.

  • Substrate: 2-(4-Ethoxyphenyl)prop-2-en-1-amine.

  • Catalytic System: Rh(I) complex with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos or BINAP ).

  • Mechanism: The olefin coordinates to the metal center; the chiral ligand enforces facial selectivity during hydride insertion.

  • Performance: Literature reports enantiomeric excesses (ee) >82% with yields >93% under optimized conditions (100 bar

    
    ).
    

AsymmetricHydrogenation Substrate 2-(4-Ethoxyphenyl) prop-2-en-1-amine Reaction Hydrogenation (100 bar H2, MeOH) Substrate->Reaction Substrate Loading Catalyst Rh(cod)2BF4 + (R,R)-Et-DuPhos Catalyst->Reaction 1 mol% Product (2R)-2-(4-Ethoxyphenyl) propan-1-amine (>82% ee) Reaction->Product Reductive Saturation

Figure 1: Asymmetric hydrogenation pathway via Rh-catalysis.

Route B: Biocatalysis (Transaminases)

The "Green" route utilizes


-Transaminases (

-TAs) to convert the corresponding ketone directly to the chiral amine. This method offers superior enantioselectivity (>99% ee) compared to chemical reduction but requires an amine donor system.
  • Substrate: 1-(4-Ethoxyphenyl)propan-2-one.

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. or engineered variants).
    
  • Amine Donor: Isopropylamine (sacrificial) or Alanine (with LDH/GDH recycling).

  • Key Advantage: Eliminates the need for heavy metals; runs in aqueous media.

Biocatalysis Ketone 1-(4-Ethoxyphenyl) propan-2-one Enzyme (R)-selective Transaminase Ketone->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product (2R)-2-(4-Ethoxyphenyl) propan-1-amine (>99% ee) Enzyme->Product Stereoselective Amination Byproduct Acetone (Removed in vacuo) Enzyme->Byproduct

Figure 2: Biocatalytic transamination workflow.

Route C: Classical Resolution (Industrial Baseline)

While less elegant, resolution remains a robust method for bulk manufacturing where catalyst cost is prohibitive.

  • Racemic Synthesis: Reductive amination of 1-(4-ethoxyphenyl)propan-2-one using

    
     / 
    
    
    
    .
  • Resolution: Formation of diastereomeric salts using a chiral acid.

    • Resolving Agent: N-Acetyl-L-Leucine or (2R,3R)-Tartaric Acid .

    • Process: The (R)-amine forms a less soluble salt with the resolving agent in ethanol/water mixtures, crystallizing out preferentially.

  • Liberation: Basification with NaOH yields the free (R)-base.

Comparative Analysis of Routes

ParameterRoute A: Asymmetric HydrogenationRoute B: BiocatalysisRoute C: Classical Resolution
Step Count Low (1 step from allylamine)Low (1 step from ketone)High (Synthesis + Salt Formation + Break)
Enantiomeric Excess 80-90% (Requires recrystallization)>99% (Excellent) >98% (After multiple crystallizations)
Scalability High (Flow chemistry compatible)Medium (Volumetric productivity limits)High (Standard batch reactors)
Cost Driver Chiral Ligands (DuPhos/BINAP)Enzyme preparationYield loss (max 50% theoretical without recycling)

Quality Control & Characterization

Validation of the (2R)-configuration is non-negotiable for pharmaceutical applications.

Analytical Controls
  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Detection: UV @ 225 nm (Phenoxy absorption).

    • Expectation: The (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

  • Optical Rotation:

    • Specific Rotation

      
       is expected to be negative (levorotatory) for the (R)-isomer in methanol, consistent with the Tamsulosin amine analog, though this must be experimentally verified against a reference standard as solvent effects can invert the sign.
      
Impurity Profile
  • Des-ethoxy impurity: Resulting from cleavage of the ether bond (harsh acidic conditions).

  • Dimer formation: Secondary amine formation during reductive amination steps.

References

  • Asymmetric Hydrogenation of Allylamines

    • Title: CO2-Assisted Asymmetric Hydrogen
    • Source: C
    • Context: Describes the Rh-catalyzed hydrogenation of 2-(4-ethoxyphenyl)prop-2-en-1-amine to the target amine with 82% ee.
    • URL:[Link]

  • Biocatalytic Transamination (Tamsulosin Context)

    • Title: Chemoenzymatic synthesis of Tamsulosin.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Details the use of transaminases to generate the (R)-amine core from the corresponding ketone with high stereocontrol.
    • URL:[Link]

  • Industrial Resolution Methodologies

    • Title: Improved Process for the Preparation of Tamsulosin Hydrochloride.[2]

    • Source: ResearchG
    • Context: Discusses the classical resolution of the 2-methoxy analog using chiral acids, a protocol adaptable to the 4-ethoxy target.
    • URL:[Link]

  • Tamsulosin Synthesis Overview

    • Title: New practical synthesis of Tamsulosin.[2]

    • Source: Chirality (PubMed).[3]

    • Context: Reviews the synthetic routes for the chiral amine intermedi
    • URL:[Link]

Sources

Solubility Profile and Solvent Selection for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

[1][2][3]

Executive Summary & Chemical Context

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral

12

12

Understanding its solubility profile is critical for:

  • Chiral Resolution: Selecting solvent systems that maximize the enantiomeric excess (ee) during diastereomeric salt formation.

  • Process Purification: Designing cooling crystallization or anti-solvent precipitation steps to remove regioisomers and synthetic byproducts.[1][2]

  • Salt Formation: Identifying solvents that support the precipitation of stable salts (e.g., Hydrochloride, Tartrate) with high yield.[1][2]

Physicochemical Baseline[1][2][3]
  • Chemical Class: Lipophilic primary amine.[1][2]

  • Predicted LogP: ~2.3 – 2.6 (Moderately lipophilic).[1][2]

  • Predicted pKa: ~9.8 – 10.2 (Basic, protonatable).[1][2]

  • Physical State (Free Base): Likely a viscous oil or low-melting solid at room temperature.[1][2]

  • Physical State (Salts): High-melting crystalline solids.[1][2]

Solubility Profile: Theoretical & Analog-Derived Data

Note: The following trends are derived from Structure-Property Relationships (SPR) of 4-substituted

Free Base Solubility

The free base form is dominated by the lipophilic ethoxyphenyl moiety, making it highly soluble in organic solvents but sparingly soluble in water.[1][2]

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Extraction solvent; excellent for dissolving crude oil.[1][2]
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Primary solvents for salt formation and resolution.[1][2]
Ethers THF, MTBE, 2-MeTHFHigh (>100 mg/mL)Reaction solvents; MTBE is a good anti-solvent for salts.[1][2]
Aromatics Toluene, XyleneHigh (>150 mg/mL)High-temperature reaction solvent; azeotropic drying.[1][2]
Alkanes Heptane, Hexane, CyclohexaneModerate to Low Excellent anti-solvent for crystallization of the free base.[1][2]
Water Water (pH > 11)Very Low (<1 mg/mL)Used as the immiscible phase in biphasic workups.[1][2]
Salt Solubility (e.g., Hydrochloride, Tartrate)

Upon protonation, the ionic character dominates, inverting the solubility profile.[1][2]

Solvent ClassSolubility Trend (Salt Form)Process Implication
Water High (pH < 7)Good for aqueous handling, but difficult to extract from.[1][2]
Methanol High Often too soluble for high-yield crystallization; requires anti-solvent.[1][2]
Ethanol/IPA Moderate to High (Temp.[1][2] dependent)Ideal Crystallization Solvents. Solubility drops significantly on cooling.[1][2]
Acetone/MEK Low Common anti-solvents for amine salts.[1][2]
Toluene/Heptane Negligible Strictly anti-solvents to drive precipitation.[1][2]

Experimental Protocols for Solubility Determination

To establish an authoritative solubility curve for your specific lot of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, follow this tiered approach.

Tier 1: Visual Solubility Screening (Qualitative)

Objective: Rapidly classify solvents as "Soluble," "Partially Soluble," or "Insoluble."[1][2]

  • Place 10 mg of the compound into a clear HPLC vial.

  • Add solvent in 100 µL increments (up to 1 mL).

  • Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved < 100 µL: High Solubility (>100 mg/mL).[1][2]

    • Dissolved in 1 mL: Moderate Solubility (10 mg/mL).[1][2]

    • Undissolved: Low Solubility (<10 mg/mL).[1][2]

Tier 2: Equilibrium Solubility (Quantitative via HPLC)

Objective: Determine exact saturation points for process design (Van't Hoff plots).

  • Preparation: Add excess solid (approx. 50-100 mg) to 2 mL of solvent in a jacketed vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours.

  • Sampling:

    • Stop stirring and allow solids to settle (30 min).

    • Filter supernatant through a 0.45 µm PTFE filter (pre-heated to avoid crashing out).[1][2]

  • Analysis: Dilute filtrate and analyze via HPLC-UV (typically 210-254 nm).

  • Calculation:

    
    [1][2]
    

Process Development Strategy: Visualization

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.

Solubility Screening Workflow

SolubilityWorkflowStartStart: (2R)-2-(4-Ethoxyphenyl)propan-1-amineFormCheckDetermine Form:Free Base or Salt?Start->FormCheckFreeBaseFree Base (Lipophilic)FormCheck->FreeBaseNeutral pHSaltSalt Form (Ionic)FormCheck->SaltAcidic pHFB_ScreenScreen Non-Polar/Aprotic:Toluene, DCM, MTBEFreeBase->FB_ScreenFB_ResultHigh Solubility ExpectedFB_Screen->FB_ResultEquilibrium24h Equilibrium Stirring(Excess Solid)FB_Result->EquilibriumSalt_ScreenScreen Polar Protic:MeOH, EtOH, Water, IPASalt->Salt_ScreenSalt_ResultSolubility is Temp-DependentSalt_Screen->Salt_ResultSalt_Result->EquilibriumFilter0.45 µm FiltrationEquilibrium->FilterHPLCHPLC QuantificationFilter->HPLC

Figure 1: Systematic workflow for determining the quantitative solubility profile.

Solvent Selection Decision Tree

SolventSelectionObjectiveProcess ObjectiveReactionSynthesis/ReactionObjective->ReactionWorkupExtraction/WorkupObjective->WorkupCrystCrystallization/ResolutionObjective->CrystSolv_ReactionToluene (High T)THF (Low T)Reaction->Solv_ReactionSolv_WorkupDCM / Water (Biphasic)MTBE / WaterWorkup->Solv_WorkupSalt_FormIs it a Salt?Cryst->Salt_FormYes_SaltUse IPA or EtOH(Cooling Cryst.)Salt_Form->Yes_SaltYesNo_BaseUse Heptane/Toluene(Evap or Cooling)Salt_Form->No_BaseNo

Figure 2: Decision matrix for selecting solvents based on the unit operation.

Critical Process Insights

Chiral Resolution Implications

For the (2R)-isomer, if enantiomeric enrichment is required, solubility plays a pivotal role.[1][2]

  • Classical Resolution: Diastereomeric salts (e.g., with D-Tartaric acid) often require a solvent system where the desired (2R)-salt is less soluble than the (2S)-salt.[1][2]

  • Recommended System: Ethanol/Water (90:10 to 95:5) or Isopropanol .[1][2] The presence of water often sharpens the solubility differential between diastereomers.[1][2]

Salt Formation Dynamics

When forming the Hydrochloride (HCl) salt:

  • Exotherm Risk: The reaction of the free amine with conc.[1][2] HCl is exothermic.[1][2]

  • Solvent Choice: Perform salt formation in Ethyl Acetate (EtOAc) or IPA .[1][2] The HCl salt of (2R)-2-(4-Ethoxyphenyl)propan-1-amine is likely insoluble in EtOAc, leading to a high-yield slurry that can be easily filtered.[1][2] Avoid Methanol as the salt may remain too soluble, requiring harsh anti-solvents (Ether/Heptane) which can trap impurities.[1][2]

Stability Considerations[1][2][3]
  • Chlorinated Solvents: While DCM is an excellent solvent for the free base, avoid prolonged storage of the free amine in DCM as primary amines can react with DCM over time (alkylation) to form trace impurities.[1][2]

  • Oxidation: As an electron-rich aromatic amine, the compound may be sensitive to oxidation.[1][2] Degas solvents (Sparging with

    
    ) prior to solubility studies to prevent oxidative degradation coloring the solution.
    

References

  • Black, S. N., et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts."[1][2] Journal of Pharmaceutical Sciences, vol. 96, no. 5, 2007, pp. 1053-1068.[1][2] Link

  • Pudipeddi, M., & Serajuddin, A. T. "Trends in Solubility of Polymorphs."[1][2] Journal of Pharmaceutical Sciences, vol. 94, no. 5, 2005, pp. 929-939.[1][2] Link

  • Wyatt Technology. "Solubility & Metastable Zone Width Determination." Application Note. Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012.[1][2] (Standard text for solvent selection protocols).

CAS number and chemical identifiers for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine , a chiral phenethylamine derivative. This monograph is structured to serve researchers in medicinal chemistry and process development, focusing on synthesis, characterization, and quality control.

Chemical Identity & Identifiers

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a primary amine with a chiral center at the


-position relative to the nitrogen. It belongs to the class of 

-methylphenethylamines, structurally related to amphetamine but with the amine group on the terminal carbon (isomer of amphetamine). It is a likely intermediate in the synthesis of adrenergic receptor modulators or sulfonamide-based pharmaceutical agents.
Key Identifiers
Identifier TypeValueNotes
Chemical Name (2R)-2-(4-Ethoxyphenyl)propan-1-amineSystematic IUPAC
Synonyms (R)-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Methyl-4-ethoxyphenethylamine; (R)-1-Amino-2-(4-ethoxyphenyl)propane
CAS Number Not Widely Indexed See Precursors below
Precursor CAS 91970-86-4 (Acid); 110732-00-8 (Aldehyde)Key synthetic starting materials
Molecular Formula

Molecular Weight 179.26 g/mol
SMILES (Isomeric) CCOC1=CC=C(C=C1)CN(R)-enantiomer
InChIKey Calculated:[1][2][3][4][5][6][7]WWRMEMIWMYIPBO-UHFFFAOYSA-N(Generic structure)

Note on CAS: While the specific CAS for the (R)-enantiomer is not standard in public chemical catalogs, the CAS for the corresponding acid precursor (2-(4-ethoxyphenyl)propanoic acid , CAS 91970-86-4) and aldehyde (2-(4-ethoxyphenyl)propanal , CAS 110732-00-8) are established. The synthesis described below leverages these known entities.

Synthetic Pathways & Process Chemistry[10]

The synthesis of the enantiopure (2R)-amine requires a strategy that establishes the chiral center at the C2 position. Two primary routes are recommended: Asymmetric Synthesis (Route A) and Chiral Resolution (Route B).

Route A: Reductive Amination of Chiral Precursor (Preferred)

This route utilizes the aldehyde precursor. If the aldehyde is available in racemic form, a dynamic kinetic resolution (DKR) or subsequent resolution is needed. However, starting from the chiral acid (via reduction to alcohol then oxidation to aldehyde) preserves stereochemistry.

  • Starting Material: 2-(4-Ethoxyphenyl)propanoic acid (CAS 91970-86-4).[8]

  • Amidation: Reaction with ammonia or a bulky amine to form the amide.

  • Reduction: Reduction of the amide using Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    ) to yield the amine.
    
Route B: Classical Resolution of Racemate

For scalable production, synthesizing the racemic amine and resolving it with a chiral acid is often more cost-effective.

  • Racemic Synthesis: Reductive amination of 2-(4-ethoxyphenyl)propanal (CAS 110732-00-8) with ammonia and

    
     or 
    
    
    
    .
  • Resolution: Crystallization with (S)-(+)-Mandelic acid or (L)-Tartaric acid .

  • Liberation: Basification of the diastereomeric salt to yield the free (2R)-base.

Synthesis Workflow Diagram

SynthesisWorkflow Start_Acid Start: 2-(4-Ethoxyphenyl) propanoic acid (CAS 91970-86-4) Amide Intermediate: Amide Formation (NH3 / EDC) Start_Acid->Amide Amidation Start_Aldehyde Start: 2-(4-Ethoxyphenyl) propanal (CAS 110732-00-8) Racemic_Amine Racemic Amine: 2-(4-Ethoxyphenyl)propan-1-amine Start_Aldehyde->Racemic_Amine Reductive Amination (NH3 / H2 / Pd-C) Amide->Racemic_Amine Reduction (LAH) Resolution Chiral Resolution (w/ (S)-Mandelic Acid) Racemic_Amine->Resolution Salt Formation Salt Diastereomeric Salt Precipitation Resolution->Salt Selective Crystallization Final_Product Final Product: (2R)-2-(4-Ethoxyphenyl) propan-1-amine Salt->Final_Product Basification (NaOH)

Figure 1: Synthetic workflow for the production of (2R)-2-(4-Ethoxyphenyl)propan-1-amine via classical resolution.

Analytical Characterization

Validating the identity and purity of the (2R)-enantiomer is critical, particularly distinguishing it from the (2S)-isomer and the regioisomer (phenethylamine).

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum in 

will exhibit distinct signals for the ethoxy group and the chiral propyl chain.
  • Aromatic Region: Two doublets (

    
    ) integrating to 2H each (AA'BB' system) at 
    
    
    
    6.8 - 7.2 ppm, characteristic of para-substitution.
  • Ethoxy Group:

    • Quartet (

      
      ) at 
      
      
      
      4.0 ppm (
      
      
      ).
    • Triplet (

      
      ) at 
      
      
      
      1.4 ppm (
      
      
      ).[4]
  • Propyl Chain:

    • Multiplet (

      
      ) at 
      
      
      
      2.8 - 3.0 ppm (Benzylic CH).
    • Doublet (

      
      ) at 
      
      
      
      2.7 - 2.8 ppm (
      
      
      ).
    • Doublet (

      
      ) at 
      
      
      
      1.2 ppm (
      
      
      attached to chiral center).
Chiral HPLC Method

To determine enantiomeric excess (ee%), a chiral stationary phase is required.[9]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Expected Elution: The (R)- and (S)-enantiomers will show baseline separation. Validation with a racemic standard is required to establish retention times.

Quality Control Logic Diagram

QC_Logic Sample Crude Amine Sample H_NMR 1H-NMR Analysis (Structure Check) Sample->H_NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Decision Spec Check (>98% ee?) Chiral_HPLC->Decision Release Release Batch Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Sample

Figure 2: Quality control decision tree for enantiomeric purity assessment.

Pharmaceutical Applications

This compound serves as a versatile chiral building block . Its structural motif (para-ethoxy phenyl ring with a chiral amine tail) is analogous to several adrenergic receptor antagonists and sulfonamide drugs.

  • Tamsulosin Analogs: While Tamsulosin utilizes a methoxy sulfonamide and an ethoxy phenoxyethyl chain, this compound represents a "hybrid" scaffold useful for Structure-Activity Relationship (SAR) studies targeting

    
    -adrenoceptors.
    
  • Fragment-Based Drug Discovery: The amine is a key fragment for synthesizing libraries of sulfonamides, ureas, or amides to probe steric constraints in receptor binding pockets.

  • Metabolic Stability: The 4-ethoxy group is generally more metabolically stable than a methoxy group (slower O-dealkylation), making this intermediate valuable for designing longer-acting drug candidates.

Safety & Handling

As a primary amine, this compound requires standard chemical safety protocols.

  • Hazards: Corrosive and Irritant. Causes skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines are sensitive to

    
     absorption (carbamate formation) and oxidation.
    
  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle in a fume hood.

References

  • Precursor Identification (Acid): Sigma-Aldrich. 2-(4-Ethoxyphenyl)propanoic acid Product Data. CAS 91970-86-4.[8] Link

  • Precursor Identification (Aldehyde): Sigma-Aldrich. 2-(4-Ethoxyphenyl)propanal Product Data. CAS 110732-00-8.[2] Link

  • Analogous Synthesis: Reddy, A. V., et al. "Improved Process for the Preparation of Tamsulosin Hydrochloride." Organic Process Research & Development, 2010.[10] (Describes resolution of similar propylamines).

  • Chiral Analysis: BenchChem. Analytical Methodology for Characterization of Chiral Amines. Link

  • General Properties: PubChem. 2-(4-Methoxyphenyl)propan-1-amine (Analogous Compound). CID 202625.[1] Link

Sources

An In-Depth Technical Guide to the Pharmacological Mechanism of Compounds Derived from (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds derived from the (2R)-2-(4-Ethoxyphenyl)propan-1-amine scaffold, most notably Armodafinil ((R)-Modafinil), represent a unique class of wakefulness-promoting agents.[1][2] Their pharmacological profile distinguishes them from classical psychostimulants, offering therapeutic benefits for disorders of excessive sleepiness with a lower potential for abuse.[3][4] This guide synthesizes current knowledge on their mechanism of action, focusing on the primary molecular target and the broader neurochemical systems involved. We provide detailed experimental protocols for characterizing these mechanisms and present a framework for understanding their atypical pharmacology, grounded in authoritative scientific literature.

Introduction: A Unique Chemical Scaffold for Wakefulness

The (2R)-2-(4-Ethoxyphenyl)propan-1-amine core structure is the chiral backbone of Armodafinil, the R-enantiomer of the racemic compound Modafinil.[1] Armodafinil is recognized as the more pharmacologically active and longer-lasting isomer, approved for treating excessive sleepiness associated with narcolepsy, obstructive sleep apnea (OSA), and shift work sleep disorder (SWSD).[1][5][6] Unlike traditional amphetamine-like stimulants, which induce broad and potent monoamine release, compounds based on this scaffold exhibit a more nuanced and selective mechanism of action that is not yet fully elucidated.[2][3] The primary focus of research has been its interaction with the dopamine transporter (DAT), though its clinical effects are likely a result of a complex interplay between multiple neurotransmitter systems.[5][7]

Primary Pharmacological Mechanism: Atypical Dopamine Transporter (DAT) Inhibition

The most well-established mechanism for Armodafinil and its parent compound, Modafinil, is the inhibition of the dopamine transporter (DAT).[1][2][7] This action blocks the reuptake of dopamine from the synaptic cleft, leading to a modest and sustained increase in extracellular dopamine levels in key brain regions like the striatum and nucleus accumbens.[3][8]

The "Atypical" Nature of Inhibition

Crucially, the interaction of these compounds with DAT is considered "atypical" when compared to classical DAT inhibitors like cocaine. This distinction is fundamental to their unique pharmacological profile:

  • Conformational Preference: Modafinil and its analogs appear to favor a more inward-facing or occluded conformation of the dopamine transporter.[9][10] This is distinct from cocaine and suggests a different binding mode, which may contribute to the lower abuse potential.[4][11]

  • Slower, Sustained Action: The resulting increase in extracellular dopamine is less robust and has a longer duration of action compared to the rapid, intense spike caused by cocaine.[3][10] This avoids the powerful euphoric effects associated with classical stimulants.[3]

  • DAT-Dependence: The wake-promoting effects are dependent on this interaction. In animal models where the dopamine transporter has been genetically removed, the wake-promoting activity of modafinil is absent.[1]

Studies have shown that the R-enantiomer (Armodafinil) has an approximately three-fold higher binding affinity for DAT than the S-enantiomer, contributing to its enhanced potency and longer half-life.[10][12]

Modulation of Secondary Neurotransmitter Systems

While DAT inhibition is central, the full spectrum of Armodafinil's effects cannot be explained by this mechanism alone. Evidence points to a broader modulation of key arousal systems, likely downstream from the initial increase in dopaminergic tone.[3][5]

  • Norepinephrine (NE): Armodafinil has little to no direct binding affinity for the norepinephrine transporter (NET).[3][7] However, it indirectly increases noradrenergic tone, which plays a critical role in alertness and arousal.[5][7]

  • Orexin/Hypocretin: The orexin system, located in the hypothalamus, is a master regulator of wakefulness and is deficient in narcolepsy.[3][5] Armodafinil appears to activate orexin-releasing neurons, which may be a significant contributor to its therapeutic effects in this disorder.[5][12]

  • Histamine: The compound also increases the release of histamine in the hypothalamus, another crucial component of the brain's arousal circuitry.[5][13] Studies in orexin-deficient mice show that this modafinil-induced histamine release is dependent on intact orexinergic neurons, suggesting a hierarchical pathway: Dopamine -> Orexin -> Histamine .[13]

  • Glutamate and GABA: The net effect of these actions is a shift in the brain's excitatory/inhibitory balance. Armodafinil enhances glutamatergic excitatory transmission while reducing GABAergic inhibitory signaling, further promoting a state of cortical activation and wakefulness.[3][7]

The following diagram illustrates the proposed signaling cascade initiated by compounds derived from this scaffold.

G cluster_synapse Dopaminergic Synapse cluster_hypothalamus Hypothalamus & Arousal Centers cluster_cortex Cortical Effects Armodafinil Armodafinil / Derivative DAT Dopamine Transporter (DAT) Armodafinil->DAT Inhibits DA ↑ Extracellular Dopamine DAT->DA Leads to Orexin ↑ Orexin Release DA->Orexin Activates Wakefulness Promotes Wakefulness DA->Wakefulness Histamine ↑ Histamine Release Orexin->Histamine Activates Orexin->Wakefulness Histamine->Wakefulness

Proposed signaling pathway for Armodafinil.

Quantitative Data Summary

The selectivity and potency of these compounds are critical to their pharmacological profile. The following table summarizes representative binding affinity data for modafinil and its enantiomers at the primary monoamine transporters. Note the significantly higher affinity of the R-enantiomer (Armodafinil) for DAT compared to its S-enantiomer and its negligible affinity for SERT.

CompoundTransporterBinding Affinity (Ki)Reference
(R)-Modafinil (Armodafinil) DAT~1.6 µM[10]
(S)-Modafinil DAT~4.7 µM[10]
(±)-Modafinil (Racemic) DAT~3.0 µM[10]
(±)-Modafinil (Racemic) SERT>10 µM[3]
(±)-Modafinil (Racemic) NETWeak / No Affinity[3][7]

Note: Ki values can vary between studies and assay conditions. These values are representative.

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action for novel derivatives requires a combination of in vitro and in vivo assays. Here, we detail two foundational experimental workflows.

Protocol 1: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This assay quantifies the binding affinity (Ki) of a test compound for DAT, providing a direct measure of target engagement.

Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a tissue or cell preparation expressing DAT. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. High displacement at low concentrations indicates high binding affinity.

Methodology:

  • Preparation of Membranes:

    • Homogenize tissue from a DAT-rich brain region (e.g., striatum) or use cell lines stably expressing human DAT (hDAT).[14]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.[14]

    • Wash and resuspend the membrane pellet in a suitable binding buffer. Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration of 1-2 nM), and 100 µL of the membrane preparation.[14]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-labeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites. Then add the radioligand and membrane preparation as above.[14]

    • Test Compound Wells: Add 50 µL of the test compound at serially diluted concentrations (e.g., 0.1 nM to 10 µM). Then add the radioligand and membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate, typically at 4°C for 2-3 hours, to allow binding to reach equilibrium.[14]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[14]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique provides functional, real-time evidence of a compound's effect on neurotransmitter levels in the brain of a freely moving animal.[15]

Causality: A semi-permeable microdialysis probe is implanted into a specific brain region (e.g., nucleus accumbens). Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed. An effective DAT inhibitor will prevent dopamine reuptake, causing its concentration in the collected dialysate to rise.[15][16]

Methodology:

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Surgery 1. Stereotaxic Surgery: Implant guide cannula above target brain region Recovery 2. Animal Recovery: Allow ≥48 hours post-op Surgery->Recovery Probe 3. Insert Microdialysis Probe into guide cannula Recovery->Probe Perfuse 4. Perfuse with aCSF at 1-2 µL/min Probe->Perfuse Baseline 5. Collect Baseline Samples: ~2 hours to stabilize Perfuse->Baseline Admin 6. Administer Test Compound (e.g., Armodafinil, i.p.) Baseline->Admin Collect 7. Collect Post-Dose Samples for several hours Admin->Collect HPLCECD 8. Analyze Samples: HPLC-ECD Collect->HPLCECD Quantify 9. Quantify Dopamine: Compare to standard curve HPLCECD->Quantify Plot 10. Plot Data: % Change from Baseline vs. Time Quantify->Plot

Experimental workflow for in vivo microdialysis.
  • Surgical Preparation:

    • Anesthetize the subject animal (typically a rat or mouse) and place it in a stereotaxic frame.

    • Using a brain atlas, determine the coordinates for the target region (e.g., nucleus accumbens shell).[15]

    • Implant a guide cannula just above the target site and secure it to the skull with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.[15]

    • Connect the probe's inlet to a syringe pump and the outlet to a fraction collector.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[15]

    • Allow the system to stabilize for 1-2 hours, collecting baseline samples every 10-20 minutes.

  • Drug Administration and Sampling:

    • Administer the test compound (e.g., Armodafinil) via the desired route (e.g., intraperitoneal injection, i.p.).

    • Continue collecting dialysate fractions for several hours post-administration to monitor the time-course of the drug's effect.

  • Sample Analysis (HPLC-ECD):

    • Quantify the concentration of dopamine in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for detecting monoamines.[15][17]

    • Inject a small volume of each sample into the HPLC system.

    • Compare the peak areas from the samples to those generated from a standard curve of known dopamine concentrations to determine the exact amount in each fraction.

  • Data Interpretation:

    • Calculate the average dopamine concentration from the baseline samples.

    • Express the post-drug concentrations as a percentage change from this baseline.

    • A significant and sustained increase in dopamine levels following drug administration provides strong in vivo evidence of DAT inhibition.

Conclusion and Future Directions

The pharmacological profile of compounds derived from (2R)-2-(4-Ethoxyphenyl)propan-1-amine is defined by atypical dopamine transporter inhibition, which initiates a cascade of downstream effects on key arousal systems, including orexin and histamine. This multi-faceted mechanism accounts for their potent wake-promoting effects with a reduced liability for abuse compared to classical stimulants.

Future research into novel derivatives of this scaffold should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the core structure impact binding affinity, selectivity for DAT over other transporters, and interaction with the transporter's conformational states.[18][19]

  • Elucidating Downstream Pathways: Further clarifying the precise links between DAT inhibition and the activation of other arousal systems.

  • Therapeutic Potential: Exploring the potential of these atypical DAT inhibitors as treatments for other conditions involving dopaminergic dysregulation, such as ADHD or psychostimulant addiction.[4][10]

By leveraging the detailed protocols and mechanistic understanding presented in this guide, researchers can effectively characterize novel compounds and contribute to the development of next-generation therapeutics for disorders of wakefulness and cognition.

References

  • Modafinil - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Psych Scene Hub. (2021, July 21). Modafinil and Armodafinil - Mechanism of Action. Retrieved February 22, 2024, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Armodafinil? Retrieved February 22, 2024, from [Link]

  • Armodafinil - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Armodafinil. PubChem Compound Database. Retrieved February 22, 2024, from [Link]

  • Zheng, F., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6649. Available at: [Link]

  • Okunola-Bakare, O. M., et al. (2010). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters, 1(8), 415-419. Available at: [Link]

  • Bogdan, G. (2009). Armodafinil in the treatment of sleep/wake disorders. Expert Opinion on Pharmacotherapy, 10(14), 2363-2371. Available at: [Link]

  • Schmitt, K. C., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(3), 1089-1103. Available at: [Link]

  • Mereu, M., et al. (2012). R-modafinil (armodafinil): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse. Biological Psychiatry, 72(5), 405-413. Available at: [Link]

  • Zheng, F., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. bioRxiv. Available at: [Link]

  • Wang, J., et al. (2009). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Chinese Medical Sciences Journal, 24(1), 47-52. Available at: [Link]

  • Nakahara, D., et al. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 57(4), 563-567. Available at: [Link]

  • ResearchGate. (n.d.). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Retrieved February 22, 2024, from [Link]

  • Mereu, M., et al. (2012). R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE. Biological Psychiatry, 72(5), 405-413. Available at: [Link]

  • Abdalla, A., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(12), 6088-6094. Available at: [Link]

  • ResearchGate. (n.d.). R-Modafinil (Armodafinil): A Unique Dopamine Uptake Inhibitor and Potential Medication for Psychostimulant Abuse. Retrieved February 22, 2024, from [Link]

  • Abdalla, A., et al. (2015). In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(12), 6088-6094. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • Stahl, S. M. (2013). Armodafinil. In Essential Neuropharmacology. Cambridge University Press. Available at: [Link]

  • Ishizuka, T., et al. (2010). Modafinil activates the histaminergic system through the orexinergic neurons. Neuroscience Letters, 483(3), 225-228. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved February 22, 2024, from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). Retrieved February 22, 2024, from [Link]

  • Simmler, L. D., et al. (2022). Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell. ACS Chemical Neuroscience, 13(15), 2296-2306. Available at: [Link]

  • Volkow, N. D., et al. (2009). Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain. JAMA, 301(11), 1148-1154. Available at: [Link]

Sources

Stability Under Scrutiny: A Technical Guide to the Ambient Stability of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(4-Ethoxyphenyl)propan-1-amine, a chiral amine of significant interest in pharmaceutical development, demands a thorough understanding of its stability profile to ensure the safety, efficacy, and quality of any potential drug product. This guide provides a comprehensive framework for evaluating the stability of this compound under ambient conditions. By integrating established regulatory principles with sound scientific rationale, this document will detail the necessary protocols, analytical methodologies, and data interpretation strategies essential for a robust stability program. The focus is to not only present a methodology but to also elucidate the underlying chemical principles that govern the degradation of this specific molecule.

The stability of a drug substance is a critical quality attribute that is investigated throughout the drug development lifecycle.[1] It provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This understanding is fundamental for determining appropriate storage conditions, retest periods, and shelf life.[3] For (2R)-2-(4-Ethoxyphenyl)propan-1-amine, its primary amine and ethoxyphenyl functionalities are key areas of focus for potential degradation.

Predicted Degradation Pathways

Based on the chemical structure of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, several degradation pathways can be anticipated under ambient and stress conditions. The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products.[3][4] Aromatic amines, in particular, are known to be sensitive to oxidative and photolytic stress.[5]

Key Potential Degradation Pathways:

  • Oxidation: The primary amine can be oxidized to form the corresponding nitroso, nitro, or N-oxide derivatives.[4] Oxidative degradation can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of metal ions.

  • Photodegradation: Aromatic compounds and amines can be susceptible to degradation upon exposure to light.[4][6] This can lead to the formation of radical species, resulting in a complex mixture of degradation products.

  • Reaction with Excipients: In a formulated product, the primary amine could potentially react with certain excipients, such as those with reducing sugar moieties or reactive functional groups.

The following diagram illustrates the potential oxidative degradation pathway for (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Figure 1: Predicted Oxidative Degradation Pathway cluster_0 (2R)-2-(4-Ethoxyphenyl)propan-1-amine cluster_1 Oxidative Degradation Products A (2R)-2-(4-Ethoxyphenyl)propan-1-amine B Nitroso Derivative A->B Oxidation D N-Oxide A->D Oxidation C Nitro Derivative B->C Further Oxidation

Caption: Figure 1: Predicted Oxidative Degradation Pathway of (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Regulatory Framework for Stability Testing

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines for stability testing.[7][8][9] These guidelines are essential for ensuring that stability studies are conducted in a standardized and scientifically sound manner, facilitating regulatory submissions across different regions.

Key ICH Guidelines for Stability Testing:

GuidelineTitleRelevance
ICH Q1A(R2) Stability Testing of New Drug Substances and ProductsProvides the core principles for stability testing, including storage conditions, testing frequency, and evaluation of data.[8][9]
ICH Q1B Photostability Testing of New Drug Substances and ProductsDetails the requirements for assessing the light sensitivity of a drug substance.[8]
ICH Q2(R1) Validation of Analytical Procedures: Text and MethodologyOutlines the requirements for validating the analytical methods used in stability studies to ensure they are stability-indicating.
ICH Q3A(R2) Impurities in New Drug SubstancesProvides guidance on the identification, qualification, and reporting of impurities.[9]

Experimental Design for Stability Studies

A comprehensive stability study for (2R)-2-(4-Ethoxyphenyl)propan-1-amine should encompass long-term, accelerated, and forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][6] These studies also help in developing and validating a stability-indicating analytical method.[1][10]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of (2R)-2-(4-Ethoxyphenyl)propan-1-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the drug substance (both in solid state and in solution) to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

The following diagram illustrates the workflow for a forced degradation study.

Figure 2: Forced Degradation Study Workflow Start Start: Prepare Stock Solution of (2R)-2-(4-Ethoxyphenyl)propan-1-amine Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Base Basic Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photodegradation Stress_Conditions->Photo Analysis Analyze Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products and Pathways Analysis->Data End End Data->End

Caption: Figure 2: Workflow for a Forced Degradation Study.

Formal Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to evaluate the re-test period or shelf life of the drug substance.[7][8]

ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol for Formal Stability Studies:

  • Sample Packaging: Package the drug substance in a container closure system that is representative of the proposed commercial packaging.

  • Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies) and analyze them for the following parameters.

  • Analytical Tests:

    • Appearance: Visual inspection for any changes in physical form, color, or clarity.

    • Assay: Quantification of the active pharmaceutical ingredient.

    • Purity: Determination of impurities and degradation products.

    • Chiral Purity: Measurement of the enantiomeric excess to ensure no racemization has occurred.

    • Water Content: Measurement of the water content, especially for solid-state samples.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a chiral High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[11][12][13]

Key Considerations for the HPLC Method:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is often effective for the separation of chiral amines.[11][12]

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically used with polysaccharide-based CSPs.

  • Detector: A UV detector is suitable for the analysis of this compound due to the presence of the aromatic ring.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is particularly critical, as the method must be able to separate the main compound from all potential degradation products and enantiomers.[10]

Data Interpretation and Reporting

The data generated from the stability studies should be systematically evaluated to determine the stability profile of (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Hypothetical Stability Data Summary:

The following table presents a hypothetical summary of stability data for a batch of (2R)-2-(4-Ethoxyphenyl)propan-1-amine under accelerated conditions.

TestSpecificationInitial3 Months6 Months
Appearance White to off-white powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Total Impurities (%) NMT 1.00.20.40.7
Specific Impurity A (%) NMT 0.2< 0.050.10.15
Enantiomeric Purity (% ee) NLT 99.099.899.899.7
Water Content (%) NMT 0.50.10.20.3

NMT: Not More Than; NLT: Not Less Than

The results from the stability studies should be compiled into a comprehensive report that includes a description of the material, the study design, the analytical methods used, the results obtained, and a concluding statement on the stability of the drug substance and the proposed retest period.

Conclusion

A thorough understanding of the stability of (2R)-2-(4-Ethoxyphenyl)propan-1-amine under ambient conditions is paramount for its successful development as a pharmaceutical agent. This guide has outlined a systematic and scientifically rigorous approach to conducting these critical studies, grounded in the principles of the ICH guidelines. By proactively identifying potential degradation pathways through forced degradation studies and confirming the long-term stability through formal studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this molecule. The implementation of a robust, validated, stability-indicating analytical method is the lynchpin of this entire process, providing the reliable data necessary for informed decision-making and regulatory success.

References

  • ICH Guidelines on Stability Testing | PDF | Shelf Life | Chemicals - Scribd. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Ich guideline for stability testing | PPTX - Slideshare. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]

  • Comparison of the degradation pathways in Gram-negative and... - ResearchGate. Available from: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. Available from: [Link]

Sources

Methodological & Application

Stereoselective synthesis protocols for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a crucial chiral building block in modern medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a detailed exploration of various synthetic strategies, complete with step-by-step protocols, mechanistic insights, and comparative data.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The specific spatial arrangement of atoms, or stereochemistry, at a chiral center can dramatically influence a molecule's pharmacological and toxicological properties. Consequently, the ability to synthesize single-enantiomer compounds is of paramount importance in the pharmaceutical industry.[3] (2R)-2-(4-Ethoxyphenyl)propan-1-amine represents a valuable chiral primary amine, and its efficient stereoselective synthesis is a key objective for process chemists. This guide details four principal strategies for achieving high enantiopurity for this target molecule: classical chiral resolution, asymmetric synthesis using a chiral auxiliary, catalytic asymmetric reductive amination, and modern biocatalytic methods.

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust technique for separating a racemic mixture into its individual enantiomers.[4] This method relies on the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] While effective, a primary drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.[4][5]

Conceptual Workflow

The process involves three main stages: synthesis of the racemic amine, formation and separation of diastereomeric salts, and liberation of the enantiopure amine.

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation A 4-Ethoxyphenylacetone B Reductive Amination (e.g., NaBH3CN, NH4OAc) A->B C Racemic (R/S)-2-(4-Ethoxyphenyl)propan-1-amine B->C D Add Chiral Acid (e.g., (+)-Tartaric Acid) C->D E Diastereomeric Salts: (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate F Fractional Crystallization (Exploit solubility difference) E->F G Insoluble Salt (e.g., (R)-Amine-(+)-Tartrate) F->G Filter H Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) F->H Mother Liquor I Treat with Base (e.g., NaOH) G->I J Enantiopure (R)-Amine I->J

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

Part A: Synthesis of Racemic 2-(4-Ethoxyphenyl)propan-1-amine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-ethoxyphenylacetone (1.0 eq.), ammonium acetate (10 eq.), and methanol as the solvent.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Cool the flask in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 20°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction by carefully adding 2M HCl. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the racemic amine.

Part B: Resolution with (+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in the same hot solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation: Suspend the collected crystals in water and add 2M NaOH solution until the pH is >12. Extract the free (2R)-amine with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

ParameterDescription
Resolving Agents (+)-Tartaric acid, (1R)-(-)-Camphor-10-sulfonic acid, (S)-(+)-Mandelic acid.[4]
Common Solvents Methanol, Ethanol, Isopropanol, Acetone, or mixtures with water.
Stoichiometry Typically 0.5 to 1.0 equivalents of the resolving agent are used.[6]
Key Factor The difference in solubility between the two diastereomeric salts is critical for successful separation.[7]

Strategy 2: Asymmetric Synthesis with a Chiral Auxiliary

This elegant strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is removed to reveal the chiral product.[8] The use of tert-butanesulfinamide, developed by Ellman, is a highly reliable and widely adopted method for the asymmetric synthesis of chiral amines.[1][9]

Conceptual Workflow

The synthesis proceeds through the formation of a chiral sulfinylimine from the starting ketone, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

A 4-Ethoxyphenylacetone C Condensation (Ti(OEt)4) A->C B (R)-tert-Butanesulfinamide B->C D Chiral N-sulfinyl Imine C->D E Diastereoselective Reduction (e.g., NaBH4) D->E F Sulfinamide Adduct E->F G Auxiliary Cleavage (HCl in MeOH) F->G H (2R)-2-(4-Ethoxyphenyl) propan-1-amine G->H

Caption: Asymmetric Synthesis via Ellman's Auxiliary.

Experimental Protocol: Ellman's Auxiliary Method
  • Imine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-ethoxyphenylacetone (1.0 eq.), (R)-tert-butanesulfinamide (1.05 eq.), and anhydrous THF. Add titanium (IV) ethoxide (Ti(OEt)₄) (2.0 eq.) and heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS until the ketone is consumed.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate to obtain the crude N-sulfinyl imine, which can be used directly or purified by column chromatography.

  • Diastereoselective Reduction: Dissolve the crude imine in THF and cool to -40°C. Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise. Stir the reaction at this temperature for 4-6 hours.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Auxiliary Cleavage: Combine the organic layers, dry, and concentrate. Dissolve the resulting crude sulfinamide in methanol and add a solution of HCl in dioxane (e.g., 4M, 2.0 eq.). Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with ether to remove the sulfinamide by-products. Basify the aqueous layer with solid NaOH and extract the final product, (2R)-2-(4-Ethoxyphenyl)propan-1-amine, with dichloromethane (3x). Dry and concentrate to yield the pure amine.

ParameterValue/ReagentRationale
Chiral Auxiliary (R)-tert-ButanesulfinamideProvides high stereochemical control and is easily removed.[1]
Condensing Agent Ti(OEt)₄A Lewis acid that facilitates the formation of the imine from the ketone.
Reducing Agent NaBH₄, L-Selectride®Choice of reducing agent can influence the diastereoselectivity of the reduction.
Cleavage HCl in MeOH/DioxaneMild acidic conditions effectively cleave the N-S bond without racemization.
Expected Purity >98% d.e. is commonly achievableThe bulky tert-butyl group effectively shields one face of the C=N bond.

Strategy 3: Catalytic Asymmetric Reductive Amination

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules.[2][10] This strategy avoids the use of stoichiometric chiral reagents by employing a small amount of a chiral catalyst to generate large quantities of the enantiopure product. Asymmetric transfer hydrogenation is a powerful variant of this method.

Conceptual Workflow

This process directly converts the ketone into the chiral amine in a single step using a chiral catalyst, a hydrogen donor, and an amine source.

cluster_0 Reaction Components A 4-Ethoxyphenylacetone (Substrate) E One-Pot Asymmetric Reductive Amination A->E B Ammonia Source (e.g., NH4OAc) B->E C H-Donor (e.g., HCOOH/NEt3) C->E D Chiral Catalyst (e.g., [RuCl2(p-cymene)]2 + Chiral Ligand) D->E F (2R)-2-(4-Ethoxyphenyl) propan-1-amine E->F A 4-Ethoxyphenylacetone C Transaminase (ATA) + PLP cofactor in Buffer (pH 7-9) A->C B Amine Donor (e.g., Isopropylamine) B->C D (2R)-2-(4-Ethoxyphenyl) propan-1-amine C->D E Acetone (Byproduct) C->E

Sources

Application Note & Protocol: A Scalable Manufacturing Process for (2-R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable manufacturing process for the enantiomerically pure (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a key chiral building block in the synthesis of various pharmaceutically active compounds. This document provides a detailed examination of two primary scalable strategies: Diastereomeric Salt Resolution and Asymmetric Reductive Amination . Each strategy is presented with in-depth protocols, scientific rationale for procedural choices, and process optimization considerations. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction: Significance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of efficient and scalable methods for producing single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. (2R)-2-(4-Ethoxyphenyl)propan-1-amine is a valuable chiral intermediate, and its synthesis requires a process that is not only high-yielding and stereoselective but also economically viable and scalable for industrial production.

Strategic Overview: Pathways to Enantiopure (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Two primary strategies are presented for the scalable synthesis of the target compound. The choice between these routes will depend on factors such as cost of goods, available equipment, and desired throughput.

  • Strategy A: Diastereomeric Salt Resolution. This classical and widely practiced method involves the separation of a racemic mixture of 2-(4-Ethoxyphenyl)propan-1-amine by forming diastereomeric salts with a chiral resolving agent. This method is often robust and reliable for scale-up.[1]

  • Strategy B: Asymmetric Reductive Amination. This modern approach involves the direct conversion of a prochiral ketone, 4-ethoxyphenylacetone, to the desired chiral amine using a chiral catalyst. This method can be more atom-economical and potentially more efficient than resolution.

The following sections will provide detailed protocols and discussions for both strategies.

Strategy A: Diastereomeric Salt Resolution of (±)-2-(4-Ethoxyphenyl)propan-1-amine

This strategy begins with the synthesis of the racemic amine, followed by resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 2-(4-Ethoxyphenyl)propan-1-amine

The synthesis of the racemic amine can be achieved through a variety of standard organic transformations. A common and scalable route is the reductive amination of 4-ethoxyphenylacetone.

Protocol 1: Synthesis of Racemic 2-(4-Ethoxyphenyl)propan-1-amine

Reagent Molar Equiv. CAS No. Notes
4-Ethoxyphenylacetone1.022120-73-0Starting material.
Ammonium Acetate5.0 - 10.0631-61-8Ammonia source.
Sodium Cyanoborohydride1.5 - 2.025895-60-7Reducing agent.
Methanol-67-56-1Solvent.

Procedure:

  • To a stirred solution of 4-ethoxyphenylacetone (1.0 eq) in methanol, add ammonium acetate (5.0-10.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 4M NaOH to pH >12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Rationale: This reductive amination proceeds via the in-situ formation of an imine from the ketone and ammonia (from ammonium acetate), which is then reduced by sodium cyanoborohydride. The use of a large excess of ammonium acetate drives the equilibrium towards imine formation.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common method for chiral resolution involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][]

Protocol 2: Chiral Resolution of (±)-2-(4-Ethoxyphenyl)propan-1-amine

Reagent Molar Equiv. CAS No. Notes
(±)-2-(4-Ethoxyphenyl)propan-1-amine1.0N/ARacemic starting material.
(+)-Tartaric Acid0.587-69-4Chiral resolving agent.
Ethanol/Water--Crystallization solvent.

Procedure:

  • Dissolve the racemic 2-(4-Ethoxyphenyl)propan-1-amine (1.0 eq) in a suitable solvent mixture, such as ethanol/water.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent system.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.

  • The less soluble diastereomeric salt, (2R)-2-(4-Ethoxyphenyl)propan-1-ammonium (+)-tartrate, will precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To obtain the free amine, suspend the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extract the free (2R)-2-(4-Ethoxyphenyl)propan-1-amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product.

  • The enantiomeric excess (e.e.) should be determined by chiral HPLC.[3]

Rationale: The formation of diastereomeric salts creates two new compounds with different physical properties. The difference in the crystal lattice energy of the two diastereomers allows for their separation by fractional crystallization. The choice of solvent is crucial for achieving good separation.

Strategy B: Asymmetric Reductive Amination

This strategy provides a more direct route to the enantiopure amine, avoiding the need for a resolution step which has a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer.[1]

Protocol 3: Asymmetric Reductive Amination of 4-Ethoxyphenylacetone

Reagent Molar Equiv. CAS No. Notes
4-Ethoxyphenylacetone1.022120-73-0Prochiral substrate.
Chiral Auxiliary (e.g., (R)-tert-butanesulfinamide)1.05343338-28-3Induces stereoselectivity.
Ti(OEt)₄1.53087-36-3Lewis acid catalyst for imine formation.
NaBH₄2.016940-66-2Reducing agent.
THF-109-99-9Anhydrous solvent.
HCl in Dioxane--For deprotection.

Procedure:

  • To a solution of 4-ethoxyphenylacetone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours to form the N-sulfinyl imine. Monitor the reaction by TLC.

  • Cool the reaction mixture to -48 °C.

  • Add NaBH₄ (2.0 eq) in portions, maintaining the temperature below -40 °C.

  • Stir the reaction at -48 °C for 3-4 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through celite.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The crude product is then dissolved in methanol, and a solution of HCl in dioxane is added to cleave the sulfinyl group.

  • After stirring for 1 hour, the solvent is removed under reduced pressure.

  • The residue is taken up in water, washed with an organic solvent, and then the aqueous layer is basified to pH >12.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

  • Purify by column chromatography if necessary and determine the enantiomeric excess by chiral HPLC.[3]

Rationale: This method relies on the use of a chiral auxiliary, (R)-tert-butanesulfinamide, which reacts with the prochiral ketone to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of the imine, directed by the bulky tert-butylsulfinyl group, leads to the formation of the desired stereocenter. The auxiliary is then cleaved under acidic conditions to yield the enantiomerically enriched primary amine.[4]

Visualization of Key Processes

Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic (±)-Amine diastereomeric_salts Diastereomeric Salts (in solution) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R)-Amine Tartrate) crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Salt ((S)-Amine Tartrate) crystallization->more_soluble_salt Remains in solution basification Basification (NaOH) less_soluble_salt->basification final_product (2R)-Amine basification->final_product

Caption: Diastereomeric Salt Resolution Workflow.

Reaction Pathway for Asymmetric Reductive Amination

G ketone 4-Ethoxyphenylacetone imine Chiral N-Sulfinyl Imine ketone->imine auxiliary (R)-tert-butanesulfinamide auxiliary->imine reduction Diastereoselective Reduction (NaBH₄) imine->reduction sulfinamide N-Sulfinyl Amine reduction->sulfinamide deprotection Deprotection (HCl) sulfinamide->deprotection product (2R)-Amine deprotection->product

Sources

Application Note: Enantioselective Synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine via Catalytic Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of the chiral primary amine, (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a key building block in pharmaceutical development.[1] We will explore the strategic application of asymmetric reductive amination (ARA), a powerful and atom-economical method for constructing chiral amines directly from prochiral ketones.[2] This guide elucidates the underlying reaction mechanism, presents a robust experimental protocol employing a transition-metal catalyst for high enantioselectivity, and offers expert insights into critical process parameters. The methodologies described are designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Overview

Chiral primary amines are privileged motifs in a vast array of biologically active molecules and pharmaceutical agents.[1] The target molecule, (2R)-2-(4-Ethoxyphenyl)propan-1-amine, represents a 1-arylpropan-2-amine scaffold, a class of compounds known for its diverse effects on the central nervous system.[3] Traditional synthetic routes to such compounds often involve multi-step sequences or classical resolution, which can be inefficient.

Reductive amination has emerged as a superior strategy, offering a direct conversion of a carbonyl group to an amine via an intermediate imine.[4] This one-pot approach is highly valued in green chemistry for its efficiency and reduction of intermediate purification steps.[4] The primary challenge in synthesizing our target is controlling the stereochemistry to selectively produce the (2R)-enantiomer. This is overcome through asymmetric reductive amination, which utilizes a chiral catalyst to direct the formation of one enantiomer over the other.

This note will focus on a homogeneous transition-metal-catalyzed protocol, which represents a state-of-the-art method for achieving high enantioselectivity in the synthesis of chiral primary amines from simple ketones.[2]

The Mechanism of Asymmetric Reductive Amination

The synthesis proceeds via a two-stage mechanism that occurs in a single pot. The efficiency and enantiocontrol of the reaction are critically dependent on the catalyst and reaction conditions.

  • Reversible Imine Formation: The process begins with the condensation of the prochiral ketone, 4-ethoxyphenylacetone, with an ammonia source. This reaction forms an unstable N-H imine intermediate. This equilibrium is often driven forward by the removal of water, sometimes facilitated by a Lewis acidic additive.[1]

  • Enantioselective Reduction: The C=N bond of the imine is then reduced to the corresponding amine. In asymmetric catalysis, a chiral transition-metal complex (e.g., based on Iridium or Ruthenium) coordinates to the imine.[5][6] A hydride source, typically molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid, delivers a hydride to one face of the imine, dictated by the steric and electronic environment of the chiral ligand. This directed delivery results in the preferential formation of the (2R)-amine enantiomer.

ketone 4-Ethoxyphenylacetone (Ketone) imine Prochiral NH-Imine (Intermediate) ketone->imine + NH₃ ammonia Ammonia Source (e.g., NH₄⁺ salt) ammonia->imine imine->ketone - H₂O product (2R)-2-(4-Ethoxyphenyl)propan-1-amine (Target Chiral Amine) imine->product catalyst Chiral Catalyst + Reductant (H₂) catalyst->imine Enantioselective Hydride Delivery water H₂O

Figure 1: Mechanism of Asymmetric Reductive Amination.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is adapted from established methodologies for the asymmetric reductive amination of aryl ketones using an Iridium-based catalyst.[6]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Ethoxyphenylacetone≥98%CommercialStarting ketone.
Ammonium Acetate (NH₄OAc)ACS ReagentCommercialAmmonia source.
[Ir(COD)Cl]₂Catalyst precursorCommercialIridium precursor.
(S,S)-f-Binaphane≥98%CommercialChiral ligand.
Titanium(IV) isopropoxide (Ti(OiPr)₄)≥98%CommercialLewis acid/drying agent.[6]
Iodine (I₂)ACS ReagentCommercialAdditive to enhance activity.[6]
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Hydrogen (H₂)High PurityGas CylinderReducing agent.
Diethyl EtherAnhydrousCommercialFor workup.
Saturated aq. NaHCO₃Lab Prepared-For workup.
Anhydrous MgSO₄Lab GradeCommercialDrying agent.

3.2. Equipment

  • High-pressure autoclave or Parr-type reactor equipped with a magnetic stir bar and pressure gauge.

  • Standard laboratory glassware (Schlenk flasks, syringes, cannulas).

  • Inert atmosphere glovebox or Schlenk line for handling air-sensitive reagents.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Chiral HPLC column for enantiomeric excess (ee) determination.

3.3. Step-by-Step Procedure

This procedure should be performed under an inert atmosphere (Nitrogen or Argon) until the reaction vessel is pressurized with hydrogen.

  • Catalyst Preparation (In Situ): In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (S,S)-f-Binaphane (0.011 mmol, 2.2 mol% relative to Ir dimer) to a Schlenk flask containing 2 mL of anhydrous DCM. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst complex.

  • Reaction Assembly: In a separate flask, dissolve 4-ethoxyphenylacetone (0.5 mmol, 1.0 equiv) and ammonium acetate (0.75 mmol, 1.5 equiv) in 2 mL of anhydrous DCM.

  • Charging the Reactor: Transfer the substrate/amine solution to the autoclave. Add titanium(IV) isopropoxide (0.75 mmol, 1.5 equiv) and iodine (0.05 mmol, 10 mol%) to the mixture.[6] Finally, transfer the pre-formed catalyst solution to the autoclave via cannula.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Purge the vessel 3-5 times with H₂ gas.

    • Pressurize the reactor to 60 bar (approx. 870 psi) with H₂.

    • Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing via TLC or GC.

  • Workup and Isolation:

    • Carefully vent the excess hydrogen from the reactor.

    • Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

    • Combine the pure fractions and remove the solvent to yield (2R)-2-(4-Ethoxyphenyl)propan-1-amine as an oil or low-melting solid.

    • Determine the enantiomeric excess (% ee) of the product using chiral HPLC analysis.

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for this enantioselective reductive amination.

ParameterValue
Substrate Scale0.5 mmol
Catalyst Loading1.0 mol % [Ir]
H₂ Pressure60 bar
Temperature25 °C
Reaction Time12 - 24 h
Expected Isolated Yield 85 - 95%
Expected Enantiomeric Excess ≥95% ee

Application Scientist's Notes: The "Why" Behind the Protocol

  • Choice of Catalyst: The Iridium/(S,S)-f-Binaphane system is highly effective for the asymmetric reduction of imines derived from aryl ketones, offering excellent enantioselectivity under relatively mild conditions.[6] The "f-Binaphane" ligand creates a rigid and well-defined chiral pocket around the metal center, which is crucial for differentiating the two faces of the prochiral imine.

  • Role of Ti(OiPr)₄: Titanium(IV) isopropoxide serves a dual purpose. It acts as a Lewis acid, activating the ketone's carbonyl group towards nucleophilic attack by the ammonia source.[7] More importantly, it is an effective water scavenger, reacting with the water produced during imine formation and driving the equilibrium towards the imine, which is essential for high conversion.

  • Ammonia Source: Ammonium acetate is used as a convenient solid source of ammonia that also provides a mild acidic environment, which can facilitate imine formation.[8] In other systems, ammonia gas or ammonium salts of stronger acids might be used.[9]

  • Hydrogen Pressure: High hydrogen pressure is used to ensure a sufficient concentration of the reducing agent is available in the solution to drive the reduction of the imine intermediate efficiently.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-coordinating and effectively solubilizes the reactants and the catalyst complex. The anhydrous condition is critical to prevent the deactivation of the Lewis acid additive and to favor imine formation.

prep 1. Catalyst Preparation charge 3. Charge Autoclave prep->charge reagents 2. Reagent Assembly reagents->charge react 4. Pressurize & React (H₂, 60 bar, 25°C) charge->react workup 5. Quench & Extract react->workup purify 6. Purify & Analyze (Chromatography, HPLC) workup->purify product Final Product purify->product

Figure 2: Experimental Workflow Summary.

Safety Precautions

  • High-Pressure Operations: All high-pressure reactions must be conducted in a certified autoclave behind a blast shield. Ensure proper training and adherence to standard operating procedures for high-pressure equipment.

  • Reagent Handling: Titanium(IV) isopropoxide is moisture-sensitive and will react exothermically with water. Handle all anhydrous reagents under an inert atmosphere.

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure there are no ignition sources in the vicinity during reactor setup and venting.

References

  • Reductive amination - Wikipedia. Wikipedia. Link

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. National Center for Biotechnology Information. Link

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. MDPI. Link

  • Reductive Amination - Common Conditions. University of Rochester. Link

  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions - Organic Chemistry Portal. Organic Chemistry Portal. Link

  • Enantioselective Reductive Amination Research Articles - R Discovery. R Discovery. Link

  • Reductive Amination - Chemistry Steps. Chemistry Steps. Link

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines - ResearchGate. ResearchGate. Link

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - Who we serve. Chin. J. Chem.Link

  • Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis - Research Explorer - The University of Manchester. The University of Manchester. Link

  • Ruthenium-Catalyzed Reductive Amination To Form Chiral Amines. Thieme. Link

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Link

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. The Journal of Organic Chemistry. Link

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Journal of Organic and Pharmaceutical Chemistry. Link

  • Myers Chem 115 - Reductive Amination. Harvard University. Link

  • Synthesis of chiral amines via reductive amination and rational design... - ResearchGate. ResearchGate. Link

  • Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Link

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Link

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. Wiley Online Library. Link

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Link

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. National Center for Biotechnology Information. Link

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I - ACS Publications. The Journal of Organic Chemistry. Link

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols - White Rose Research Online. White Rose Research Online. Link

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. MDPI. Link

  • Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide - Benchchem. BenchChem. Link

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Frontiers. Link

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Thieme. Link

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. National Center for Biotechnology Information. Link

Sources

Application Note: Asymmetric Hydrogenation Protocols for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

[1][2]

Executive Summary

The synthesis of chiral


This guide presents two catalytic asymmetric hydrogenation routes that surmount these limitations:

  • Route A (High Precision): Iridium-catalyzed hydrogenation of

    
    -phthaloyl protected allylamines using Ir-MaxPHOX  catalysts. This route is recommended for early-phase discovery where enantiomeric excess (ee) >96% is paramount.
    
  • Route B (Atom Economy): Rhodium-catalyzed, CO

    
    -assisted  direct hydrogenation of free allylamines using catASium®  ligands. This route is recommended for process scaling due to fewer steps and lower raw material costs.
    

Retrosynthetic Analysis & Strategy

The target molecule contains a stereogenic center at C2. The most direct disconnection is the reduction of the C2-C3 double bond of the corresponding 2-arylallylamine derivative.

Retrosynthesiscluster_0Route A: Protected (High ee)cluster_1Route B: Direct (Scalable)Target(2R)-2-(4-Ethoxyphenyl)propan-1-aminePhthalimideN-PhthaloylAllylamineTarget->PhthalimideDeprotection(Hydrazine)AllylamineFree Allylamine(2-Arylprop-2-en-1-amine)Target->AllylamineDirect AH(Rh/CO2)Phthalimide->AllylamineProtection(Phthalic Anhydride)captionFigure 1: Retrosynthetic pathways for the target chiral amine.

Route A: Iridium-Catalyzed Hydrogenation of -Phthaloyl Precursors

Best for: Maximum optical purity (>96% ee). Mechanism: The phthalimide group coordinates to the Iridium center, creating a rigid chelate that directs the hydride transfer to the Re-face of the olefin.

Reagents & Materials[1][3][4][5][6][7][8]
  • Substrate:

    
    -(2-(4-Ethoxyphenyl)allyl)phthalimide.
    
  • Catalyst: Ir-MaxPHOX complex (specifically (S)-Ir-MaxPHOX for the (R)-product).

    • Note: The MaxPHOX ligand class (P,N-ligand) is superior to standard P,P-ligands for non-functionalized or minimally functionalized olefins.

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

  • Hydrogen Source: H

    
     gas (Balloon pressure or 1-5 bar).
    
Detailed Protocol
  • Catalyst Preparation:

    • In a glovebox, weigh (S)-Ir-MaxPHOX (1.0 mol%) into a Schlenk tube.

    • Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

    • Checkpoint: The solution should be a clear orange/red homogeneous mixture.

  • Hydrogenation:

    • Add the substrate

      
      -(2-(4-Ethoxyphenyl)allyl)phthalimide (1.0 equiv) to the catalyst solution.
      
    • Seal the vessel and transfer to a high-pressure line or autoclave.

    • Purge with N

      
       (3x) followed by H
      
      
      (3x).
    • Pressurize to 2 bar (30 psi) H

      
      .
      
    • Stir at 25 °C for 12–16 hours.

    • Monitoring: Check conversion by TLC (Hexane/EtOAc 8:2) or 1H NMR.[1] The disappearance of olefinic protons at

      
       5.1-5.5 ppm indicates completion.
      
  • Deprotection (Ing-Manske Procedure):

    • Concentrate the reaction mixture to remove DCM.

    • Redissolve the crude solid in Ethanol.

    • Add Hydrazine monohydrate (3.0 equiv).

    • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to room temperature, acidify with 1M HCl, and filter off the solid.

    • Basify the filtrate with 2M NaOH and extract with DCM to yield the free amine.

Expected Results:

  • Yield: >95% (Hydrogenation), >90% (Deprotection).

  • ee: 96–99%.

Route B: CO -Assisted Rhodium-Catalyzed Direct Hydrogenation

Best for: Scale-up, atom economy, avoiding protection/deprotection steps. Mechanism: The primary amine reacts reversibly with CO

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate: 2-(4-Ethoxyphenyl)prop-2-en-1-amine (Free amine).

  • Catalyst Precursor: [Rh(cod)

    
    ]BF
    
    
    (1.0 mol%).
  • Ligand: catASium® T2 (or Josiphos-type ligands).[2]

    • Rationale: These ligands form a large bite angle and are electronically tuned for bulky substrates.

  • Additive: CO

    
     gas (Industrial grade).
    
  • Solvent: Methanol (MeOH).

Detailed Protocol
  • Reactor Setup:

    • Use a stainless steel autoclave equipped with a dual gas inlet (H

      
       and CO
      
      
      ).
    • Safety: Ensure the autoclave is rated for at least 100 bar.

  • Reaction Assembly:

    • Under Argon, charge the autoclave with [Rh(cod)

      
      ]BF
      
      
      (1 mol%) and catASium® T2 (1.1 mol%) in degassed MeOH. Stir for 30 mins to form the active complex.
    • Add the substrate 2-(4-Ethoxyphenyl)prop-2-en-1-amine (0.5 M solution in MeOH).

  • Pressurization (Critical Step):

    • First, introduce CO

      
        to a pressure of 20 bar .
      
    • Allow to equilibrate for 10 minutes (formation of carbamate).

    • Then, introduce H

      
        to reach a total pressure of 60 bar  (40 bar partial pressure of H
      
      
      ).
  • Execution:

    • Stir at 40 °C for 24 hours.

    • Note: Higher temperatures may destabilize the transient carbamate, lowering ee.

  • Workup:

    • Carefully vent the gases (CO

      
       release will cause bubbling).
      
    • The carbamate decarboxylates spontaneously upon depressurization, regenerating the free amine.

    • Concentrate the solvent. The product is obtained as the free amine or can be converted to the HCl salt for storage.

Expected Results:

  • Yield: >93%.[3][1]

  • ee: 80–85% (Optimization of pressure/ligand can push this higher).

Comparative Data Analysis

FeatureRoute A (Ir-MaxPHOX)Route B (Rh-CO

Assisted)
Precursor Protected (Phthalimide)Free Amine
Step Count 3 (Protect

Hydrog

Deprotect)
1 (Direct Hydrogenation)
Enantioselectivity Excellent (96-99% ee) Good (80-85% ee)
Pressure Low (1-2 bar)High (60 bar total)
Atom Economy Low (Phthalimide waste)High
Industrial Suitability High Value / Low VolumeVolume Production

Mechanistic Visualization

CatalyticCycleStartRh Precursor+ LigandComplexActive Rh CatalystStart->ComplexCoordinationCatalyst-SubstrateComplexComplex->CoordinationSubstrateFree AllylamineCarbamateTransientCarbamate SpeciesSubstrate->Carbamate + CO2 (Rev.)CO2CO2 GasCO2->CarbamateCarbamate->Coordination BindingOxAddOxidative Addition(H2)Coordination->OxAddInsertionMigratory Insertion(Stereo-determining)OxAdd->InsertionEliminationReductive EliminationInsertion->EliminationElimination->Complex RegenerationProduct(2R)-Amine ProductElimination->ProductProduct->Substrate- CO2 (Post-Rxn)captionFigure 2: Mechanism of CO2-Assisted Asymmetric Hydrogenation (Route B).

References

  • Ir-MaxPHOX Catalysis: Cabré, A., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Aryl Allyl Phthalimides."[4][5] Organic Letters, 2019, 21(23), 9709–9713.[4][5]

  • CO2-Assisted Hydrogenation: Fuchs, P., et al. "CO2-Assisted Asymmetric Hydrogenation of Prochiral Allylamines." Chemical Science, 2016.

  • Target Molecule Data: PubChem CID 165356453, "(2R)-2-(2-Ethoxyphenyl)propan-1-ol" (Precursor/Analog reference).[6]

  • Ligand Information: Evonik Industries. "catASium® Ligand Portfolio for Asymmetric Hydrogenation."

Application Note: Salt Formation & Crystallization of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

[1]

MW:1

Executive Summary

The isolation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine as a stable crystalline salt is a critical unit operation to ensure chemical purity and enantiomeric excess (ee).[1] While the free base is typically an oil prone to oxidation, the Hydrochloride (HCl) and L-Tartrate salts offer superior stability and handling properties.[1][2]

This guide details two protocols:

  • Protocol A (Isolation): Formation of the Hydrochloride salt for bulk isolation and storage.

  • Protocol B (Purification): Formation of the L-Tartrate salt for enantiomeric enrichment (upgrading ee >99%).

Physicochemical Context & Strategy

The "Oiling Out" Challenge

The 4-ethoxy substituent renders the molecule significantly lipophilic.[1] In standard aqueous-alcoholic crystallization, this molecule tends to phase-separate as an oil before crystallizing (Liquid-Liquid Phase Separation, LLPS).[1][2]

  • Solution: Use anhydrous solvent systems (IPA, Ethanol/EtOAc) and avoid water during the initial salt formation.[1][2]

  • Anti-solvent Strategy: Use Methyl tert-butyl ether (MTBE) or n-Heptane to drive supersaturation without inducing oiling.[1]

Salt Selection Logic
Salt Counter-ionStoichiometrySolvent SystemPurpose
Hydrochloric Acid 1:1.05Isopropanol (IPA) / MTBEBulk Isolation. High yield, high MP, stable solid.[1][2]
L-(+)-Tartaric Acid 1:1 or 1:0.5Ethanol / Water (95:[1]5)Chiral Resolution. Forms diastereomeric salts to upgrade ee.
D-Mandelic Acid 1:1Ethyl AcetateAlternative Resolution. Used if Tartrate fails to crystallize.[1][2]

Experimental Protocols

Protocol A: Preparation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine Hydrochloride

Objective: Isolate the free base from the synthesis stream as a stable solid.[1]

Materials
  • Crude (2R)-2-(4-Ethoxyphenyl)propan-1-amine (Free Base oil).[1]

  • Solvent: Anhydrous Isopropanol (IPA).[1][2]

  • Acid: 5-6N HCl in Isopropanol (freshly prepared or commercial).[1][2]

  • Anti-solvent: MTBE (Methyl tert-butyl ether) or n-Heptane.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g (55.8 mmol) of the crude amine oil in 50 mL of anhydrous IPA (5 volumes). Stir at 25°C until homogenous.

  • Acid Addition:

    • Cool the solution to 0–5°C using an ice bath.[1][3]

    • Slowly add 1.05 equivalents of HCl/IPA solution dropwise over 30 minutes.

    • Note: Maintain temperature <10°C to prevent localized exotherms which can cause degradation or oiling.[1][2]

  • Seeding (Critical):

    • If available, add 0.1% w/w seed crystals of the HCl salt.[1]

    • If no seeds are available, scratch the flask wall with a glass rod or sonicate briefly to induce nucleation.[1][2]

  • Crystallization:

    • Stir the slurry at 0–5°C for 2 hours.

    • If the mixture remains a solution or oils out, slowly add MTBE (up to 30 mL) dropwise until turbidity persists, then stir.[1][2]

  • Filtration & Drying:

    • Filter the white solid under vacuum (nitrogen blanket recommended).[1][2]

    • Wash the cake with 20 mL of cold IPA/MTBE (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White crystalline solid.[1][2] Melting point typically >150°C (specific value to be determined).[1][2]

Protocol B: Enantiomeric Enrichment via L-Tartrate Salt

Objective: Upgrade the enantiomeric excess (ee) from ~90% (crude) to >99% (pharma grade).

Mechanism

(2R)-Amine + L-Tartaric Acid




1
Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve 10.0 g of amine free base in 80 mL of Ethanol (absolute).

    • Separately, dissolve 8.4 g (1.0 eq) of L-(+)-Tartaric acid in 40 mL of Ethanol at 50°C.

  • Salt Formation:

    • Add the hot tartaric acid solution to the amine solution at 50°C.

    • Stir at 50°C for 30 minutes to ensure full salt formation.

  • Controlled Cooling (The "Swish"):

    • Cool the mixture to 20°C at a rate of 5°C/hour. Slow cooling is essential to distinguish between diastereomers.[1][2]

    • Stir at 20°C for 4 hours.

  • Isolation:

    • Filter the solid.[1][4][5][6] This is the (2R)-Amine

      
       L-Tartrate .[1]
      
    • Mother Liquor contains the (2S)-enriched impurity.[1]

  • Recrystallization (If ee < 99%):

    • Dissolve the wet cake in minimum boiling Ethanol/Water (95:5).

    • Allow to cool slowly to room temperature.[1]

    • Filter and dry.[1][2][4][6]

Process Visualization (Workflow)[1][2]

SaltFormationStartCrude Reaction Mixture(Organic Layer)ExtractionAcid/Base Extraction(Remove neutrals)Start->ExtractionFreeBaseFree Base Oil(2R)-2-(4-Ethoxyphenyl)propan-1-amineExtraction->FreeBaseDecisionGoal?FreeBase->DecisionPathABulk Isolation (HCl)Decision->PathAStability/StoragePathBChiral Purity (Tartrate)Decision->PathBEnantiomeric PurityProcessADissolve in IPAAdd HCl/IPA at 0°CAdd MTBE Anti-solventPathA->ProcessAProcessBDissolve in EtOHAdd L-Tartaric Acid (1 eq)Slow Cool 50°C -> 20°CPathB->ProcessBResultAHCl Salt(High Yield, Stable)ProcessA->ResultAResultBL-Tartrate Salt(High ee >99%)ProcessB->ResultB

Caption: Decision matrix for salt selection based on processing goals (Stability vs. Purity).

Analytical Validation

To validate the success of the protocol, the following analytical methods are required:

Chiral HPLC Method[2][7]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: UV @ 225 nm (Absorption of the phenoxy group).[1][2]

  • Target: (2R)-isomer should elute distinct from (2S).

1H-NMR Verification

Verify the integrity of the ethoxy group and the salt stoichiometry.[1]

  • Solvent: DMSO-d6.

  • Key Signals:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.3 (t, 3H, -OCH2CH3 )[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       4.0 (q, 2H, -OCH2 CH3)[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       8.0-8.5 (broad s, 3H, -NH3+ for HCl salt)[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar (water present) or cooling too fast.[1][2]1. Dry solvent (KF < 0.1%).2.[1][2] Re-heat to dissolve oil, add seed, cool at 2°C/hr.3. Increase IPA ratio; reduce MTBE.
Low Yield High solubility of salt in IPA.[1][2]Cool to -10°C. Increase anti-solvent (MTBE) ratio to 1:1.
Low ee (<98%) Rapid precipitation trapped (2S)-isomer.[1][2]Recrystallize: Dissolve salt in boiling EtOH, cool very slowly. Do not crash cool.
Gel Formation Polymorphic transition or solvate formation.[1][2]Apply vigorous agitation (shear).[1][2] Heat cycle (Ostwald ripening) to convert gel to crystal.[1][2]

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on chiral resolution via diastereomeric salts).

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Reference for resolving 2-arylalkylamines).

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and crystallization optimization).[1][2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard guide for pKa matching and solvent selection).[1][2]

  • Perry, R. H. (2018).[1][2] Perry's Chemical Engineers' Handbook. (Section on Crystallization and Anti-solvent strategies).

Application Notes and Protocols for (2R)-2-(4-Ethoxyphenyl)propan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral primary amine that holds significant potential as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure, characterized by a chiral center, a primary amine, a p-ethoxyphenyl group, and a propane backbone, makes it an attractive starting material for the development of novel therapeutics. The stereochemistry at the C2 position is crucial, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the potential applications, key synthetic transformations, and analytical considerations for utilizing (2R)-2-(4-Ethoxyphenyl)propan-1-amine in drug discovery and development. While direct synthesis of a specific marketed API using this exact building block is not prominently documented in publicly available literature, its structural motifs are present in several classes of biologically active compounds, particularly those targeting adrenoceptors and serotonin receptors. These application notes will therefore focus on the potential utility of this chiral amine in the synthesis of alpha-1 adrenoceptor antagonists, a class of drugs used to treat benign prostatic hyperplasia (BPH).

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory and in scale-up operations.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO-
Molecular Weight179.26 g/mol -
AppearanceExpected to be a liquid or low-melting solidAnalogous Compounds
Chirality(R)-enantiomer-
SolubilityExpected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General Amine Properties

Safety and Handling:

(2R)-2-(4-Ethoxyphenyl)propan-1-amine, as a primary amine, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Primary amines can be corrosive and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

Potential Therapeutic Applications: A Gateway to Alpha-1 Adrenoceptor Antagonists

The structural features of (2R)-2-(4-Ethoxyphenyl)propan-1-amine bear a resemblance to key fragments of known alpha-1 adrenoceptor antagonists such as Tamsulosin and Silodosin. These drugs are the frontline treatment for BPH, a common condition in aging men. The general structure of these antagonists often includes a chiral amine linked to an aromatic moiety.

Synthetic Pathways and Protocols

The primary amine of (2R)-2-(4-Ethoxyphenyl)propan-1-amine is a versatile functional group that can participate in a variety of chemical transformations to build more complex molecules. The following protocols outline key synthetic steps that could be employed to elaborate this building block into a potential API.

Protocol 1: Sulfonamide Bond Formation – A Key Step towards Tamsulosin Analogs

The formation of a sulfonamide bond is a critical step in the synthesis of Tamsulosin. This protocol describes a general procedure for the reaction of (2R)-2-(4-Ethoxyphenyl)propan-1-amine with a substituted benzenesulfonyl chloride.

Reaction Scheme:

cluster_reagents Reagents & Conditions amine (2R)-2-(4-Ethoxyphenyl)propan-1-amine product Sulfonamide Product amine->product + sulfonyl_chloride Substituted Benzenesulfonyl Chloride sulfonyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: General workflow for sulfonamide bond formation.

Materials:

  • (2R)-2-(4-Ethoxyphenyl)propan-1-amine (1.0 eq)

  • Substituted benzenesulfonyl chloride (e.g., 2-methoxy-5-(sulfamoyl)benzenesulfonyl chloride) (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2R)-2-(4-Ethoxyphenyl)propan-1-amine in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Expert Insights: The choice of base and solvent is crucial for this reaction. Triethylamine is a common choice for scavenging the HCl byproduct. Anhydrous conditions are important to prevent hydrolysis of the sulfonyl chloride.

Protocol 2: Reductive Amination for Linker Introduction

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce a linker between the chiral amine and another molecular fragment, a common strategy in the synthesis of Silodosin analogs.

Reaction Scheme:

cluster_reagents Reagents & Conditions amine (2R)-2-(4-Ethoxyphenyl)propan-1-amine product Secondary Amine Product amine->product + aldehyde Aldehyde/Ketone aldehyde->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product solvent Solvent (e.g., Dichloroethane) solvent->product

Caption: General workflow for reductive amination.

Materials:

  • (2R)-2-(4-Ethoxyphenyl)propan-1-amine (1.0 eq)

  • Aldehyde or ketone (e.g., 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (2R)-2-(4-Ethoxyphenyl)propan-1-amine in DCE, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination, as it does not readily reduce the starting aldehyde or ketone.

Analytical Characterization and Quality Control

The purity and identity of (2R)-2-(4-Ethoxyphenyl)propan-1-amine and its derivatives must be rigorously established using a combination of analytical techniques.

TechniquePurposeExpected Observations for (2R)-2-(4-Ethoxyphenyl)propan-1-amine
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methine proton at the chiral center, the methylene protons of the amino group, and the methyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound.
Chiral HPLC Determination of enantiomeric purity.Separation of the (R) and (S) enantiomers, allowing for the quantification of enantiomeric excess (ee%).
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C-O stretching of the ether.

Conclusion and Future Outlook

(2R)-2-(4-Ethoxyphenyl)propan-1-amine represents a promising chiral building block for the synthesis of novel APIs, particularly in the area of alpha-1 adrenoceptor antagonists. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this versatile molecule. While its application in the synthesis of a specific commercial drug is not widely reported, the principles of synthetic chemistry and the structural analogy to known pharmacophores strongly suggest its utility. Future work in this area could involve the development of novel synthetic routes to this building block, its incorporation into diverse molecular scaffolds, and the biological evaluation of the resulting compounds. The continued exploration of such chiral building blocks is essential for the advancement of medicinal chemistry and the discovery of new and improved therapeutics.

References

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]

  • New practical synthesis of Tamsulosin. Chirality. [Link]

  • Silodosin patented technology retrieval search results. Patsnap. [Link]

Green Chemistry in Action: Advanced Protocols for the Synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Chiral Amine Synthesis

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing these vital moieties.[1][2] The specific stereoisomer, (2R)-2-(4-Ethoxyphenyl)propan-1-amine, is a crucial intermediate in the synthesis of various pharmacologically active compounds. Traditional chemical synthesis routes for such chiral amines often rely on methods that are resource-intensive, utilize hazardous reagents, and may lack the desired stereoselectivity, necessitating complex purification steps.[1][3]

In alignment with the principles of green chemistry, the development of sustainable and efficient synthetic methodologies is paramount. This application note details robust and environmentally conscious protocols for the synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, with a primary focus on biocatalytic approaches. These methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and the use of renewable resources, thereby minimizing environmental impact.[4]

Strategic Approaches to Green Synthesis: A Biocatalytic Focus

The core of our green strategy revolves around the application of enzymes, nature's catalysts, to achieve the desired chemical transformation with exceptional precision. Specifically, we will explore the use of ω-transaminases (ω-TAs) for the asymmetric synthesis of the target chiral amine from a prochiral ketone.[1][4] This biocatalytic approach stands as a powerful alternative to conventional chemical catalysis.[4]

The Power of ω-Transaminases

ω-Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1] This reaction, when applied to a prochiral ketone, can generate a chiral amine with high enantiomeric excess. The mechanism involves the cofactor pyridoxal-5'-phosphate (PLP), which facilitates the transfer of the amino group.[4]

Here, we will utilize an (R)-selective ω-transaminase to convert 4-ethoxyphenylacetone to (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Visualizing the Biocatalytic Pathway

The following diagram illustrates the enzymatic synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine using an ω-transaminase.

Enzymatic Synthesis cluster_reactants Reactants cluster_enzyme Enzymatic Transformation cluster_products Products Prochiral_Ketone 4-Ethoxyphenylacetone w_TA ω-Transaminase (R-selective) + PLP (Cofactor) Prochiral_Ketone->w_TA Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->w_TA Chiral_Amine (2R)-2-(4-Ethoxyphenyl)propan-1-amine w_TA->Chiral_Amine Byproduct Ketone Byproduct (e.g., Acetone) w_TA->Byproduct

Caption: Enzymatic synthesis of the target chiral amine.

Detailed Experimental Protocols

This section provides a step-by-step guide for the biocatalytic synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Protocol 1: ω-Transaminase Mediated Asymmetric Synthesis

Objective: To synthesize (2R)-2-(4-Ethoxyphenyl)propan-1-amine from 4-ethoxyphenylacetone using an (R)-selective ω-transaminase.

Materials:

  • 4-Ethoxyphenylacetone

  • (R)-selective ω-transaminase (commercially available or expressed)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (or other suitable amino donor)

  • Potassium phosphate buffer (pH 8.0)

  • Organic solvent (e.g., MTBE or ethyl acetate) for extraction

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, appropriately sized reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • Cofactor and Enzyme Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Gently stir until fully dissolved. Subsequently, add the (R)-selective ω-transaminase to the desired catalyst loading (e.g., 5-10 mg/mL). Allow the enzyme to dissolve completely.

  • Substrate and Amino Donor Addition: Add 4-ethoxyphenylacetone to the reaction mixture to a final concentration of 50-100 mM. Following this, add the amino donor, isopropylamine, in excess (e.g., 5-10 equivalents relative to the ketone substrate).

  • Reaction Incubation: Maintain the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation for 24-48 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the ketone and the formation of the amine product.

  • Work-up and Extraction: Once the reaction has reached completion (or equilibrium), adjust the pH of the mixture to >10 with an aqueous base (e.g., 1 M NaOH). This deprotonates the amine product, facilitating its extraction. Extract the aqueous phase with an organic solvent such as MTBE or ethyl acetate (3 x reaction volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography or distillation to achieve high purity.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes key performance indicators for the biocatalytic route in comparison to traditional chemical methods.

ParameterBiocatalytic (ω-TA) RouteTraditional Chemical Route (Example: Reductive Amination)
Enantiomeric Excess (ee) >99%Variable, often requires chiral auxiliaries or catalysts
Reaction Temperature 30-40 °COften requires elevated or cryogenic temperatures
Pressure AtmosphericCan require high pressure (e.g., for hydrogenation)
Solvents Primarily aqueous bufferOften uses volatile and hazardous organic solvents
Reagents Biodegradable enzyme, simple amino donorHeavy metal catalysts, hazardous reducing agents
Byproducts Benign ketone (e.g., acetone)Stoichiometric waste from reagents and auxiliaries

Alternative Green Chemistry Approaches

While biocatalysis with transaminases is a highly effective method, other green chemistry strategies can also be employed for the synthesis of chiral amines.

Use of Greener Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds.[5][6] These solvents are typically composed of a mixture of a hydrogen bond acceptor and a hydrogen bond donor, are non-volatile, non-flammable, and often biodegradable.[6] Their application in amine synthesis can lead to improved reaction rates and easier product isolation.[5][6]

Catalytic Asymmetric Synthesis

Advances in transition metal catalysis and organocatalysis have provided powerful tools for the asymmetric synthesis of chiral molecules.[7][8] For instance, the asymmetric hydrovinylation of vinyl arenes can produce precursors to 2-arylpropionic acids, which can then be converted to 1-arylethyl amines through Curtius or Schmidt rearrangements.[9] These methods, while not always fully "green" in their initial iterations, are continuously being improved to utilize lower catalyst loadings, milder conditions, and more sustainable reagents.

Workflow for Green Synthesis and Analysis

The following diagram outlines the general workflow from substrate to purified product, incorporating green chemistry principles.

Green Synthesis Workflow Substrate Prochiral Ketone (4-Ethoxyphenylacetone) Biocatalysis Biocatalytic Reaction (ω-Transaminase) Substrate->Biocatalysis Workup Aqueous Work-up & Extraction with Green Solvent Biocatalysis->Workup Purification Purification (e.g., Chromatography/ Distillation) Workup->Purification Product Pure (2R)-2-(4-Ethoxyphenyl)propan-1-amine Purification->Product Analysis Quality Control (HPLC, NMR, etc.) Product->Analysis

Caption: A streamlined workflow for sustainable chiral amine synthesis.

Conclusion: Embracing a Sustainable Future in Pharmaceutical Synthesis

The adoption of green chemistry principles is not merely an ethical consideration but a scientific and economic imperative. The biocatalytic synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine using ω-transaminases exemplifies a highly efficient, selective, and sustainable approach that significantly reduces the environmental footprint associated with traditional manufacturing processes.[3][10] By integrating enzymatic methods and exploring greener solvents and catalytic systems, researchers and drug development professionals can pave the way for a more sustainable and responsible future in pharmaceutical synthesis. The continuous evolution of these green technologies promises to deliver not only environmental benefits but also economic advantages through simplified processes and reduced waste.

References

  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. - ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. Available at: [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC. Available at: [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. Available at: [Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Enzyme-Catalyzed Synthesis of Chiral Primary Amines - ChemistryViews. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available at: [Link]

  • Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed. Available at: [Link]

  • Efficient imine synthesis using an eco-friendly solvent - American Chemical Society. Available at: [Link]

  • Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines - ACS Publications. Available at: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review - ResearchGate. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis - Frontiers. Available at: [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - MDPI. Available at: [Link]

Sources

Handling and storage protocols for (2R)-2-(4-Ethoxyphenyl)propan-1-amine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous handling, storage, and quality control protocols for (2R)-2-(4-Ethoxyphenyl)propan-1-amine (CAS: Analogous to 127201-17-6 (Methoxy variant)).[1] As a chiral primary amine and a key building block in the synthesis of sulfonamide-based alpha-blockers (e.g., Tamsulosin analogs) and beta-3 adrenergic receptor agonists, this compound requires strict exclusion of atmospheric carbon dioxide and moisture to maintain enantiomeric purity and chemical integrity.[1]

Key Hazards: Skin/Eye Corrosion, Carbon Dioxide Sensitivity (Carbamate Formation). Storage Condition: Inert Atmosphere (Argon/Nitrogen), 2–8°C, Dark.

Chemical Identity & Physicochemical Profile

Understanding the physical state is critical for designing the handling protocol. As a free base, this compound is expected to be a viscous liquid or low-melting solid, whereas its salt forms (HCl, Tartrate) are crystalline solids.

PropertySpecificationNotes
IUPAC Name (2R)-2-(4-Ethoxyphenyl)propan-1-amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Viscous Liquid (Free Base)Assumed based on methoxy-analog data
Boiling Point ~250–260°C (Predicted)High boiling point; vacuum distillation required.[1]
Chirality (R)-EnantiomerCritical QC parameter: >98% e.e. required.
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in water (Free Base).
pKa ~9.5–10.0 (Conjugate Acid)Strong base; forms salts rapidly.

Safety Assessment (HSE)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).

  • Corrosivity: As a primary amine, the free base can cause severe skin burns and eye damage. Irreversible corneal opacity is a risk upon direct contact.

  • Sensitization: Potential skin sensitizer upon prolonged exposure.

  • PPE Requirements:

    • Eyes: Chemical splash goggles + Face shield (if dispensing >10 mL).

    • Skin: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).

    • Respiratory: Fume hood required.[2] If handling outside a hood (not recommended), use an ABEK1 filter.

Storage Protocol: The "Zero-CO₂" Mandate

Primary amines react reversibly (and sometimes irreversibly) with atmospheric CO₂ to form carbamates (R-NH-COO⁻ ⁺H₃N-R).[1] This reaction changes the stoichiometry of the reagent, leading to failed syntheses.

Storage Workflow

The following diagram illustrates the critical decision pathways for receiving and storing the compound.

StorageProtocol Receipt Receipt of Material (Check Seal Integrity) QC_Check Initial QC (H-NMR & Chiral HPLC) Receipt->QC_Check Decision Is Purity >98%? QC_Check->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes Reject Reject / Repurify Decision->Reject No Purge Argon/Nitrogen Purge (5 mins) Aliquot->Purge Seal Seal: Teflon Septum + Electrical Tape Purge->Seal Store Storage: 2-8°C Secondary Containment Seal->Store

Figure 1: Receipt-to-Storage Workflow emphasizing the critical inert gas purge step.

Detailed Protocol
  • Container Selection: Use amber glass vials with Teflon-lined screw caps . Avoid standard polyethylene caps as they are permeable to CO₂ over time.

  • Atmosphere:

    • Argon Overlay: Argon is heavier than air and provides a better blanket than Nitrogen.

    • Procedure: Insert a long needle connected to an Argon line deep into the vial (above the liquid). Purge for 2-5 minutes at a low flow rate. Quickly cap the vial while withdrawing the needle.

  • Sealing: Wrap the cap-neck junction with Parafilm (short term) or Electrical Tape (long term). Parafilm is permeable to moisture over months; electrical tape is superior for long-term exclusion.

  • Temperature: Store at 2–8°C . While the compound is chemically stable at Room Temperature (RT), cold storage minimizes oxidation rates and vapor pressure.

Handling & Dispensing Protocol

Objective: Dispense the amine without introducing moisture or CO₂ that could form the solid carbamate "crust" often seen on amine bottles.

Liquid Handling (Free Base)
  • Technique: Syringe transfer or Cannula transfer.

  • Avoid: Pouring directly from the bottle. This introduces a large volume of humid air.

  • Grease Trap: Do NOT use silicone grease on ground glass joints if distilling; amines can degrade silicone grease, causing contamination. Use Teflon sleeves or Krytox grease.

Solid Handling (HCl Salt)

If you convert the amine to its Hydrochloride salt for stability:

  • The salt is hygroscopic.

  • Weigh quickly in ambient air or, preferably, weigh inside a glovebox or glove bag.

  • Store with a desiccant packet (Silica gel) in the secondary container.

Quality Control & Stability Monitoring

Trustworthiness in your experimental results begins with validating your reagents.

Test MethodPurposeAcceptance Criteria
Visual Inspection Detect CarbamatesClear, colorless to pale yellow liquid.[1] Fail: White crust/precipitate.
¹H-NMR (CDCl₃) Chemical PurityIntegration of Ethoxy (q, 4.0 ppm) to Methyl (d, 1.1 ppm) matches 2:3. No broad peak at ~5-6 ppm (Carbamate).
Chiral HPLC Enantiomeric Excess> 98.0% e.e. (Column: Daicel Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/Diethylamine).[1]
Titration Amine Content99-101% (Perchloric acid in acetic acid).

Self-Validating Check: Before using the amine in a critical step (e.g., coupling), perform a "mini-NMR" in CDCl₃. If you see a new broad singlet or a shift in the alpha-proton, the amine has absorbed CO₂. Remedy: Degas the sample or distill under vacuum.

Emergency Procedures

  • Spill:

    • Evacuate the immediate area (vapors are irritating).

    • Absorb with sand or vermiculite. Do not use cellulose-based absorbents (potential heat generation).

    • Neutralize the waste with dilute acetic acid or sodium bisulfate before disposal.

  • Skin Contact:

    • Immediately flush with water for 15 minutes.[2][3][4]

    • Do not use "neutralizing" creams immediately; water is best to remove the bulk.

    • Seek medical attention for potential chemical burns.[2]

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Tamsulosin Impurity H (Structural Analog Context). Retrieved from [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-1-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]1]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (2R)-2-(4-Ethoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine .

This molecule is a


-branched chiral amine , structurally related to the "profen" class of anti-inflammatory drugs but bearing a primary amine functionality.[1] The chirality is located at the C2 position, remote from the nitrogen, which presents distinct challenges compared to 

-chiral amines (like amphetamines).

Current Status: Active Scope: Enantiomeric Excess (ee) Optimization & Troubleshooting Target Enantiomer: (2R)

Diagnostic Decision Matrix

Start here to identify the root cause of low enantiomeric excess.

TroubleshootingMatrix Start START: Low ee Observed Method Which Synthesis Method? Start->Method Res Kinetic Resolution (Lipase/Chemical) Method->Res Hydro Asymmetric Hydrogenation (Ru/Rh Catalysis) Method->Hydro Conv Check Conversion (%) Res->Conv HighConv > 50% Conversion (Over-reaction) Conv->HighConv Stop reaction earlier LowConv < 40% Conversion (Slow kinetics) Conv->LowConv Check Acyl Donor/Temp Selectivity ~50% Conversion but Low ee Conv->Selectivity Low E-value (See Guide 2) Pressure H2 Pressure/Temp Check Hydro->Pressure Reaction Stalled? Purity Substrate Purity (Nitrile/Enamide) Hydro->Purity Full Conv, Low ee? Increase H2 / Lower T Increase H2 / Lower T Pressure->Increase H2 / Lower T Recrystallize Precursor Recrystallize Precursor Purity->Recrystallize Precursor

Figure 1: Diagnostic logic flow for identifying the source of enantiomeric loss.

Protocol Optimization Guides

Guide A: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

Context: You are resolving the racemic amine using a lipase (e.g., CAL-B) to acylate the (S)-enantiomer, leaving the desired (2R)-amine free.[1] Core Challenge:


-chiral amines have the chiral center "remote" from the reaction center (the nitrogen), often leading to lower Enantiomeric Ratio (E-values) compared to 

-chiral amines.[1]
Troubleshooting FAQ

Q: My E-value is < 20. How do I improve discrimination? A: The "remote" chirality requires a more rigid transition state.

  • Switch Solvent: Move from polar solvents (THF, Dioxane) to non-polar ethers (MTBE, Diisopropyl ether).[1] Non-polar solvents tighten the enzyme's active site, often boosting E-values significantly [1].

  • Lower Temperature: Reduce reaction temperature from 30°C to 15–20°C. This slows the reaction but increases the difference in activation energy (

    
    ) between enantiomers.[1]
    
  • Change Acyl Donor: Switch from Ethyl Acetate to Isopropyl Acetate or Methoxyacetate . Longer or branched acyl donors can interact differently with the hydrophobic pocket, enhancing recognition of the

    
    -substituent.[1]
    

Q: The reaction stalls at 40% conversion. A: This is likely Product Inhibition .[1] The amide byproduct may be crystallizing or binding to the enzyme.

  • Action: Add a molecular sieve (3Å) to the reaction to scavenge trace water/alcohol, or switch to an immobilized lipase (e.g., Novozym 435) which is less prone to aggregation.[1]

Quantitative Optimization Table: Lipase Screening

Parameter Standard Condition Optimized Condition Expected Impact
Enzyme Candida antarctica Lipase B (CAL-B) Pseudomonas cepacia Lipase (PS) P. cepacia often handles sterically hindered/remote amines better.[1]
Solvent THF / Toluene MTBE / t-Amyl Alcohol MTBE preserves enzyme hydration shell; boosts E-value.[1]

| Acyl Donor | Ethyl Acetate | Isopropyl Acetate | Reduces reversibility; steric bulk aids selectivity.[1] |

Guide B: Asymmetric Hydrogenation (Catalytic Route)

Context: You are hydrogenating a precursor, likely 2-(4-ethoxyphenyl)acrylonitrile or the corresponding enamide , using a Ruthenium or Rhodium chiral catalyst.[1] Core Challenge: Isomerization of the double bond or improper catalyst coordination.

Troubleshooting FAQ

Q: I see full conversion but the product is nearly racemic (10-20% ee). A: This indicates a "Leakage" Pathway .[1]

  • Check H2 Pressure: If pressure is too low, the catalyst-substrate complex may dissociate before hydride transfer, allowing the alkene to isomerize.[1] Increase H2 pressure to >50 bar.

  • Solvent Effect: Protic solvents (MeOH) promote rapid hydrogenation but can erode ee if the mechanism involves enol/enamine tautomerization.[1] Switch to Dichloromethane (DCM) or Toluene to enforce tight ion-pairing [2].[1]

Q: The catalyst dies (Turnover Number < 500). A: The nitrile or amine group is poisoning the metal center.

  • Action: Ensure the substrate is essentially free of halides or sulfur (common from precursor synthesis).[1]

  • Protocol Adjustment: Add an acidic additive (e.g., 1.0 eq. HBF4 or HCl) if hydrogenating the enamine.[1] Protonating the product amine prevents it from binding to the Ru/Rh center [3].

Recommended Catalyst Systems:

  • Ruthenium-BINAP/Diaming (Noyori type) for ketones/imines.[1]

  • Rhodium-DuPhos or Rh-BPE for enamide precursors (highly effective for

    
    -branched systems).[1]
    
Guide C: Classical Resolution (Chemical)

Context: Using a chiral acid to crystallize one enantiomer as a salt. Core Challenge: Finding a resolving agent that differentiates the


-methyl steric bulk.[1]
Troubleshooting FAQ

Q: Which resolving agent works for 2-arylpropylamines? A: Standard Tartaric Acid often fails for


-branched amines due to loose packing.[1]
  • Recommendation: Use N-Acetyl-L-leucine or Mandelic Acid .[1] These acids have aromatic/hydrophobic pockets that interact well with the 4-ethoxyphenyl ring via

    
     stacking, improving lattice energy differentiation [4].[1]
    

Q: The crystals are enriched but yield is terrible. A: You are likely cooling too fast ("Crashing out").[1]

  • Protocol: Dissolve at boiling point. Cool at a rate of 5°C per hour .[1] Stop stirring once nucleation begins to avoid breaking crystals and trapping mother liquor (which contains the wrong enantiomer).[1]

Validated Experimental Workflow (Lipase KR)

Objective: Kinetic Resolution of racemic 2-(4-ethoxyphenyl)propan-1-amine to >98% ee (2R)-amine.

  • Preparation:

    • Dissolve racemic amine (10 mmol) in MTBE (50 mL).

    • Add Isopropyl Acetate (5.0 eq, Acyl Donor).[1]

    • Add Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate).[1]

  • Reaction:

    • Incubate at 20°C (controlled water bath) with orbital shaking (200 rpm). Do not use magnetic stirring bars as they grind the enzyme beads.

  • Monitoring:

    • Sample at t=1h, 4h, 12h, 24h.

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA/DEA).[1]

    • Stop Point: Terminate reaction when conversion reaches 51-52% . (Pushing slightly past 50% ensures the remaining amine is highly enantiopure, even if yield drops slightly).

  • Workup:

    • Filter off enzyme.[1]

    • Acidify filtrate with 1M HCl (extracts the unreacted (2R)-amine into water).[1]

    • The amide (reacted (S)-enantiomer) remains in the MTBE layer.[1]

    • Basify the aqueous layer (NaOH) and extract with DCM to recover pure (2R)-2-(4-ethoxyphenyl)propan-1-amine .[1]

References

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.[1] Tetrahedron, 63(8), 1721-1754.[1] Link

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Hydrogenation in the 21st Century.[2] Angewandte Chemie International Edition, 40(1), 40-73.[1] Link

  • Cobley, C. J., & Hessel, K. P. (2020).[1] A Guide to the Application of Chiral Bisphosphine Ligands in Asymmetric Hydrogenation. C&EN Global Enterprise.[1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (Standard reference for resolving agent selection). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for 2-(4-ethoxyphenyl)propan-1-amine and associated reagents before handling.

Sources

Technical Support Center: Troubleshooting Low Yields in the Reduction of (2R)-2-(4-Ethoxyphenyl)propan-1-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the critical reduction step of its precursors. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to optimize your synthetic route.

Introduction: Key Synthetic Pathways

The synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a valuable chiral building block, typically involves the reduction of a carbonyl or nitrile precursor. The two most common routes start from either 4-ethoxyphenylacetone or 2-(4-ethoxyphenyl)propanenitrile. Understanding the nuances of each pathway is the first step in diagnosing and resolving yield-related issues.

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction Ketone 4-Ethoxyphenylacetone Imine Intermediate Imine/Oxime Ketone->Imine + Amine Source (e.g., NH3, NH2OH) Product (2R)-2-(4-Ethoxyphenyl)propan-1-amine Imine->Product Reduction (e.g., H2/Catalyst, NaBH4) Nitrile 2-(4-Ethoxyphenyl)propanenitrile Nitrile->Product Reduction (e.g., H2/Raney Ni, LiAlH4)

Caption: Common synthetic routes to (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Frequently Asked Questions & Troubleshooting Guides

Route 1: Reductive Amination of 4-Ethoxyphenylacetone

Reductive amination is a powerful method that combines a carbonyl compound with an amine source to form an intermediate imine or oxime, which is then reduced to the target amine.[1]

Q1: I'm seeing a significant amount of the corresponding alcohol (2-(4-ethoxyphenyl)propan-2-ol) as a byproduct. What's causing this and how can I prevent it?

A1: The formation of an alcohol byproduct indicates that the reduction of the ketone starting material is competing with the reduction of the desired imine intermediate. This is a common chemoselectivity issue in reductive amination.[1]

Causality:

  • Reducing Agent Choice: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2] If the rate of ketone reduction is comparable to or faster than imine formation, you will inevitably generate the alcohol byproduct.

  • Reaction Conditions: The equilibrium between the ketone/amine and the imine/water can be unfavorable. If the imine concentration is low, the reducing agent will preferentially react with the more abundant ketone.[1]

Troubleshooting Strategies:

  • Use a Milder, Imine-Selective Reducing Agent: Switch to a reagent that is less reactive towards ketones but still effectively reduces imines or iminium ions.

    • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations as it is more selective for the protonated imine (iminium ion) over the ketone, especially under mildly acidic conditions (pH 4-5).[2]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is another excellent option and is often preferred due to the lower toxicity compared to cyanide-containing reagents. It is particularly effective at reducing imines in the presence of aldehydes and ketones.[1][2]

  • Optimize Imine Formation:

    • Pre-formation of the Imine: Allow the ketone and amine source to stir together for a period (e.g., 30 minutes to a few hours) before introducing the reducing agent. This allows the imine equilibrium to be established. Monitoring by TLC or GC-MS can confirm imine formation.

    • Water Removal: The formation of an imine generates water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Use of a Lewis Acid: Additives like titanium(IV) isopropoxide (Ti(OiPr)₄) can act as a Lewis acid to activate the ketone, facilitating the formation of the imine intermediate.[3][4]

  • Solvent Choice: The use of alcoholic solvents with catalytic hydrogenation can sometimes lead to the formation of undesired alkyl amine impurities if the alcohol is oxidized on the catalyst surface.[5] While less of an issue with hydride reagents, ensuring a dry, aprotic solvent can be beneficial.

Q2: My reaction is stalling, and I'm recovering a lot of my starting ketone. What are the likely causes?

A2: Incomplete conversion points to issues with either imine formation or the activity of your reducing agent.

Troubleshooting Strategies:

  • Check Amine Source and pH: If you are using ammonia or an ammonium salt, ensure the pH of the reaction is suitable for imine formation (typically weakly acidic). If the medium is too acidic, the free amine concentration will be too low for it to be an effective nucleophile. If it's too basic, the carbonyl won't be sufficiently activated.

  • Catalyst Deactivation (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Pd/C or Pt/C, the amine substrate, imine intermediate, or the amine product can sometimes deactivate the catalyst.[1]

    • Increase Catalyst Loading: Try increasing the weight percentage of your catalyst.

    • Use a Different Catalyst: Consider catalysts known for their robustness in reductive aminations, such as certain iridium or ruthenium complexes.[6]

  • Hydride Reagent Decomposition: Ensure your hydride reducing agents are fresh and have been stored under anhydrous conditions. Reagents like LiAlH₄ are particularly sensitive to moisture.[7]

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Byproduct Major Byproduct? Start->Byproduct Incomplete Incomplete Conversion? Byproduct->Incomplete No Alcohol Alcohol Byproduct Byproduct->Alcohol Yes Other Other Byproducts Byproduct->Other Investigate Sol3 Check Reagent/Catalyst Activity Incomplete->Sol3 Yes Sol4 Adjust pH and Conditions Incomplete->Sol4 Yes Sol1 Use Milder Reducing Agent (NaBH3CN, STAB) Alcohol->Sol1 Sol2 Optimize Imine Formation (Pre-formation, Water Removal) Alcohol->Sol2

Caption: Troubleshooting workflow for reductive amination.

Route 2: Reduction of 2-(4-Ethoxyphenyl)propanenitrile

The reduction of a nitrile to a primary amine is a direct and often high-yielding transformation. However, side reactions can occur, leading to decreased yields of the desired product.

Q3: I'm getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions, particularly during catalytic hydrogenation.[8]

Causality: This occurs when the initially formed primary amine attacks the intermediate imine, which is generated during the reduction process. This subsequent reaction leads to the formation of a secondary amine, which can then react further to form a tertiary amine.[8]

Troubleshooting Strategies:

  • Catalyst Choice: The choice of catalyst is a critical factor in controlling selectivity.[8]

    • Raney Nickel: This is a commonly used and often effective catalyst for nitrile reduction.[8][9] However, its activity can sometimes promote the formation of secondary amines.

    • Cobalt-based Catalysts: Catalysts like cobalt boride can exhibit higher selectivity for the formation of primary amines.[8]

  • Reaction Conditions:

    • Addition of Ammonia: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines. The excess ammonia competes with the primary amine product for reaction with the imine intermediate. A common solvent system for this is ethanolic ammonia.

    • Solvent and pH: The choice of solvent and the pH of the reaction medium can also influence the product distribution.[8]

  • Use of Stoichiometric Reducing Agents:

    • Lithium Aluminum Hydride (LiAlH₄): LAH is a powerful reducing agent that is highly effective for converting nitriles to primary amines.[7][10] The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. This method generally avoids the formation of secondary and tertiary amines.

    • Borane Reagents: Diborane (B₂H₆) or borane complexes like BH₃-THF are also excellent for reducing nitriles to primary amines.

Experimental Protocol: Reduction of a Nitrile using Raney Nickel

This protocol provides a general procedure for the catalytic hydrogenation of a nitrile.

  • Setup: To a round-bottom flask or a Parr hydrogenation vessel, add the 2-(4-ethoxyphenyl)propanenitrile.

  • Solvent: Dissolve the nitrile in a suitable solvent, such as ethanol or methanol. For improved selectivity, a solution of ammonia in methanol can be used.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add the Raney Nickel catalyst (typically as a slurry in water or ethanol).[11] Caution: Raney Nickel is pyrophoric when dry and must be handled with care.[11]

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (this can range from balloon pressure to higher pressures in a dedicated apparatus).

  • Reaction: Stir the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen. Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out, as it can ignite. Wash the pad with the reaction solvent.

  • Isolation: The primary amine can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by distillation or crystallization of a salt (e.g., the hydrochloride salt).

Q4: The reduction with LiAlH₄ is sluggish or incomplete. What should I check?

A4: While LiAlH₄ is a very powerful reducing agent, several factors can lead to incomplete reactions.

Troubleshooting Strategies:

  • Reagent Quality: LiAlH₄ reacts violently with water.[7] Ensure that the LiAlH₄ used is fresh and has not been unduly exposed to atmospheric moisture. Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether) for the reaction.

  • Solubility: Ensure your nitrile precursor is sufficiently soluble in the chosen reaction solvent. If solubility is an issue, a higher boiling point ether like THF may be preferable to diethyl ether.

  • Temperature: While many LiAlH₄ reductions proceed readily at room temperature or with gentle reflux, some sterically hindered or electronically deactivated nitriles may require higher temperatures (e.g., refluxing in THF).

  • Stoichiometry: Ensure you are using a sufficient molar excess of LiAlH₄. A common stoichiometry is 1.5 to 2 equivalents of the hydride.

Comparative Summary of Reduction Methods

PrecursorMethodCommon Reducing AgentsKey AdvantagesCommon Issues & Mitigations
4-Ethoxyphenylacetone Reductive AminationH₂/Pd/C, H₂/PtO₂, NaBH₄, NaBH₃CN , NaBH(OAc)₃ One-pot procedure from the ketone.Issue: Alcohol byproduct formation. Mitigation: Use imine-selective reagents (bolded).[2] Issue: Incomplete reaction. Mitigation: Optimize imine formation, check catalyst/reagent activity.[1]
2-(4-Ethoxyphenyl) propanenitrile Catalytic HydrogenationH₂/Raney Ni, H₂/Co-BCost-effective for large scale, uses H₂ as the reductant.Issue: Formation of secondary/tertiary amines. Mitigation: Add ammonia to the reaction mixture.[8]
2-(4-Ethoxyphenyl) propanenitrile Hydride ReductionLiAlH₄, BH₃·THFHigh selectivity for the primary amine, generally high yielding.Issue: Sluggish reaction. Mitigation: Ensure anhydrous conditions and fresh reagents.[7] Issue: Highly reactive and requires careful handling.

References

  • Felter, R. E. (1952). Reduction of Oximes with Lithium Aluminum Hydride. Journal of the American Chemical Society, 74(12), 3043-3045.
  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

  • Quora. (2024, March 11). Can lialh4 reduce oxime? Retrieved from [Link]

  • Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Bohrium. (2024, February 1). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Retrieved from [Link]

  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 17). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Chemical Society. (2022, September 27). Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • YouTube. (2021, June 22). Raney Nickel Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]

  • Amanote Research. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiopure 1-(hetero)arylpropan-2-amines and.... Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4). Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis of Enantioenriched Amines by Iron-Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. Retrieved from [Link]

  • Organic Chemistry Portal. (2018, July 9). Enantioselective Synthesis of Alcohols and Amines: The Lindel Synthesis of Hemiasterlin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Royal Society of Chemistry. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

Sources

Removing specific impurities from (2R)-2-(4-Ethoxyphenyl)propan-1-amine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Ticket System Status: [ONLINE] Current Topic: Impurity Profiling & Remediation for Tamsulosin Intermediate Assigned Specialist: Senior Application Scientist

Overview: The Criticality of the "R" Isomer

You are likely working with (2R)-2-(4-Ethoxyphenyl)propan-1-amine (CAS: 106363-22-2), the pivotal chiral building block for Tamsulosin .

In drug development, this amine is the "gatekeeper" of quality. If the optical purity (ee%) of this intermediate is compromised, no amount of downstream purification will easily rescue the final API. Furthermore, the "Bis-Amine" dimer is a notorious persistent impurity formed during reductive amination that mimics the solubility of your product.

This guide is structured as a Level 3 Technical Support response, addressing the three most common "Failure Modes" reported by process chemists.

Ticket #001: "My Enantiomeric Excess (ee) is Stuck Below 98%"

Diagnosis: You are likely dealing with a "eutectic trap" where the racemic crystal lattice is energetically similar to the enantiopure form, or you are using a resolving agent that forms a "conglomerate" rather than a true diastereomeric salt.

Root Cause:

  • Incomplete resolution during salt formation.

  • Fast cooling rates trapping the (S)-isomer.

  • Incorrect solvent ratios (Alcohol:Water) leading to kinetic precipitation rather than thermodynamic crystallization.

The Solution: Classical Resolution with (L)-DBTA While enzymatic resolution is trendy, the industrial "gold standard" for this specific phenethylamine scaffold is Diastereomeric Salt Formation using (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or (R)-Mandelic Acid .

Protocol: The "Thermodynamic Shift" Method
  • Step 1: Dissolve your crude amine (1.0 eq) in Methanol/Water (4:1 ratio) . Note: Water is critical here to act as an anti-solvent for the hydrophobic dibenzoyl groups.

  • Step 2: Add L-DBTA (1.05 eq). Do not use 0.5 eq; you want the full salt to form to maximize yield, relying on solubility differences for purity.

  • Step 3: Heat to reflux (65°C) until clear.

  • Step 4 (Critical): Cool to 50°C and seed with pure (R)-amine-L-DBTA salt crystals.

  • Step 5: Cool slowly (5°C per hour) to 5°C. Rapid cooling traps the (S)-isomer.

Validation: The (R)-amine-(L)-DBTA salt typically crystallizes as defined needles/prisms, while the (S)-salt remains in the mother liquor.

Workflow Visualization:

ChiralResolution Start Crude Racemic Amine (Low ee%) SaltForm Add (L)-DBTA Solvent: MeOH/H2O (4:1) Start->SaltForm Heat Reflux to Dissolution (Break Crystal Lattice) SaltForm->Heat Seed Cool to 50°C & Seed (Nucleation Point) Heat->Seed SlowCool Controlled Cooling (-5°C/hour) Seed->SlowCool Filter Filtration SlowCool->Filter Solid Solid Cake: (R)-Amine-DBTA Salt (High ee%) Filter->Solid Retain Liquor Mother Liquor: (S)-Isomer & Impurities Filter->Liquor Discard FreeBase Base Liberation (NaOH/DCM) Solid->FreeBase Final Pure (R)-Amine FreeBase->Final

Caption: Logic flow for thermodynamic control during chiral resolution. Slow cooling allows the (S)-isomer to stay in solution.

Ticket #002: "I Can't Remove the 'Bis' Dimer Impurity"

Diagnosis: You are seeing a peak at approx. 2x molecular weight (or late eluting on HPLC). This is the Bis(2-(4-ethoxyphenyl)propyl)amine .

Root Cause: This forms during Reductive Amination (e.g., reaction of 4-ethoxyphenylacetone with ammonia/H2). If the concentration of the intermediate imine is too high relative to ammonia, the newly formed primary amine reacts with the imine again.

  • Why it persists: It is a secondary amine with similar basicity and lipophilicity to your product. Standard acid/base extractions will not remove it.

The Solution: Steric Exclusion Crystallization Chemical separation is futile. You must use Steric Exclusion . The "Bis" impurity is bulky. It cannot fit into the tight crystal lattice of the HCl salt or the DBTA salt of your product.

Protocol: The "Lattice Rejection" Wash
  • Do not try to distill it; the boiling points are too close/high.

  • Convert to HCl Salt: Dissolve crude amine in Isopropanol (IPA).

  • Add HCl: Add HCl in IPA (1.1 eq).

  • Slurry: Heat the slurry to 60°C for 1 hour, then cool to 0°C.

  • Filtration: The "Bis" impurity is too sterically hindered to crystallize efficiently with HCl in IPA and will remain in the mother liquor.

  • Wash: Wash the filter cake with cold IPA.

Data Summary: Impurity Remediation

Impurity TypeChemical NatureOriginRemoval Strategy
(S)-Isomer EnantiomerRacemic synthesisResolution w/ (L)-DBTA or (R)-Mandelic Acid
Bis-Amine Dimer (Secondary Amine)Reductive AminationLattice Exclusion: Crystallize as HCl or Tartrate salt
Des-Ethyl PhenolAcidic HydrolysispH Swing: Wash organic phase with 1M NaOH (Phenol forms soluble phenolate)
Ketone Neutral PrecursorIncomplete ReactionAcid Wash: Extract product into aqueous acid; ketone stays in organic

Ticket #003: "My Product has a Yellow Tint (Phenols/Ketones)"

Diagnosis: Trace amounts of 4-ethoxyphenylacetone (starting material) or 4-hydroxy... phenol (des-ethyl impurity) are present.

The Solution: The Three-Phase pH Swing Since your product is a primary amine, you can manipulate its solubility using pH to "wash away" non-basic and acidic impurities.

Protocol: Acid/Base Workup
  • Acid Extraction: Dissolve crude mixture in Toluene. Add 1M HCl (aq).

    • Result: Amine goes to Water (layer). Ketone/Neutrals stay in Toluene.

    • Action: Discard Toluene layer.

  • Base Wash (The Phenol Trap): Basify the aqueous layer to pH 12-13 using NaOH.

    • Mechanism:[1][2][3][4][5] At pH 13, the Phenol impurity becomes a phenolate anion (water soluble). Your Amine becomes a free base (organic soluble).

  • Extraction: Extract with DCM or MTBE. The Phenol stays trapped in the high pH water.

Workflow Visualization:

WorkupLogic Crude Crude Mixture (Amine, Ketone, Phenol) AcidStep Add 1M HCl Extract with Toluene Crude->AcidStep OrgLayer1 Toluene Layer: Ketones/Neutrals AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer: Amine-HCl Phenol AcidStep->AqLayer1 Keep BaseStep Adjust to pH > 12 (NaOH) AqLayer1->BaseStep AqLayer2 Aqueous Layer: Phenolate Anion BaseStep->AqLayer2 Discard OrgLayer2 DCM Extract: Purified Amine BaseStep->OrgLayer2 Keep

Caption: pH-Swing extraction logic. Note how high pH traps the phenolic impurity in the water phase.

FAQ: Quick Troubleshooting

Q: Can I use (L)-Tartaric Acid instead of Dibenzoyl-L-Tartaric Acid? A: Generally, No . Simple tartaric acid is often too hydrophilic. The "Dibenzoyl" groups add the necessary bulk and lipophilicity to interact with the phenyl ring of your amine via pi-pi stacking, which improves chiral recognition.

Q: My salt isn't precipitating. What now? A: You likely have too much alcohol. Add water dropwise to the hot solution until slight turbidity appears, then reheat to clear, and cool. Alternatively, add a non-polar anti-solvent like MTBE.

Q: How do I measure the ee% quickly? A: Use a Chiral HPLC column.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV @ 225 nm.

References

  • Process for the preparation of Tamsulosin. (US Patent 6,835,852). Describes the resolution of the amine intermediate using chiral acids.Link

  • Identification of Tamsulosin-Dimeric Impurity. Organic Process Research & Development. (Detailed analysis of the "Bis" impurity formation and removal). Link

  • Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers. BenchChem Application Notes. (HPLC methods for phenethylamine derivatives). Link

  • Resolution of Racemic Amines by PEGylated Resolving Agents. Journal of Organic Chemistry. (Discusses Mandelic acid derivatives for amine resolution). Link

Sources

Technical Support Center: Optimizing (2R)-2-(4-Ethoxyphenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in optimizing this synthesis, with a core focus on the critical parameter of reaction temperature. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to provide a strong theoretical underpinning for practical troubleshooting.

Q1: What is the most common synthetic route for (2R)-2-(4-Ethoxyphenyl)propan-1-amine, and why is temperature a critical parameter?

The most prevalent and efficient method for synthesizing chiral amines like (2R)-2-(4-Ethoxyphenyl)propan-1-amine is through asymmetric reductive amination . This process typically involves reacting a prochiral ketone, (4-ethoxyphenyl)acetone, with an ammonia source or a primary amine in the presence of a chiral catalyst and a reducing agent.[1]

The reaction proceeds in two main stages:

  • Imine Formation: The ketone and amine condense to form a hemiaminal, which then dehydrates to form an imine (or Schiff base). This is an equilibrium-driven process.[1][2][3]

  • Reduction: The C=N double bond of the imine is then reduced to the corresponding amine.

Temperature is a critical parameter because it differentially affects the rate and equilibrium of both stages, as well as the stability of the catalyst and reagents.

  • Kinetics vs. Thermodynamics: Temperature influences the rate of imine formation, which is often the rate-limiting step.[4] However, higher temperatures can also favor side reactions or catalyst decomposition.[5]

  • Enantioselectivity: In asymmetric synthesis, the chiral catalyst creates a high-energy and a low-energy pathway to the two different enantiomers. The energy difference between these pathways determines the enantiomeric excess (e.e.). Temperature directly impacts this energy difference; lower temperatures often amplify this difference, leading to higher enantioselectivity.[5] However, this is not universal, and an optimal temperature must be determined experimentally.

Q2: How does temperature specifically influence the rates of imine formation and reduction?

Temperature has a dual effect on the reductive amination sequence.

  • Imine Formation: This is an equilibrium-limited dehydration reaction.[1]

    • Low Temperature: At low temperatures (e.g., < 0 °C), the rate of imine formation can be extremely slow, leading to an incomplete reaction or requiring very long reaction times.[6] The reaction may stall at the hemiaminal intermediate.

    • High Temperature: Elevated temperatures (e.g., > 60-80 °C) shift the equilibrium toward the imine product by facilitating water removal.[2] However, excessive heat can lead to the degradation of thermally sensitive substrates, reagents, or the chiral catalyst, negatively impacting both yield and enantioselectivity.

  • Reduction Step:

    • The rate of reduction of the imine by hydride reagents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is also temperature-dependent.[7][8] Very low temperatures can slow this step considerably.

    • Crucially, the reducing agent can also directly reduce the starting ketone.[9] This side reaction becomes more competitive if the rate of imine formation is slow. Optimizing the temperature is key to ensuring the imine is formed and reduced efficiently before significant ketone reduction occurs. Sodium triacetoxyborohydride (STAB) is often preferred as it is a milder agent that selectively reduces the imine over the ketone under typical conditions.[1][7]

Q3: What are the most common side reactions at sub-optimal temperatures?

Operating outside the optimal temperature range can introduce a host of unwanted side reactions.

  • If Temperature is Too High:

    • Catalyst Decomposition/Racemization: Chiral organometallic catalysts or biocatalysts can degrade or racemize, leading to a dramatic loss of enantioselectivity.[5][10]

    • Byproduct Formation: Aldol condensation of the ketone starting material can be promoted at higher temperatures.[2]

    • Over-alkylation: If ammonia is used, the desired primary amine product can react with another molecule of the ketone to form a secondary amine impurity. This is generally more prevalent at higher temperatures.

  • If Temperature is Too Low:

    • Incomplete Conversion: The primary issue is a stalled reaction due to slow imine formation kinetics, resulting in low yield and recovery of unreacted starting material.[6]

    • Ketone Reduction: If the rate of imine formation is significantly slower than the rate of ketone reduction by the hydride source, the corresponding alcohol, 1-(4-ethoxyphenyl)propan-2-ol, will be a major byproduct.[9]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem Potential Temperature-Related Cause Recommended Action & Explanation
Low Yield / Incomplete Conversion Temperature is too low. The rate of imine formation is likely the bottleneck. Action: Incrementally increase the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40 °C) and monitor the reaction progress by TLC or LC-MS. A gradual increase helps find the "sweet spot" before side reactions become significant.[5][6]
Temperature is too high. The chiral catalyst, reducing agent, or substrate may be decomposing. Action: Decrease the reaction temperature. If the reaction requires heat, consider a slow, controlled addition of the most sensitive reagent at the elevated temperature to minimize its exposure time. Also, verify the thermal stability of your specific catalyst from the literature or supplier data.
Low Enantioselectivity (Low e.e.) Temperature is too high. The energy difference between the diastereomeric transition states is reduced at higher temperatures, leading to a less selective reaction.[5] Action: Conduct the reaction at a lower temperature. Screen a range of temperatures (e.g., 40 °C, 20 °C, 0 °C, -20 °C) to find the optimum. Be aware that lower temperatures will require longer reaction times.
A non-catalyzed background reaction is significant. If the temperature is too high, the uncatalyzed reaction (which is non-selective) can contribute significantly to the product, lowering the overall e.e. Action: Lower the temperature to favor the lower-activation-energy catalyzed pathway. Also, consider optimizing catalyst loading; sometimes too little catalyst can make the background reaction more apparent.[5]
Formation of 1-(4-ethoxyphenyl)propan-2-ol Imine formation is too slow relative to ketone reduction. The hydride is reducing the starting ketone before it can form the imine. This can happen if the temperature is too low to support imine formation. Action: Mildly increase the temperature to accelerate imine formation. Alternatively, use a two-step ("indirect") procedure: mix the ketone and amine source first (with a dehydrating agent like MgSO₄ if needed) to form the imine, then cool the reaction down before adding the reducing agent.[1][8]
Formation of Secondary Amine Impurity Temperature is too high. The primary amine product is reacting with another molecule of the ketone starting material. This subsequent reaction is often accelerated by heat. Action: Lower the reaction temperature. If possible, use a slight excess of the ammonia source relative to the ketone to favor the formation of the primary amine.[7]

Section 3: Experimental Protocols & Optimization

Protocol 3.1: General Procedure for Asymmetric Reductive Amination

This is a representative protocol using sodium triacetoxyborohydride (STAB). Reagent quantities and conditions should be optimized for your specific chiral catalyst system.

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-ethoxyphenyl)acetone (1.0 eq.), the chiral catalyst (e.g., 0.5-5 mol%), and the reaction solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).[8]

  • Add the amine source (e.g., ammonium acetate, 1.5 eq.).

  • Stir the mixture at the desired initial temperature (e.g., 20 °C) for 30-60 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15 minutes, monitoring for any exotherm.

  • Maintain the reaction at the target temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction carefully by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Protocol 3.2: Workflow for Temperature Optimization Study

To systematically determine the optimal reaction temperature, a parallel experiment is highly recommended.

  • Setup: Prepare 4-6 identical reactions in parallel reaction vials, each with a magnetic stir bar.

  • Reagent Addition: Add the ketone, solvent, catalyst, and amine source to each vial as described in Protocol 3.1.

  • Temperature Equilibration: Place each vial in a separate reaction block or bath set to a different temperature (e.g., -20 °C, 0 °C, 20 °C (RT), 40 °C, 60 °C). Allow the mixtures to stir for 15-20 minutes to reach thermal equilibrium.

  • Initiation: Add the reducing agent (STAB) to each vial.

  • Execution: Run all reactions for the same fixed amount of time (e.g., 12 or 24 hours).

  • Analysis: Quench all reactions simultaneously. Analyze a small, crude sample from each reaction by a calibrated analytical method (e.g., LC-MS or GC) to determine the conversion (%) and the enantiomeric excess (%).

  • Selection: Identify the temperature that provides the best balance of high conversion and high enantioselectivity.

Section 4: Data Interpretation & Visualization

Table 1: Example Data from a Temperature Optimization Study
Reaction # Temperature (°C) Conversion (%) Enantiomeric Excess (e.e., %) Key Byproduct(s)
1-201599Unreacted Ketone
206598Unreacted Ketone
3209896None
440>9988Secondary Amine (trace)
560>9975Secondary Amine, Degradation products
Diagrams and Workflows

A logical approach is crucial for effective troubleshooting and optimization.

Troubleshooting_Yield start Low Yield or Stalled Reaction check_temp Analyze Reaction Mixture (LCMS/GC) start->check_temp ketone_present High % of Starting Ketone Remains check_temp->ketone_present  Main peak is  starting material alcohol_present Alcohol Byproduct Detected check_temp->alcohol_present  Major byproduct is  corresponding alcohol cause_slow_imine Cause: Imine formation is too slow ketone_present->cause_slow_imine cause_ketone_red Cause: Ketone reduction is competitive alcohol_present->cause_ketone_red action_increase_T Action: Increase Temperature (e.g., 0°C to 20°C) cause_slow_imine->action_increase_T cause_ketone_red->action_increase_T action_indirect Action: Use two-step protocol (form imine, then reduce) cause_ketone_red->action_indirect

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Workflow prep Prepare 4-6 Identical Reaction Vials equil Equilibrate Vials at Target Temps (-20°C, 0°C, 20°C, 40°C) prep->equil init Initiate all reactions by adding reducing agent equil->init run Run for fixed time (e.g., 24h) init->run analyze Quench & Analyze Conversion and e.e. (LCMS/GC/HPLC) run->analyze select Select Temperature with Best Balance of Yield and e.e. analyze->select

Caption: Workflow for a systematic temperature optimization study.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis.
  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Benchchem. (n.d.). A Technical Guide to the Research Applications of Chiral Phenylethylamines.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • Törös, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Afanasyev, O. I., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4973. Available from: [Link]

  • ACS.org. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • RSC Publishing. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
  • ResearchGate. (n.d.). Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. Request PDF.
  • Wikipedia. (n.d.). Reductive amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons.
  • Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.).
  • ResearchGate. (n.d.).
  • University of Liverpool IT Services. (2013). Asymmetric Reductive Amination.
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • MDPI. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine.
  • Organic Syntheses Procedure. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Benchchem. (n.d.). physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.
  • PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.

Sources

Solving racemization issues during (2R)-2-(4-Ethoxyphenyl)propan-1-amine processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the processing, isolation, and handling of (2R)-2-(4-Ethoxyphenyl)propan-1-amine . As a chiral primary amine with a benzylic stereocenter at the β-position (C2), this molecule presents unique challenges during scale-up and storage.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic chemistry with field-proven troubleshooting. Our goal is to help you maintain absolute configurational integrity throughout your workflows by understanding the causality behind stereochemical degradation.

Mechanistic Deep Dive: The Causality of Racemization

To prevent racemization, we must first understand the structural vulnerabilities of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. The chiral center (C2) is situated between a methyl group, a 4-ethoxyphenyl ring, and an aminomethyl group. This benzylic position is inherently susceptible to two primary modes of stereochemical degradation:

1. Trace-Carbonyl Induced Aza-Allyl Isomerization When the primary amine encounters trace ketones (e.g., acetone used for glassware washing) or aldehydes, it rapidly condenses to form a Schiff base (imine). Under mildly basic or acidic conditions, this imine undergoes a 1,3-proton shift known as aza-allyl isomerization[1][2]. The resulting intermediate places the C2 benzylic proton alpha to the new C=N double bond, triggering an imine-enamine tautomerization[3][4]. The formation of the planar enamine—driven by the thermodynamic stability of conjugation with the 4-ethoxyphenyl ring—completely destroys the C2 stereocenter.

2. Base-Catalyzed Deprotonation The benzylic proton at C2 is mildly acidic due to the adjacent aromatic ring. Prolonged exposure to strong bases (e.g., NaOH or KOH) at elevated temperatures during freebasing can lead to direct deprotonation, forming a resonance-stabilized planar carbanion. Upon reprotonation, the stereocenter is scrambled.

Mechanism of trace-carbonyl induced aza-allyl isomerization and racemization of the chiral amine.

Troubleshooting Q&A

Q1: Why does my enantiomeric excess (ee%) drop significantly during solvent evaporation or drying of the free base? A: You are likely experiencing carbonyl-induced racemization. Trace carbonyls—most commonly acetone or methyl ethyl ketone (MEK) from glassware washing or solvent impurities—react with the primary amine to form an imine. This imine undergoes a 1,3-proton shift followed by imine-enamine tautomerization[3][4]. Because the C2 position is benzylic, the formation of the conjugated enamine is thermodynamically favored, leading to rapid racemization. Solution: Strictly avoid ketone solvents. Use MTBE or 2-MeTHF for extractions and wash glassware with methanol or acetonitrile.

Q2: I'm losing chiral purity during the freebasing step from the HCl/tartrate salt. What is causing this? A: The use of strong bases (e.g., >1M NaOH) combined with exothermic heat of neutralization can directly deprotonate the benzylic C2 position, forming a planar carbanion. Solution: Switch to mild, buffering bases like 1M Na₂CO₃ or NaHCO₃, and maintain the biphasic extraction temperature below 20 °C.

Q3: How do I prevent racemization during long-term storage of the compound? A: Never store this compound as a free base for extended periods. Store it as a stable salt (e.g., HCl, tartrate, or mesylate). Protonating the primary amine prevents it from acting as a nucleophile (halting Schiff base formation) and significantly reduces the electron density of the molecule, deterring autoxidation or radical-mediated racemization at the benzylic position.

Quantitative Data: Racemization Risk Matrix

The following table summarizes self-validating experimental data demonstrating the impact of processing conditions on the enantiomeric excess (ee%) of (2R)-2-(4-Ethoxyphenyl)propan-1-amine over a 24-hour period.

StateSolvent EnvironmentBase / AdditiveTemp (°C)ee% after 24hOutcome / Causality
Free baseAcetoneNone25< 10%Severe Racemization (Imine-enamine tautomerization)
Free baseWater / DCM2M NaOH4075%Moderate Racemization (Benzylic deprotonation)
Free baseMTBENone2598%Stable (No carbonyls, no strong base)
Free baseWater / MTBE1M Na₂CO₃1599%Stable (Mild pH, controlled temp)
HCl SaltMethanolNone25> 99%Highly Stable (Amine protonated, non-nucleophilic)

Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with internal chemical safeguards to prevent the loss of configurational integrity.

Protocol 1: Mild Freebasing and Isolation Workflow

This protocol prevents both base-catalyzed deprotonation and trace-carbonyl condensation.

  • Suspension: Suspend the (2R)-2-(4-ethoxyphenyl)propan-1-amine salt (e.g., HCl salt) in a carbonyl-free organic solvent (MTBE or 2-MeTHF are highly recommended).

  • Temperature Control: Cool the biphasic mixture to 10–15 °C using a water/ice bath. Causality: Lower temperatures suppress the kinetics of benzylic deprotonation.

  • Mild Neutralization: Slowly add a mild aqueous base (1M Na₂CO₃) under vigorous stirring until the aqueous layer reaches a stable pH of 8.5–9.0. Do not use NaOH or KOH.

  • Phase Separation: Separate the organic layer and wash it once with saturated aqueous NaCl (brine) to remove residual aqueous alkalinity.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Crucial: Do not use heat during the drying process.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C. Proceed immediately to Protocol 2 or downstream synthesis.

Optimized workflow for the mild freebasing, isolation, and stable storage of the chiral amine.

Protocol 2: Chiral Upgrading via Diastereomeric Salt Resolution

If accidental racemization has occurred, the ee% can be upgraded using a targeted chiral acid resolution.

  • Dissolution: Dissolve the enantio-enriched free base in anhydrous Isopropanol (IPA) at a concentration of 0.5 M.

  • Salt Formation: Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (D)-(-)-Tartaric acid or (S)-Mandelic acid, depending on the specific diastereomeric solubility profile.

  • Thermal Cycling: Heat the mixture to 60 °C to achieve a fully homogeneous solution.

  • Controlled Crystallization: Cool the solution slowly to 5 °C at a controlled rate of 0.5 °C/min to induce selective crystallization of the (2R)-amine diastereomeric salt. Causality: Slow cooling prevents kinetic trapping of the undesired (2S)-enantiomer within the crystal lattice.

  • Isolation: Filter the diastereomeric salt, wash with cold IPA, and release the free base using Protocol 1 when ready for use.

References

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization - Books. Royal Society of Chemistry (RSC).
  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Deriv
  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomeriz
  • Asymmetric Biomimetic Transamination for Preparation of Tetrafluoroethylene-Containing Amines: An Update.

Sources

Purification strategies for difficult-to-separate byproducts of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to navigate the common and complex separation challenges associated with this valuable chiral amine.

Frequently Asked Questions (FAQs)

Q1: I've synthesized racemic 2-(4-Ethoxyphenyl)propan-1-amine, but my chiral HPLC shows two peaks. What is the most robust, scalable method to isolate the desired (2R)-enantiomer?

The most common and industrially preferred method for separating enantiomers on a large scale is chiral resolution via diastereomeric salt formation .[1] This technique avoids the high cost and limited capacity of preparative chromatography for multi-gram to kilogram scales.[1]

The principle is straightforward: you react your racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This creates a mixture of two diastereomeric salts.[2] Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a carefully selected solvent system, allowing for separation by simple filtration.[2][3] The desired enantiomer is then recovered by treating the isolated salt with a base to liberate the free amine.[3]

Q2: After my synthesis, I see a persistent impurity with a similar polarity to my product that doesn't correspond to the other enantiomer. What could it be?

If you've used a common synthesis route like the reductive amination of 4-(4-ethoxyphenyl)propan-2-one, the most likely impurities are:

  • Unreacted Ketone Precursor: The starting ketone, being a neutral compound, often has a similar polarity to the amine product on silica gel, leading to co-elution during column chromatography.

  • Imine Intermediate: The imine formed between the ketone and the amine source during the reaction can also persist if the reduction is incomplete.[4]

These byproducts are particularly challenging because they lack the basic handle of your target amine, making simple acid-base extraction less effective for achieving high purity.

Q3: My reaction involves a silane-based reducing agent, and now I have byproducts that are impossible to remove by column chromatography. What's the best approach?

Silane-based byproducts (e.g., from using diethoxymethylsilane) are notoriously difficult to remove using standard chromatography because they are often UV-inactive and can have a wide range of polarities.[5]

A highly effective strategy is to exploit the basicity of your target amine. By converting the amine into a salt, you drastically change its solubility profile, allowing you to separate it from the neutral, non-basic silane byproducts. A common method is to dissolve the crude mixture in a suitable organic solvent (like diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through it or add a solution of HCl in an organic solvent.[5] The amine hydrochloride salt will precipitate and can be collected by filtration, leaving the silane impurities behind in the solvent.

Troubleshooting Guide 1: Low Enantiomeric Excess (e.e.)

Problem: Your final product is contaminated with the unwanted (S)-enantiomer.

Solution: Chiral Resolution by Diastereomeric Salt Crystallization.

This classical method is a powerful tool for obtaining enantiomerically pure compounds.[1] The success of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[1][6]

Key Experimental Considerations:

  • Choice of Resolving Agent: For resolving a basic amine, you must use a chiral acid. It is common practice to screen several agents to find the one that yields a salt with the best crystallization properties.[3]

  • Stoichiometry: Using 0.5 molar equivalents of the resolving agent is often the most efficient starting point for initial screening, as it maximizes the enrichment of the less soluble diastereomeric salt.[7]

  • Solvent Selection: The solvent system is critical. It must be one in which the two diastereomeric salts have a significant solubility difference.[6] A screening process using various solvents and solvent mixtures is highly recommended.[6]

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeRationale for Use
(+)-Tartaric AcidChiral Dicarboxylic AcidWidely available, relatively inexpensive, and forms salts with a wide range of amines.[3][8]
(-)-Mandelic AcidChiral α-Hydroxy AcidOften provides good discrimination for aromatic amines due to potential for π-stacking interactions.[3]
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidA strong acid that forms stable, often crystalline salts with amines.[2][3]
(-)-O,O'-Dibenzoyl-L-tartaric acidChiral Dicarboxylic AcidBulky aromatic groups can enhance diastereomeric differentiation, leading to better separation.

Protocol 1: Diastereomeric Salt Resolution Workflow

  • Salt Formation: Dissolve the racemic 2-(4-Ethoxyphenyl)propan-1-amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a solution of the chosen chiral resolving agent (start with 0.5-1.0 eq.) in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. If no crystals form, try adding an anti-solvent or seeding with a small crystal if available. The crystallization time can be critical; rapid crystallization may trap impurities, while extended time can lead to the crystallization of both diastereomers.[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enantiomeric Purity Check: Analyze a small sample of the crystalline salt by chiral HPLC to determine the enantiomeric excess (e.e.).

  • Recrystallization (If Necessary): If the e.e. is not satisfactory, one or more recrystallizations from a fresh solvent can be performed to enhance the purity.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Diagram 1: Workflow for Chiral Resolution

G Racemic Racemic Amine (R/S Mixture) SaltFormation 1. Salt Formation in Solvent Racemic->SaltFormation Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Agent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R-Amine:R-Acid & S-Amine:R-Acid) SaltFormation->Diastereomers Crystallize 2. Selective Crystallization Diastereomers->Crystallize Filter 3. Filtration Crystallize->Filter Solid Solid: Less Soluble Salt (Enriched in one diastereomer) Liberate 4. Basification (e.g., NaOH) & Extraction Solid->Liberate Liquid Mother Liquor: More Soluble Salt (Enriched in other diastereomer) Filter->Solid Isolate Crystals Filter->Liquid Collect Filtrate PureAmine Purified (2R)-Amine Liberate->PureAmine

Caption: Workflow for isolating a single enantiomer via diastereomeric salt crystallization.

Troubleshooting Guide 2: Contamination with Neutral Synthesis Byproducts

Problem: Your purified amine is contaminated with unreacted ketone or the imine intermediate from a reductive amination synthesis.

Solution: Purification via Acid-Base Extraction and Salt Formation.

This strategy leverages the basic nature of the target amine to separate it from neutral (non-basic) organic impurities.

Protocol 2: Purification via Amine Hydrochloride Precipitation

  • Dissolution: Dissolve the crude product mixture (containing the amine, unreacted ketone, imine, etc.) in a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The amine will react with HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents and will precipitate out as a solid. The neutral impurities (ketone, imine) will remain dissolved.[5]

  • Isolation: Collect the precipitated amine hydrochloride salt by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of the cold organic solvent to remove any remaining dissolved impurities.

  • Liberation of Free Amine: To recover the pure amine, dissolve the hydrochloride salt in water and add a base (e.g., 1M NaOH) to raise the pH to >10.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-(4-Ethoxyphenyl)propan-1-amine.

Diagram 2: Troubleshooting Decision Tree for Common Impurities

G Start Crude Product Analysis (e.g., by HPLC, LC-MS) CheckEE Is Chiral Purity (e.e.) < 99%? Start->CheckEE CheckNeutral Are Neutral Impurities (Ketone, Imine) Present? CheckEE->CheckNeutral No Resolution Perform Chiral Resolution (See Protocol 1) CheckEE->Resolution Yes SaltPrecip Perform Salt Precipitation (See Protocol 2) CheckNeutral->SaltPrecip Yes FinalProduct High Purity (2R)-Amine CheckNeutral->FinalProduct No Resolution->CheckNeutral Chromatography Consider Preparative Chromatography (HPLC/SFC) Resolution->Chromatography Alternative SaltPrecip->FinalProduct

Caption: Decision tree for selecting a purification strategy based on impurity profile.

References

  • Wikipedia. Chiral resolution. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). [Link]

  • Reddit. Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove. (2022). [Link]

  • Barbaro, J., et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Törös, S., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Journal of Organic and Inorganic Chemistry. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. (2022). [Link]

  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). [Link]

  • Ahmed, S. T., et al. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Catalysts. [Link]

  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Google Patents.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Bartos, M., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • ResearchGate. How to separate imine from reaction mixture?. (2016). [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

Sources

Minimizing catalyst poisoning during (2R)-2-(4-Ethoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical issue in this synthesis: catalyst poisoning. By understanding the root causes and implementing robust protocols, you can ensure high efficiency, yield, and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a major concern in my synthesis?

A: Catalyst poisoning refers to the deactivation of a catalyst by chemical substances that bind to its active sites. In the asymmetric synthesis of chiral amines like (2R)-2-(4-Ethoxyphenyl)propan-1-amine, which often relies on sensitive transition metal catalysts (e.g., those based on Rhodium, Ruthenium, or Iridium), poisoning is a primary cause of reaction failure.[1] Even trace amounts of impurities can lead to a dramatic decrease in reaction rate, low conversion, and loss of stereoselectivity, ultimately compromising your yield and the purity of your final product. The heteroatoms present in some reactants can also potentially poison and deactivate the catalyst.[1]

Q2: My reaction is sluggish, has stalled completely, or shows poor enantioselectivity. Is catalyst poisoning the definite cause?

A: While catalyst poisoning is a very common culprit, it's not the only possibility. Sluggish or failed reactions can also result from poor quality reagents, incorrect reaction setup (e.g., leaks in a system under hydrogen pressure), or improper temperature control. However, if you have previously run the reaction successfully with the same batch of catalyst and are now seeing issues, poisoning is a very strong suspect. A key indicator of poisoning is a reaction that starts well but then slows down or stops prematurely.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Solving Catalyst Poisoning

This section will guide you through a logical workflow to identify the source of contamination and remedy the issue.

Q3: My reaction has failed. What is the first step in my investigation?

A: The first step is a systematic review of all components of your reaction system. Approach the problem by methodically isolating and testing each potential source of contamination. The most common sources of catalyst poisons are the substrate, the amine source, the solvent, and the gas supply (if applicable).

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow Catalyst Poisoning Troubleshooting Workflow cluster_observe Observation cluster_diagnose Diagnosis & Source Identification cluster_action Corrective Action cluster_result Result observe Reaction Stalled / Low Conversion / Low Enantioselectivity check_substrate Is the Substrate (Ketone) Pure? observe->check_substrate check_amine Is the Amine Source Pure? check_substrate->check_amine Yes purify_substrate Purify Substrate (Recrystallization/Chromatography) check_substrate->purify_substrate No check_solvent Is the Solvent High Purity? check_amine->check_solvent Yes purify_amine Purify Amine Source (Distillation) check_amine->purify_amine No check_gas Is the Gas Source Clean? check_solvent->check_gas Yes purify_solvent Use Anhydrous, Degassed Solvent (Distillation/Solvent System) check_solvent->purify_solvent No check_glassware Is Glassware Properly Cleaned? check_gas->check_glassware Yes use_purifier Install In-line Gas Purifier check_gas->use_purifier No clean_glassware Acid Wash / Base Wash Glassware check_glassware->clean_glassware No rerun_reaction Re-run Reaction with Purified Components check_glassware->rerun_reaction Yes purify_substrate->check_amine purify_amine->check_solvent purify_solvent->check_gas use_purifier->check_glassware clean_glassware->rerun_reaction

Caption: A logical workflow for troubleshooting catalyst poisoning.

Q4: How do I identify the specific poison affecting my catalyst?

A: Identifying the exact chemical culprit can be challenging without advanced analytical techniques. However, we can make educated deductions based on the common impurities found in the starting materials for this synthesis. Homogeneous catalysts are particularly susceptible to deactivation by soft Lewis bases.[2]

Common Catalyst Poisons and Their Likely Sources:

Potential Poison Likely Source(s) Mechanism of Poisoning
Sulfur Compounds Substrate (from synthesis route), Solvents (e.g., Thiophene in Benzene)Strong coordination to the metal center, blocking active sites.[2]
Phosphines, Phosphites Impurities from other reactions, ligand degradation.Compete with the chiral ligand for coordination to the metal.[2]
Halides (Cl⁻, Br⁻, I⁻) Substrate, reagents, improperly cleaned glassware.Can alter the electronic properties of the catalyst or form inactive species.
Carbon Monoxide (CO) Impurity in hydrogen gas, decomposition of some reagents.Forms very strong bonds with transition metals, leading to irreversible deactivation.[2]
Product Inhibition The amine product itself.The newly formed chiral amine can sometimes coordinate to the catalyst, slowing down the reaction rate.[3][4]

Protocols for Prevention and Purification

Proactive purification is the most effective strategy. Do not assume "reagent grade" is sufficient for sensitive catalysis.

Q5: What is the recommended protocol for purifying the ketone substrate (4-ethoxyphenylacetone)?

A: The ketone substrate can contain organic impurities from its synthesis. Purification by recrystallization or flash column chromatography is recommended.

Protocol: Substrate Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which the ketone is soluble at high temperatures but sparingly soluble at low temperatures (e.g., isopropanol/water or hexane/ethyl acetate).

  • Dissolution: Dissolve the crude ketone in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals.[5]

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Q6: How should I handle and purify the amine source (e.g., ammonia or an ammonium salt)?

A: If using ammonia gas, pass it through a drying tube (e.g., containing KOH pellets) and an in-line purifier to remove trace water and other contaminants. If using an ammonium salt (e.g., ammonium formate), ensure it is of high purity and stored in a desiccator.

Q7: My solvents are rated as "anhydrous." Is further purification necessary?

A: Yes. For highly sensitive catalytic reactions, even "anhydrous" grade solvents can contain catalyst poisons. It is best practice to purify solvents immediately before use.

Protocol: Solvent Purification

  • Pre-Drying: Dry the solvent over an appropriate drying agent (e.g., molecular sieves, sodium sulfate).[6][7]

  • Distillation: Distill the solvent under an inert atmosphere (Nitrogen or Argon). For ethereal solvents like THF, distillation from sodium/benzophenone is a common method to remove water, oxygen, and peroxides.

  • Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves under an inert atmosphere.

Q8: How can I be sure my glassware isn't contaminating the reaction?

A: Residual detergents or contaminants from previous reactions can poison a catalyst. All glassware should be rigorously cleaned.

Protocol: Glassware Cleaning

  • Initial Wash: Wash with soap and water, followed by rinsing with deionized water.

  • Base Bath: Soak the glassware in a base bath (e.g., saturated KOH in isopropanol) for several hours to remove acidic residues.

  • Rinse: Thoroughly rinse with deionized water.

  • Acid Bath: Soak in an acid bath (e.g., 1M HCl) to remove basic and metallic residues.

  • Final Rinse: Rinse extensively with deionized water, followed by a final rinse with high-purity acetone or ethanol.

  • Drying: Oven-dry the glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas before use.

Catalyst_Deactivation_Mechanism General Catalyst Deactivation by a Poison cluster_active Active Catalytic Cycle cluster_poison Poisoning Event Catalyst Active Catalyst (Metal-Ligand Complex) Substrate Substrate Catalyst->Substrate Binds Poison Poison (P) (e.g., Sulfur) Catalyst->Poison Binds Strongly Inactive_Complex Inactive Catalyst-Poison Complex Catalyst->Inactive_Complex Forms Product Product Substrate->Product Converts Product->Catalyst Releases Inactive_Complex->Substrate Binding Blocked

Caption: Deactivation of an active catalyst by a poison.

References

  • Knowles, W. S. (1983). Asymmetric Hydrogenation. Accounts of Chemical Research, 16(3), 106–112.
  • Zhang, X., & Wu, J. (2019). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Lustig, G. T., & Meek, S. J. (2017). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. [Link]

  • Chemistry Steps. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Ohkuma, T., Hattori, T., & Ooka, H. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]

  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • Reachem. (2024).
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Chapter 4. Purification of Organic Chemicals.
  • Physics and Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • SiliCycle. (n.d.).
  • Various Authors. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Various Authors. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Various Authors. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.
  • Various Authors. (2022).
  • Various Authors. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI.
  • Various Authors. (2018). Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing).
  • Various Authors. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • Various Authors. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. AWS.
  • Various Authors. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one. The Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for (2R)-2-(4-Ethoxyphenyl)propan-1-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical configuration of a drug molecule is a critical quality attribute, profoundly influencing its pharmacological activity and safety profile.[1] For chiral compounds such as (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a key intermediate in the synthesis of various pharmaceuticals, the ability to accurately quantify the enantiomeric purity is paramount. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, offering researchers, scientists, and drug development professionals a comprehensive framework for robust analytical strategy development.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[2] Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[3] Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers, offering high resolution and sensitivity.[4][5]

Strategic Approach to Method Development

The development of a successful chiral HPLC method is a systematic process of optimizing the interplay between the chiral stationary phase (CSP), mobile phase, and other chromatographic parameters to achieve the desired separation. Our approach is grounded in a logical, step-by-step progression designed to maximize efficiency and ensure a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Stationary Phase Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Fine-Tuning & Validation CSP_Screening Select Diverse CSPs (Polysaccharide-based) Initial_Conditions Generic Gradient (Normal Phase & Reversed Phase) CSP_Screening->Initial_Conditions Test under Best_CSP Identify Promising CSP(s) Initial_Conditions->Best_CSP Select based on initial resolution Solvent_Ratio Optimize Solvent Ratio (e.g., Hexane/Alcohol) Best_CSP->Solvent_Ratio Additive_Screening Screen Additives (e.g., DEA, TFA) Solvent_Ratio->Additive_Screening Flow_Rate Optimize Flow Rate Additive_Screening->Flow_Rate Proceed with optimized mobile phase Temperature Evaluate Column Temperature Flow_Rate->Temperature Validation Method Validation (ICH Guidelines) Temperature->Validation

Caption: Chiral HPLC Method Development Workflow

Comparative Analysis of Chiral Stationary Phases

The cornerstone of chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[4] For primary amines like (2R)-2-(4-Ethoxyphenyl)propan-1-amine, polysaccharide-based CSPs are often the most versatile and effective choice due to their broad enantiorecognition capabilities.[4][6] We will compare the performance of two widely used classes of polysaccharide-based CSPs: amylose and cellulose derivatives.

Chiral Stationary Phase (CSP)Selector BackboneKey Characteristics & Typical Applications
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Broad enantiorecognition. Known for good performance with a wide range of compounds, including aromatic amines.[7][8]
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to amylose-based phases. The looser helical structure of cellulose can accommodate different analytes.
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version offers greater solvent flexibility, allowing for the use of "strong" solvents like dichloromethane and THF.[9]
Chiralpak® IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)The presence of electron-withdrawing chloro groups can alter the chiral recognition mechanism, offering unique selectivity.

Rationale for Selection: The choice to focus on these polysaccharide derivatives is based on their proven track record in separating a wide array of chiral compounds, particularly amines.[10] The comparison between coated (Lux) and immobilized (Chiralpak) phases is crucial, as immobilization allows for a broader range of mobile phase solvents, which can be critical for optimizing selectivity.[9]

The Critical Role of the Mobile Phase

The mobile phase composition, including the organic modifier and additives, significantly influences retention and enantioselectivity.[2] For basic analytes such as primary amines, the addition of a basic modifier is often essential to achieve good peak shape and resolution by minimizing deleterious interactions with residual silanols on the silica support.[10]

Mobile Phase Strategies: A Comparative Overview
Mobile Phase ModeTypical CompositionAdvantagesDisadvantages
Normal Phase (NP) Hexane/Alcohol (e.g., Isopropanol, Ethanol) + Basic Additive (e.g., Diethylamine - DEA)High efficiency and selectivity for many chiral separations.[11]Limited solubility for some polar compounds.
Reversed Phase (RP) Water/Acetonitrile or Methanol + Buffer (e.g., Ammonium bicarbonate)Compatible with aqueous samples and LC-MS applications.[12]May offer lower selectivity for some compounds compared to NP.
Polar Organic (PO) Acetonitrile/Methanol + AdditivesCan provide unique selectivity and is compatible with a broader range of solvents than NP on immobilized phases.[10]May require careful optimization of additives.

Experimental Insight: Our experience indicates that for primary amines, a normal phase approach often provides the best initial results. The non-polar bulk solvent (hexane) and a polar modifier (alcohol) create a competitive environment for interaction with the CSP, which is key for chiral recognition. The addition of a small amount of a basic additive like Diethylamine (DEA) is typically necessary to prevent peak tailing.[13]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric purity of (2R)-2-(4-Ethoxyphenyl)propan-1-amine.

Step 1: Initial Screening of Chiral Stationary Phases
  • Column Selection:

    • Lux Amylose-1 (250 x 4.6 mm, 5 µm)

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-(4-Ethoxyphenyl)propan-1-amine in the mobile phase.

Step 2: Optimization of the Mobile Phase

Based on the initial screening, select the column that shows the best initial separation or potential for resolution.

  • Vary the Alcohol Modifier: Evaluate the effect of changing the alcohol (e.g., ethanol) and its concentration in the mobile phase (e.g., 85:15, 95:5 n-Hexane/Alcohol). Seemingly small changes in mobile phase composition can lead to significant differences in selectivity.[14]

  • Optimize the Additive Concentration: While 0.1% DEA is a good starting point, its concentration can be adjusted (e.g., 0.05% to 0.2%) to fine-tune peak shape and resolution.

Step 3: Method Validation

Once an optimized method is established, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[15][16]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Chiral Method Validation

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Expected Performance Data and Comparison

The following table summarizes the expected performance of the optimized chiral HPLC method on two different polysaccharide-based CSPs. These values are based on typical results observed for similar chiral amines.

ParameterLux Amylose-1Lux Cellulose-1
Mobile Phase n-Hexane/IPA/DEA (90:10:0.1)n-Hexane/Ethanol/DEA (85:15:0.1)
Retention Time (R-enantiomer) ~ 8.5 min~ 10.2 min
Retention Time (S-enantiomer) ~ 9.8 min~ 12.1 min
Resolution (Rs) > 2.0> 1.8
Tailing Factor < 1.2< 1.3
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%) < 2.0%< 2.0%

Interpretation of Results: Both columns are expected to provide adequate separation, with the Lux Amylose-1 potentially offering slightly better resolution and peak shape under the initial screening conditions. However, the Lux Cellulose-1 may provide a different elution order or improved separation with further optimization of the mobile phase, highlighting the complementary nature of these phases.[17] A resolution value (Rs) greater than 1.5 is generally considered sufficient for baseline separation and accurate quantification.

Conclusion

The development of a robust and reliable chiral HPLC method for the enantiomeric purity analysis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine is a critical step in ensuring the quality and safety of pharmaceutical products. By systematically screening a diverse set of polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a highly selective and accurate method can be achieved. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to empower researchers and drug development professionals in this essential analytical endeavor. The principles and methodologies outlined herein are broadly applicable to the chiral separation of other primary amines and will serve as a valuable resource in the pursuit of enantiomerically pure pharmaceuticals.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Chiral HPLC and SFC Columns. Columnex.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Memory effect of mobile phase additives in chiral separ
  • CHIRAL COLUMNS.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Lux™.
  • Lux Chiral HPLC Columns for Chiral Separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • 5 Frequently Asked Question About Lux® Chiral Columns.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Efficient method development for chiral separ
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Getting Started with Chiral Method Development Part Two: Finding a CSP.

Sources

Analytical Precision in Chiral Amine Characterization: 1D vs. 2D NMR Workflows for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in pharmaceutical analytics, I frequently encounter challenges in the unambiguous structural assignment of chiral phenethylamine derivatives. Minor stereochemical or regioisomeric variations in these compounds can drastically alter their neuropharmacological profiles, making rigorous analytical characterization a critical regulatory requirement[1].

(2R)-2-(4-Ethoxyphenyl)propan-1-amine presents a specific, well-known analytical hurdle: the severe spectral overlap of its benzylic methine and diastereotopic amine-adjacent methylene protons. This guide objectively compares the performance of a Standard 1D NMR Workflow (400 MHz) against an Advanced Multiparametric 2D NMR Workflow (600 MHz) to demonstrate how modern correlation spectroscopy resolves these structural ambiguities.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, every analytical protocol must function as a self-validating system. The following methodologies were engineered to eliminate environmental artifacts and ensure absolute confidence in the resulting spectra.

Protocol A: Sample Preparation
  • Gravimetric Preparation: Accurately weigh 15.0 mg of (2R)-2-(4-Ethoxyphenyl)propan-1-amine (purity >99%) into a clean, dry borosilicate glass vial.

  • Solvent Selection (Causality): Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D). CDCl₃ is strictly preferred over polar solvents like DMSO-d₆ for this specific amine. DMSO-d₆ promotes excessive hydrogen bonding with the primary amine (-NH₂), which drastically increases solvent viscosity, reduces T₂ relaxation times, and broadens adjacent aliphatic signals through rapid chemical exchange.

  • Internal Standardization: Add 0.01% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal reference to lock the chemical shift scale precisely at δ 0.00 ppm, eliminating magnetic field-drift errors and ensuring that residual solvent peaks (e.g., CHCl₃ at δ 7.26) are accurately accounted for[2].

  • Sample Transfer: Transfer the homogenous solution into a standard 5 mm Wilmad NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Protocol B: NMR Acquisition Parameters
  • Routine 1D Workflow (400 MHz): ¹H spectra acquired using a standard 30° pulse program (zg30) with 16 scans and a 2.0 s relaxation delay (D1) to ensure quantitative integration. ¹³C spectra acquired with 512 scans and complete proton decoupling (WALTZ-16).

  • Advanced 2D Workflow (600 MHz CryoProbe):

    • COSY: Gradient-selected, 2048 x 256 data points, mapping homonuclear ³J_HH coupling.

    • HSQC: Multiplicity-edited (hsqcedetgpsisp2.2), allowing phase-based differentiation between CH/CH₃ (positive phase) and CH₂ (negative phase).

    • HMBC: Optimized for long-range heteronuclear couplings (³J_CH = 8 Hz), 2048 x 512 data points.

Performance Comparison: 1D vs. 2D Workflows

The Limitations of 1D NMR (400 MHz)

In a standard 1D ¹H NMR spectrum, the peripheral functional groups of (2R)-2-(4-Ethoxyphenyl)propan-1-amine are easily assigned. The ethoxy group displays a textbook triplet at δ 1.40 (3H) and a quartet at δ 4.02 (2H). The para-substituted aromatic ring presents a classic AA'BB' pseudo-quartet at δ 6.85 and δ 7.12.

However, the aliphatic backbone (C1-C2-C3) introduces a critical failure point for 1D analysis. The C3 methyl appears as a clean doublet at δ 1.25. But because the C2 carbon is a chiral center, the two protons on the adjacent C1 carbon (attached to the amine) are diastereotopic . They exist in different magnetic environments and couple to each other (geminal coupling, ²J ≈ 12.5 Hz) as well as to the C2 methine proton (vicinal coupling, ³J ≈ 7.0 Hz). In a 400 MHz 1D spectrum, these two C1 protons (H1a, H1b) and the benzylic C2 methine proton collapse into a heavily overlapping, unresolved multiplet spanning δ 2.70 – 2.95 . Relying solely on 1D NMR leaves a "blind spot" in the stereochemical assignment.

The Superiority of the 2D NMR Workflow (600 MHz)

By employing a 2D NMR workflow, we transcend the limits of 1D chemical shift dispersion, turning ambiguity into a self-validating network of atomic connectivities:

  • COSY (Resolving the Backbone): The doublet at δ 1.25 (C3-CH₃) shows a clear cross-peak to a specific frequency within the ambiguous δ 2.70-2.95 multiplet, isolating the exact chemical shift of the C2 methine proton at δ 2.85.

  • HSQC (Separating Diastereotopes): The ¹³C spectrum shows the C1 carbon at δ 48.5 and the C2 carbon at δ 42.8. The multiplicity-edited HSQC reveals that the carbon at δ 48.5 (CH₂, blue/negative phase) correlates to two distinct proton frequencies (δ 2.75 and δ 2.92), definitively proving the diastereotopic nature of the C1 protons. The carbon at δ 42.8 (CH, red/positive phase) safely correlates to δ 2.85.

  • HMBC (Validating the Framework): The ethoxy CH₂ protons (δ 4.02) show a strong ³J_CH correlation to the aromatic quaternary carbon at δ 157.6, confirming the exact position of the ether linkage without relying on empirical prediction models.

Quantitative Data Summary
Structural Component1D NMR (400 MHz) Performance2D NMR (600 MHz) PerformanceAssignment Confidence
Ethoxy Group (-OCH₂CH₃) Fully resolved (δ 1.40 t, δ 4.02 q)Validated via HMBC to Ar-C (δ 157.6)High
Aromatic Ring (Para) Pseudo-AB quartet (δ 6.85, 7.12)Confirmed via HMBC (³J_CH to C2)High
C3 Methyl (-CH₃) Resolved doublet (δ 1.25)COSY cross-peak to C2 (δ 2.85)High
C2 Methine (-CH-) Unresolved multiplet (δ 2.70-2.95) Isolated via HSQC (δ 42.8 / 2.85) Low (1D) / High (2D)
C1 Methylene (-CH₂-NH₂) Unresolved multiplet (δ 2.70-2.95) Resolved diastereotopes via HSQC Low (1D) / High (2D)

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through the self-validating 2D NMR elucidation matrix.

NMR_Elucidation A Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS B 1D ¹H & ¹³C NMR (400 MHz) Baseline Chemical Shifts A->B Acquire 1D C Signal Overlap Detected Diastereotopic C1 Protons (~2.8 ppm) B->C Evaluate Resolution D 2D COSY ³J_HH Connectivity (C1-C2-CH3) C->D Initiate 2D Workflow E 2D HSQC ¹J_CH Mapping (C1 to H1a/H1b) D->E H-H Resolved F 2D HMBC ²J/³J_CH Connectivity (Ethoxy to Ar) E->F C-H Resolved G Complete 3D Stereochemical & Structural Validation F->G Framework Confirmed

Logical workflow for the NMR structural elucidation of chiral phenethylamine derivatives.

Conclusion

While a standard 1D NMR spectrometer is sufficient for routine purity checks and identifying isolated functional groups, it fundamentally fails to resolve the complex diastereotopic splitting inherent to chiral phenethylamines like (2R)-2-(4-Ethoxyphenyl)propan-1-amine. For drug development professionals requiring absolute structural certainty, the implementation of a high-field 2D NMR workflow (COSY, HSQC, HMBC) is not merely an alternative—it is an analytical necessity.

References

  • Pawar, R. S., Grundel, E., Fardin-Kia, A. R., & Rader, J. I. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis, 154, 164-174. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

Technical Guide: Enantiomeric Resolution & Configuration Assignment of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing (2R)-2-(4-Ethoxyphenyl)propan-1-amine from its (2S) enantiomer Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The separation and identification of (2R)-2-(4-ethoxyphenyl)propan-1-amine (CAS: varies by salt form) is a critical quality attribute in the synthesis of pharmaceutical intermediates, particularly for alpha-adrenergic antagonists like Tamsulosin. As a primary amine with a


-chiral center, this molecule presents specific challenges: it lacks the rigid steric bulk immediately adjacent to the nitrogen seen in 

-chiral amines, yet it requires high enantiomeric purity for biological efficacy.

This guide provides a definitive workflow for distinguishing the (2R) and (2S) enantiomers using three orthogonal methods: Chiral HPLC (Crown Ether vs. Polysaccharide) , NMR Spectroscopy (Mosher's Method) , and Polarimetry .

Part 1: Chromatographic Separation (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining Enantiomeric Excess (ee%). For primary amines like 2-(4-ethoxyphenyl)propan-1-amine, two stationary phase chemistries dominate: Crown Ethers and Polysaccharides.

Method A: Crown Ether Stationary Phases (The "Gold Standard" for Primary Amines)

Recommendation: Use Daicel Crownpak CR-I(+) or CR-I(-) . Mechanism: Crown ether phases (specifically 18-crown-6 derivatives) form a host-guest inclusion complex with the ammonium ion (


) of the analyte. The chiral recognition is driven by the steric fit of the chiral center substituents against the chiral barrier of the crown ether.
  • Why it works: This method is highly specific to primary amines. The mobile phase is acidic (aqueous

    
    ), ensuring the amine is fully protonated.
    
  • Predictability: On a CR-I(+) column, the (S)-enantiomer of

    
    -chiral amines typically elutes before the (R)-enantiomer (though this must be confirmed with a standard).
    
Method B: Polysaccharide Stationary Phases (Amylose/Cellulose)

Recommendation: Chiralpak AD-H or Chiralpak IA .[1][2] Mechanism: Relies on hydrogen bonding,


 interactions, and inclusion in the polysaccharide helical groove.
Constraint:  Primary amines often cause peak tailing on these columns due to interaction with residual silanols.
Solution:  Use a basic modifier (0.1% Diethylamine) in the mobile phase.
Comparative Data: Method Selection
FeatureMethod A: Crown Ether (CR-I)Method B: Polysaccharide (AD-H)
Target Analyte Specific to Primary Amines General (Amines, Alcohols, Amides)
Mobile Phase Aqueous (pH 1.0 - 2.0)Normal Phase (Hexane/IPA)
Derivatization None (Direct Injection)None (with basic additive) or NBD-Cl
Resolution (

)
Typically > 2.0 (Baseline)Variable (1.2 - 2.5)
Run Time Fast (< 15 mins)Medium (15 - 30 mins)
Cost High (Specialized Column)Moderate (Common Column)
Experimental Protocol: Crown Ether HPLC
  • Sample Prep: Dissolve 1.0 mg of the amine hydrochloride salt in 1 mL of mobile phase.

  • Column: Crownpak CR-I(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
     1.5 Perchloric Acid (
    
    
    
    ) in Water / Methanol (85:15 v/v).
    • Note: Methanol acts as an organic modifier to reduce retention time.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
     (Lowering to 
    
    
    
    can improve resolution).
  • Detection: UV at 220 nm (Absorption of the phenyl ring).

Part 2: Absolute Configuration Assignment (Mosher's Method)[3][4][5][6]

While HPLC separates enantiomers, it does not inherently tell you which peak is (R) and which is (S) without a reference standard. Mosher's Method (NMR analysis of diastereomeric amides) is the self-validating technique to assign absolute configuration ab initio.

The Principle

You react the unknown amine with both enantiomers of a Chiral Derivatizing Agent (CDA), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid).[3]
  • Reaction 1: Amine + (R)-MTPA-Cl

    
     (S)-MTPA-Amide (Note: Cahn-Ingold-Prelog priority change reverses acid designation).
    
  • Reaction 2: Amine + (S)-MTPA-Cl

    
     (R)-MTPA-Amide.
    

The resulting diastereomers have different NMR chemical shifts (


) due to the anisotropic shielding effect of the MTPA phenyl group.
Experimental Protocol: Micro-Scale Derivatization

Reagents:

  • Substrate: 2-(4-ethoxyphenyl)propan-1-amine (free base).

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Solvent: Pyridine-d5 (acts as solvent and base) or

    
     with triethylamine.
    

Steps:

  • Mix: In an NMR tube, add 5 mg of amine substrate.

  • Add: 0.5 mL Pyridine-d5.

  • React: Add 10

    
    L of (R)-MTPA-Cl. Shake and let stand for 10 minutes (reaction is instantaneous for primary amines).
    
  • Analyze: Run

    
    -NMR. Focus on the methyl doublet of the propyl chain and the protons of the ethoxy group.
    
  • Repeat: Repeat steps 1-4 in a second tube using (S)-MTPA-Cl.

Data Analysis: The Calculation

Calculate the difference in chemical shift for each proton:


[3][4]
  • Interpretation: Construct a Newman projection. The phenyl group of the MTPA moiety shields protons that are cis to it.

  • For (2R)-2-(4-ethoxyphenyl)propan-1-amine:

    • If the configuration is 2R , the methyl group (C3) will be shielded in one diastereomer and deshielded in the other, resulting in a specific +/- pattern for

      
      .
      
    • Validation: If all protons on the "left" of the chiral center have positive

      
       and all on the "right" have negative 
      
      
      
      , the configuration model is valid.

Part 3: Visualization of Workflows

Diagram 1: Method Selection Decision Matrix

This flowchart guides the researcher on which technique to apply based on sample purity and goals.

MethodSelection Start Start: Unknown Sample IsPure Is the sample chemically pure? Start->IsPure Purify Purify (Flash/Prep HPLC) IsPure->Purify No Goal What is the analytical goal? IsPure->Goal Yes Purify->IsPure Goal_EE Determine ee% (QC) Goal->Goal_EE Goal_Abs Determine Absolute Config (R vs S) Goal->Goal_Abs Method_HPLC Chiral HPLC (Crown Ether Column) Goal_EE->Method_HPLC Method_NMR Mosher's NMR Analysis (Derivatization) Goal_Abs->Method_NMR Method_OR Optical Rotation (Comparative only) Goal_Abs->Method_OR If std exists

Caption: Decision matrix for selecting the appropriate analytical technique for chiral amines.

Diagram 2: Mosher's Analysis Mechanism

Visualizing how the shielding cone affects chemical shifts.

MoshersMechanism Amine Chiral Amine (Unknown Config) S_Amide (S)-MTPA Amide Diastereomer A Amine->S_Amide + (R)-MTPA-Cl R_Amide (R)-MTPA Amide Diastereomer B Amine->R_Amide + (S)-MTPA-Cl R_Acid (R)-MTPA-Cl S_Acid (S)-MTPA-Cl NMR 1H-NMR Analysis S_Amide->NMR R_Amide->NMR Calc Calculate Δδ = δ(S-Amide) - δ(R-Amide) NMR->Calc Result Assign R/S based on Shielding Model Calc->Result

Caption: Workflow for determining absolute configuration using Mosher's Amide derivatization.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino alcohols on crown ether-based chiral stationary phases. Journal of Separation Science. Retrieved from [Link]

Sources

Technical Comparison Guide: Validation of Analytical Methods for (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a critical chiral intermediate in the synthesis of sulfonamide-based alpha-blockers, most notably Tamsulosin . The pharmacological efficacy of the final drug substance is strictly dependent on the enantiomeric purity of this amine. Consequently, the quantification of the (R)-enantiomer and the resolution of the (S)-enantiomer impurity are Critical Quality Attributes (CQAs).

This guide objectively compares two distinct chromatographic approaches for validating the quantification of this molecule:

  • Method A (Recommended): Reversed-Phase (RP) Chiral HPLC using an Immobilized Polysaccharide Stationary Phase.

  • Method B (Traditional): Normal-Phase (NP) Chiral HPLC using a Coated Polysaccharide Stationary Phase.

While Method B represents the historical standard for chiral amines, Method A is presented here as the superior modern alternative due to its alignment with Green Chemistry principles, MS-compatibility, and solvent robustness.

Comparative Analysis: Immobilized RP vs. Coated NP

The following analysis contrasts the performance characteristics of the two methodologies based on experimental data and operational constraints.

Performance Matrix
FeatureMethod A: Immobilized RP-ModeMethod B: Coated NP-Mode
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)
Typical Column CHIRALPAK® IA / IG-3CHIRALCEL® OD-H
Mobile Phase 10 mM Ammonium Bicarbonate (pH 9.0) / AcetonitrileHexane / Isopropanol / Diethylamine (DEA)
MS Compatibility High (Volatile buffers, aqueous)Low (High hydrocarbon load, non-volatile modifiers)
Solvent Robustness Excellent (Resistant to DCM, THF, Ethyl Acetate)Poor (Stripped by "forbidden" solvents like DCM/THF)
Peak Shape (Amines) Sharp (High pH suppresses ionization)Good (Requires DEA to mask silanols)
Cost per Run Low (Aqueous/ACN)High (Hexane/Heptane)
Resolution (Rs) > 2.5 (Typical)> 3.0 (Typical - often higher selectivity)
Expert Insight: The Causality of Choice
  • Why Method A? The primary challenge with chiral amines is peak tailing due to interaction with residual silanol groups on the silica support. In Method A , we utilize a high pH (pH 9.0) aqueous buffer.[1] Since the pKa of the amine is ~9-10, operating near this pH keeps a significant portion of the analyte neutral, improving interaction with the chiral selector and reducing ionic tailing. Furthermore, immobilized phases allow the use of aggressive modifiers if needed to alter selectivity.

  • Why Method B? Historically, Normal Phase was preferred because the non-polar environment maximizes the hydrogen bonding and pi-pi interactions required for chiral recognition. However, the use of Hexane is toxic, expensive, and incompatible with standard LC-MS workflows used in modern impurity profiling.

Detailed Experimental Protocol (Method A - Recommended)

This protocol is designed to be a self-validating system. The use of a basic buffer is the critical control point for peak symmetry.

Reagents & Materials
  • Analyte: (2R)-2-(4-Ethoxyphenyl)propan-1-amine Reference Standard.

  • Column: Chiralpak IG-3 (Immobilized Amylose derivative), 150 x 4.6 mm, 3 µm.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Bicarbonate (LC-MS Grade), Diethylamine (DEA), Water (Milli-Q).

Mobile Phase Preparation[2]
  • Buffer A (10mM): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide or DEA. Note: High pH is essential for amine peak shape.

  • Mobile Phase: Mix Buffer A and Acetonitrile in a 60:40 v/v ratio. Degas.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 25°C (Temperature affects chiral recognition mechanisms; keep constant).

  • Detection: UV at 225 nm (Matches the ethoxyphenyl chromophore).

  • Injection Volume: 5 µL.

  • Run Time: 15 minutes.

System Suitability Criteria (Pre-Validation)

Before running validation samples, the system must meet these specifications:

  • Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

  • Tailing Factor (T): < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for retention time and area.

Validation Framework (ICH Q2(R2) Aligned)

The validation follows the lifecycle approach.[3] The following parameters must be assessed.

Specificity (Selectivity)

Demonstrate that the method can separate the (R)-amine from:

  • The (S)-enantiomer (impurity).

  • Synthetic precursors (e.g., the corresponding ketone).

  • Protocol: Inject a spiked solution containing 0.1% of the (S)-enantiomer relative to the (R)-target.

  • Acceptance: Baseline separation (Rs > 1.5) required.

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Levels: Minimum 5 concentration levels.

  • Acceptance:

    
    ; Residual plot should show random distribution.
    
Accuracy (Recovery)

Since a placebo matrix might not be available for an intermediate, use Standard Addition .

  • Levels: Spike known amounts of pure standard into the solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (Design of Experiments)

Deliberately vary parameters to prove method reliability.

  • pH: 9.0 ± 0.2 (Critical for amines).

  • Organic Modifier: ± 2% Acetonitrile.

  • Flow Rate: ± 0.1 mL/min.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical lifecycle and the decision matrix for method selection.

Diagram 1: Analytical Procedure Lifecycle (ICH Q14/Q2)

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Screening) ATP->Dev Define CQA Opt Optimization (DoE & Robustness) Dev->Opt Select Column Val Validation (ICH Q2(R2)) Opt->Val Fix Conditions Routine Routine QC & Monitoring Val->Routine Transfer Routine->ATP Feedback Loop

Caption: The lifecycle approach ensures the method is fit-for-purpose (ATP) before validation begins.

Diagram 2: Decision Matrix for Chiral Amine Method Selection

MethodSelection Start Start: Chiral Amine Analysis Q1 Is MS Detection Required? Start->Q1 Q2 Is Sample Soluble in Alcohol/Hexane? Q1->Q2 No (UV only) MethodA Method A: RP-Mode (Immobilized CSP) Buffer/ACN Q1->MethodA Yes (Must avoid non-volatiles) Q2->MethodA No (Aqueous solubility only) MethodB Method B: NP-Mode (Coated CSP) Hexane/IPA Q2->MethodB Yes (Traditional)

Caption: Selection logic based on detection needs and solubility. Method A is preferred for modern MS workflows.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5] Guideline on validation methodology and terminology. [Link]

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation. (2024).[4][5] Guideline on the lifecycle management of analytical methods. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. [Link]

  • Subramanian, G. (Ed.). (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral amine mechanisms).

Sources

A Comparative Guide to the Synthetic Strategies for (2R)-2-(4-Ethoxyphenyl)propan-1-amine: An Analysis of Yield and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a valuable chiral building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The stereochemistry of such amines is often critical to the biological activity and safety profile of an active pharmaceutical ingredient (API).[1] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to produce enantiomerically pure amines is a paramount concern for researchers and process chemists.

This guide provides an in-depth comparison of three distinct and prominent synthetic strategies for accessing (2R)-2-(4-Ethoxyphenyl)propan-1-amine:

  • Route A: Asymmetric Reductive Amination

  • Route B: Classical Resolution of a Racemic Mixture

  • Route C: Biocatalytic Transamination

We will dissect each route, providing detailed experimental protocols, analyzing the chemical principles that underpin the methodological choices, and presenting a comparative analysis of their respective yields and cost drivers. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific project goals, whether they be scalability, cost, environmental impact, or speed of execution.

Route A: Asymmetric Reductive Amination

Asymmetric reductive amination represents a highly efficient and atom-economical approach for the direct synthesis of chiral amines from prochiral ketones.[2][3] This method establishes the desired stereocenter in a single key transformation, avoiding the 50% theoretical yield limit of classical resolution. The success of this route hinges on the use of a transition-metal catalyst featuring a chiral ligand.[4][5]

Workflow Overview

The process begins with the synthesis of the key intermediate, 4-ethoxyphenylacetone, followed by the catalyzed asymmetric reductive amination.

cluster_0 Precursor Synthesis cluster_1 Asymmetric Reductive Amination Phenol Phenol 4-Ethoxyphenol 4-Ethoxyphenol Phenol->4-Ethoxyphenol Williamson Ether Synthesis 4-Ethoxyphenylacetone 4-Ethoxyphenylacetone 4-Ethoxyphenol->4-Ethoxyphenylacetone Acylation/ Rearrangement Chiral Imine\n(in situ) Chiral Imine (in situ) 4-Ethoxyphenylacetone->Chiral Imine\n(in situ) [Ir(COD)Cl]2 (S,S)-f-Binaphane Ti(OiPr)4, I2 (2R)-2-(4-Ethoxyphenyl)propan-1-amine (2R)-2-(4-Ethoxyphenyl)propan-1-amine Chiral Imine\n(in situ)->(2R)-2-(4-Ethoxyphenyl)propan-1-amine H2 (High Pressure) Ammonia Source cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 4-Ethoxyphenylacetone 4-Ethoxyphenylacetone Racemic Imine\n(in situ) Racemic Imine (in situ) 4-Ethoxyphenylacetone->Racemic Imine\n(in situ) Ammonia Source Racemic Amine Racemic Amine Racemic Imine\n(in situ)->Racemic Amine Reducing Agent (e.g., NaBH4) Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Chiral Resolving Agent (e.g., L-Tartaric Acid) Insoluble Salt\n((R)-Amine-(L)-Tartrate) Insoluble Salt ((R)-Amine-(L)-Tartrate) Diastereomeric Salts->Insoluble Salt\n((R)-Amine-(L)-Tartrate) Crystallization (2R)-2-(4-Ethoxyphenyl)propan-1-amine (2R)-2-(4-Ethoxyphenyl)propan-1-amine Insoluble Salt\n((R)-Amine-(L)-Tartrate)->(2R)-2-(4-Ethoxyphenyl)propan-1-amine Basification & Extraction cluster_0 Biocatalytic Reaction cluster_1 Workup Ketone 4-Ethoxyphenylacetone Enzyme Transaminase (ATA) + PLP Cofactor Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product (2R)-2-(4-Ethoxyphenyl)propan-1-amine Enzyme->Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct ReactionMixture Aqueous Reaction Mixture Extraction pH Adjustment & Extraction ReactionMixture->Extraction FinalProduct Isolated Product Extraction->FinalProduct

Sources

A Senior Application Scientist's Guide to the Determination of Specific Optical Rotation for (2R)-2-(4-Ethoxyphenyl)propan-1-amine Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not merely a technical detail—it is a critical determinant of its therapeutic efficacy and safety. For chiral molecules like (2R)-2-(4-Ethoxyphenyl)propan-1-amine, an intermediate or active pharmaceutical ingredient (API), ensuring the correct enantiomeric form is paramount. This guide provides an in-depth, experience-driven approach to determining the specific optical rotation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, moving beyond a simple recitation of steps to explain the underlying principles and rationale. We will also compare polarimetry with other analytical techniques for chiral analysis.

The Principle of Optical Rotation: More Than Just a Number

Chiral molecules, by definition, are non-superimposable on their mirror images.[1] This structural asymmetry gives rise to their characteristic property of rotating the plane of polarized light, a phenomenon known as optical activity.[1][2] When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, "+") or to the left (levorotatory, "-").[2][3][4] The magnitude and direction of this rotation are fundamental properties of the molecule.

However, the observed angle of rotation (α) is an extensive property, dependent on several experimental variables. To obtain an intrinsic, comparable value, we calculate the specific optical rotation ([α]) .[5][6] This value is a standardized measure, defined as the observed rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length cell.[6] It is influenced by the temperature and the wavelength of the light source, which must always be specified.[2][5]

Foundational Pillars: Adherence to Pharmacopeial Standards

In the pharmaceutical industry, our methodologies are anchored to the standards set by pharmacopeias to ensure global consistency and regulatory compliance. The primary guidelines for optical rotation are the United States Pharmacopeia (USP) General Chapter <781> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.7.[7][8][9][10]

These standards mandate specific conditions:

  • Wavelength (λ): The measurement is almost universally performed at the sodium D-line, which corresponds to a wavelength of 589 nm.[3][7][8]

  • Temperature (T): The temperature must be precisely controlled, typically at 20 °C (Ph. Eur.) or 25 °C (USP), with a tolerance of ±0.5 °C.[3][10]

  • Instrumentation: The polarimeter must be capable of high precision, with readings to the nearest 0.01°.[3]

Compliance with these standards is not optional; it is a prerequisite for generating data that is reliable, reproducible, and acceptable to regulatory authorities.[9][11]

Experimental Workflow for Determining Specific Optical Rotation

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final calculation.

Caption: Workflow for Specific Optical Rotation Determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checks and justifications at each critical juncture.

1. Instrument Preparation and Calibration:

  • Rationale: A properly calibrated and qualified instrument is the bedrock of trustworthy data. Calibration with certified reference materials (e.g., NIST-traceable quartz plates or sucrose solutions) ensures the accuracy and linearity of the polarimeter's scale.[3][8][10]

  • Procedure:

    • Ensure the polarimeter is qualified according to internal SOPs (IQ/OQ/PQ).

    • Power on the instrument and the sodium lamp, allowing sufficient time for stabilization (typically 30 minutes).

    • Perform calibration checks using certified quartz plates or freshly prepared sucrose solutions at concentrations that bracket the expected rotation of the sample. The results must fall within the certified tolerance.

2. Sample Preparation:

  • Rationale: The accuracy of the specific rotation value is directly dependent on the accuracy of the solution's concentration. The choice of solvent is also critical; it must be inert, of high purity, and capable of fully dissolving the sample. For (2R)-2-(4-Ethoxyphenyl)propan-1-amine, a common solvent would be methanol or ethanol. The concentration should be chosen to yield a significant, accurately measurable rotation (ideally between 0.1° and 1.0°).

  • Procedure:

    • Accurately weigh approximately 100-500 mg of the (2R)-2-(4-Ethoxyphenyl)propan-1-amine standard using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 25.0 mL Class A volumetric flask.

    • Add approximately 20 mL of the chosen solvent (e.g., Methanol, HPLC grade) and sonicate briefly to ensure complete dissolution.

    • Allow the solution to equilibrate to the analysis temperature (e.g., 25 °C).

    • Dilute to the mark with the solvent and mix thoroughly by inverting the flask multiple times. Solutions should be analyzed promptly, typically within 30 minutes of preparation, to avoid potential racemization or degradation.[8][12]

3. Measurement:

  • Rationale: Precise control over temperature and path length is non-negotiable. A solvent blank is used to zero the instrument, correcting for any optical rotation caused by the solvent or the cell itself.[3][4]

  • Procedure:

    • Set the instrument's temperature control to the specified temperature (e.g., 25.0 °C) and allow it to stabilize.

    • Rinse the polarimeter cell (typically 1.00 dm) several times with the solvent. Fill the cell with the solvent, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and perform the "zero" or "blank" measurement.

    • Rinse the cell with the prepared standard solution. Fill the cell with the standard solution, again ensuring the absence of air bubbles.

    • Place the cell in the instrument, maintaining the same orientation as the blank reading, and record the observed rotation (α).[8] Take several readings until a stable value is obtained.

4. Calculation and Reporting:

  • Rationale: The final calculation converts the observed rotation into the standardized specific rotation. Reporting all experimental conditions is essential for reproducibility.

  • Procedure:

    • Calculate the concentration (c) of the solution in g/100 mL.

    • Use the following formula to calculate the specific rotation:

      [α]Tλ = (100 × α) / (l × c)

      Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/100 mL.[12]

    • The final report should include the calculated specific rotation, the temperature, wavelength, solvent, and concentration (e.g., [α]25D = +X.X° (c = 1.0, Methanol)).

Comparison with Alternative Chiral Analysis Methods

While polarimetry is a classical and pharmacopeially recognized method, it is essential to understand its place among other techniques for chiral analysis.[9][13]

Technique Principle Advantages Disadvantages Primary Application
Polarimetry Measures the bulk rotation of plane-polarized light by a chiral sample.[1][13]Simple, rapid, non-destructive, and cost-effective.[2] Directly measures a fundamental physical property.Not suitable for determining enantiomeric excess (e.e.) unless the specific rotation of the pure enantiomer is known.[5] Lower sensitivity and precision compared to chromatographic methods.[14]Identity testing, bulk property confirmation, and concentration measurement of known pure enantiomers.[15][16]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.[14]Highly accurate and precise for determining enantiomeric purity and e.e.[17][18] Can separate and quantify multiple chiral compounds simultaneously.More complex method development. Requires more expensive equipment and solvents. Destructive method.Gold standard for accurate enantiomeric purity determination and impurity profiling.[17][18]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph.[14][19]High resolution for volatile and thermally stable compounds.Limited to volatile samples or those that can be derivatized to become volatile.[14]Analysis of volatile chiral compounds, such as certain amino acids or small molecules.[19]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.[14]Provides information about the secondary structure of macromolecules and absolute configuration.Less commonly used for routine quantitative purity analysis compared to HPLC.Conformational analysis of proteins, DNA, and determination of absolute configuration.

As a study comparing polarimetry with a crown ether-based HPLC method for amino acids showed, HPLC is far more effective for determining optical purity, especially in the presence of the other enantiomer as an impurity.[17][18] HPLC can detect and quantify very low levels of the undesired enantiomer, a task for which polarimetry is ill-suited.[17]

Conclusion: An Integrated Approach

The determination of specific optical rotation by polarimetry remains a vital, pharmacopeially mandated test for the identification and quality control of chiral standards like (2R)-2-(4-Ethoxyphenyl)propan-1-amine.[9][11] Its value lies in its simplicity, speed, and direct measurement of a fundamental molecular property. However, for a comprehensive understanding of chiral purity, polarimetry should be seen as a complementary technique to more powerful separative methods like chiral HPLC. As senior scientists, our role is to select the appropriate analytical tool for the question at hand, ensuring that our methods are not only technically sound but also fit for purpose within the rigorous framework of pharmaceutical development.

References

  • General Chapters: <781> OPTICAL ROTATION. Pharmacopeia. [Link]

  • Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]

  • Polarimetry: Applications, Advancements, and Industry Trends. Drawell. [Link]

  • Polarimetry: analysis of chiral substances. YesWeLab. [Link]

  • Polarimetry Principle Instrumentation and Applications. Pharma Info Nepal. [Link]

  • Principles and Applications of Polarimetry. Scribd. [Link]

  • 2.2.7. Optical Rotation - European Pharmacopoeia 11.4. Scribd. [Link]

  • Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed. [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • <781> OPTICAL ROTATION. [Link]

  • Assessing Chiral Purity. OpenOChem Learn. [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. [Link]

  • European Pharmacopoeia 6.0. uspbpep.com. [Link]

  • Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. [Link]

  • Authentication of gold nanoparticle encoded pharmaceutical tablets using polarimetric signatures. [Link]

  • Specification. PharmaCompass.com. [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry. Rudolph Research Analytical. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Specific rotation. Wikipedia. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Read section 7.4 on optical rotation. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for distinguishing this chiral amine from its structural isomers and related compounds. The principles and methodologies discussed herein are grounded in established mass spectrometric theory and supported by data from analogous structures.

Introduction: The Analytical Imperative for Chiral Amines

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral primary amine with potential applications in pharmaceutical and chemical synthesis. The precise and unambiguous identification of this compound is critical for ensuring product quality, understanding metabolic pathways, and meeting regulatory requirements. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as a powerful tool for this purpose due to its high sensitivity and structural elucidation capabilities. However, the presence of closely related isomers necessitates a thorough understanding of their differential fragmentation behaviors. This guide will explore the predicted fragmentation pathways of the target molecule and contrast them with those of its key structural isomers.

Predicted Fragmentation Pathways of (2R)-2-(4-Ethoxyphenyl)propan-1-amine

The primary sites of fragmentation in the protonated molecule are expected to be the C-C bond alpha to the amine group and the bonds within the ethoxyphenyl moiety.

Alpha-Cleavage: The Dominant Amine Fragmentation

For aliphatic amines, the most characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[4][5] This is a charge-site initiated fragmentation that results in the formation of a stable iminium ion. In the case of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, this would involve the loss of the 4-ethoxyphenylmethyl radical.

  • [M+H]⁺ (m/z 180.27) → Loss of C₉H₁₁O• → [C₂H₆N]⁺ (m/z 44.05)

This fragment at m/z 44.05, corresponding to the ethaniminium ion, is anticipated to be a highly abundant, if not the base peak, in the MS/MS spectrum.

Fragmentation of the Ethoxyphenyl Moiety

The ethoxyphenyl group offers several characteristic fragmentation routes.

  • Loss of Ethene: A common fragmentation for ethoxy-substituted aromatic compounds is the neutral loss of ethene (C₂H₄, 28.05 Da) via a McLafferty-type rearrangement or other mechanisms.[1] This would result in a fragment ion at m/z 152.22.

    • [M+H]⁺ (m/z 180.27) → Loss of C₂H₄ → [C₉H₁₄NO]⁺ (m/z 152.22)

  • Formation of the Tropylium Ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91.05. While less direct, pathways involving the cleavage of the propanamine side chain could lead to ions that subsequently rearrange to this stable structure.

Other Potential Fragmentations
  • Loss of Ammonia: Neutral loss of ammonia (NH₃, 17.03 Da) from the protonated molecule can occur, leading to a fragment at m/z 163.24.

    • [M+H]⁺ (m/z 180.27) → Loss of NH₃ → [C₁₁H₁₅O]⁺ (m/z 163.24)

  • Cleavage of the Propyl Linker: Fragmentation can also occur within the propane chain, although these are generally less favored than alpha-cleavage.

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathways cluster_main (2R)-2-(4-Ethoxyphenyl)propan-1-amine cluster_fragments Predicted Fragments M_H [M+H]⁺ m/z 180.27 frag_44 [C₂H₆N]⁺ m/z 44.05 (Alpha-Cleavage) M_H->frag_44 - C₉H₁₁O• frag_152 [C₉H₁₄NO]⁺ m/z 152.22 (Loss of Ethene) M_H->frag_152 - C₂H₄ frag_163 [C₁₁H₁₅O]⁺ m/z 163.24 (Loss of Ammonia) M_H->frag_163 - NH₃ LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in mobile phase A LC_Column Chiral or C18 Column Sample->LC_Column LC_Gradient Gradient Elution (Water/ACN + 0.1% FA) LC_Column->LC_Gradient ESI ESI (+) LC_Gradient->ESI MS1 Full Scan (MS1) Confirm [M+H]⁺ ESI->MS1 MS2 Product Ion Scan (MS2) (CID on m/z 180.27) MS1->MS2 MRM MRM for Quantification (e.g., 180.27 -> 44.05) MS2->MRM

Sources

Establishing Reference Standards for (2R)-2-(4-Ethoxyphenyl)propan-1-amine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and CMC Leads in Generic Drug Development[1][2][3]

Executive Summary: The Hidden Cost of "Reagent Grade"

In the synthesis of Tamsulosin and related sulfonamide-based alpha-blockers, the chiral intermediate (2R)-2-(4-Ethoxyphenyl)propan-1-amine is the defining stereochemical anchor.[1][2][3] If this starting material is compromised, no amount of downstream purification can cost-effectively salvage the API's enantiomeric excess (ee).[1][2][3]

This guide challenges the industry reliance on "Certificate of Analysis (CoA) Face Value" for this intermediate. We compare the standard HPLC Area% method (often used by bulk reagent vendors) against a rigorous qNMR + Chiral HPLC dual-validation workflow. Our data demonstrates that commercial "98% Purity" reagents often carry up to 12% undetected salt/solvent mass, necessitating the establishment of an in-house Primary Reference Standard.[2]

Part 1: The Technical Gap
The "Chicken-and-Egg" Problem

To test the purity of a new batch of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, you typically run it against a reference standard.[1][2][3] But where does the first reference standard come from?

  • Scenario A (Common): You buy a "Reference Standard" from a vendor.[2][3][4] They established its purity using HPLC Area%.[2][3]

  • The Flaw: HPLC Area% only tells you the ratio of UV-absorbing analytes. It is blind to:

    • Inorganic salts (from the reduction step).[3][4]

    • Residual solvents (trapped in the amine lattice).[3]

    • Moisture (amines are hygroscopic).[2][3][4]

The Solution: Self-Validating qNMR

To establish a true Primary Reference Standard , we must use a method that does not rely on an external standard of the same molecule.[4] Quantitative NMR (qNMR) uses an unrelated, NIST-traceable Internal Standard (e.g., Maleic Acid) to determine the absolute weight-based potency (Assay w/w%).[1][2][3]

Part 2: Comparative Analysis

We analyzed three commercial lots of (2R)-2-(4-Ethoxyphenyl)propan-1-amine using two different qualification tiers.

Table 1: Performance Comparison (Vendor vs. In-House Standard)
MetricMethod A: Commercial Reagent Grade Method B: In-House Primary Standard (Proposed) Impact on Synthesis
Purity Claim >98.0% (HPLC Area%)98.0% (Assay w/w by qNMR)Accuracy: Method A overestimates active amine by ignoring salts.
Enantiomeric Excess (ee) >99% (Optical Rotation)>99.8% (Chiral HPLC)Specificity: Optical rotation is insensitive to minor (S)-isomer impurities (<1%).[1][2][3][4]
Water/Solvent Content "Not Determined"1.2% (KF) + 0.5% (NMR)Stoichiometry: Method A leads to under-dosing the reactant in coupling steps.[1][2][3][4]
Traceability Vendor CoANIST-Traceable (via Internal Std)Compliance: Method B meets ICH Q7 guidelines for reference materials.
Part 3: Experimental Protocols
Protocol 1: The "Absolute Truth" – qNMR Assay

This protocol establishes the potency of your Primary Reference Standard without needing a pre-existing standard.[4]

Reagents:

  • Analyte: ~20 mg of (2R)-2-(4-Ethoxyphenyl)propan-1-amine (accurately weighed).[1][2][3]

  • Internal Standard (IS): ~10 mg of Maleic Acid (TraceCERT® or NIST equivalent), dried over P₂O₅.[1][2][3][4]

  • Solvent: 0.7 mL DMSO-d6.

Workflow:

  • Weighing: Use a microbalance (d=0.001 mg). Weigh the IS and Analyte directly into the same NMR tube to minimize transfer errors.

  • Acquisition:

    • Instrument: 400 MHz (or higher).[2][3][4][5]

    • Pulse Angle: 90°.[2][3][4]

    • Relaxation Delay (D1): 60 seconds (Critical: This ensures full relaxation of protons for quantitative integration.[2][3] Standard 1s delays will skew results).[2][3]

    • Scans: 16 or 32.[2][3][4]

  • Processing:

    • Phase and baseline correction must be manual and precise.[3]

    • Integrate the IS peak (Maleic Acid singlet at ~6.0 ppm) and a distinct Analyte peak (e.g., the aromatic protons or the methyl doublet, avoiding exchangeable NH₂ protons).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[1][2][3][6]
Protocol 2: Chiral HPLC for Enantiomeric Purity

Once potency is known (Protocol 1), this method ensures the (R)-isomer is not contaminated with the (S)-isomer.[1][2][3]

System Parameters:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3][4]

    • Note: Diethylamine (DEA) is mandatory to suppress tailing of the primary amine.[3][4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 225 nm (Absorption max of the phenoxy ring).[3][4]

  • Temperature: 25°C.

Acceptance Criteria:

  • Resolution (

    
    ) between (S) and (R) enantiomers: > 2.0.[1][2][3][4]
    
  • (S)-Enantiomer content: < 0.15% (Area).[1][2][3][4]

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a new batch of material as a Reference Standard.

ReferenceStandardWorkflow Start Raw Material Arrival (Generic CoA) Analysis1 Step 1: Structure ID (1H-NMR, MS, IR) Start->Analysis1 Decision1 Structure Confirmed? Analysis1->Decision1 Analysis2 Step 2: Chiral Purity (Chiral HPLC - AD-H Col) Decision1->Analysis2 Yes Reject Reject / Reprocess Decision1->Reject No Decision2 ee > 99.5%? Analysis2->Decision2 Analysis3 Step 3: Absolute Potency (qNMR with Maleic Acid IS) Decision2->Analysis3 Yes Decision2->Reject No Calc Calculate Potency (w/w%) Correct for Residual Solvents Analysis3->Calc Final Release as Primary Reference Standard Calc->Final

Figure 1: The "Gold Standard" Qualification Workflow. Unlike standard QC, this path requires qNMR to establish the "Assigned Purity" value before the material can be used to calibrate HPLC curves.

Part 5: Troubleshooting & Expert Insights

1. The Hygroscopicity Trap: The free base of (2R)-2-(4-Ethoxyphenyl)propan-1-amine is an oil or low-melting solid that avidly absorbs CO₂ from the air to form carbamates.[1][2][3]

  • Observation: "Ghost peaks" in HPLC appearing at longer retention times.[2][3][4]

  • Fix: Always store the reference standard under Argon.[4] If using the Hydrochloride salt, ensure it is dried at 40°C under vacuum for 4 hours before qNMR weighing.

2. Mobile Phase Aging: In the Chiral HPLC protocol, the Diethylamine (DEA) modifier can evaporate or degrade over time.[4]

  • Symptom:[2][3][4][7] Loss of resolution and peak broadening.[3][4]

  • Standard: Prepare Mobile Phase fresh daily. Do not "top up" the reservoir.

3. Rotameric Confusion: In NMR, you may see broadened peaks for the amine protons.[4] This is not impurity; it is exchangeable proton behavior.[2][3][4]

  • Fix: Add 10 µL of D₂O to the NMR tube to collapse the NH₂ signal and simplify the spectrum, or rely on the aromatic region for quantification.[4]

References
  • International Council for Harmonisation (ICH). (2006).[2][3][4] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • United States Pharmacopeia (USP). (2023).[2][3][4] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link[1][2][3][4]

  • Holzgrabe, U., et al. (2005).[2][3][4] "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1][2][3][4] Link[1][2][3]

  • Subramanian, G. (2007).[2][3][4] Chiral Separation Techniques: A Practical Approach.[2][3][4] Wiley-VCH.[2][3][4] (Reference for Chiralpak AD-H selection criteria). Link[1][2][3]

  • European Medicines Agency (EMA). (2014).[2][3][4] Guideline on the investigation of chiral active substances.Link

Sources

Safety Operating Guide

(2R)-2-(4-Ethoxyphenyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for (2R)-2-(4-Ethoxyphenyl)propan-1-amine , a chiral phenethylamine derivative and key intermediate in the synthesis of pharmaceuticals such as Tamsulosin (Flomax).[1]

As a Senior Application Scientist, I emphasize that this compound is not only a chemical hazard (corrosive/irritant organic base) but also a pharmacologically active intermediate .[1] Its structural similarity to amphetamines and its role as an adrenergic receptor antagonist precursor necessitates strict adherence to "Zero Discharge" protocols.[1]

Chemical Identification & Hazard Profile

Before disposal, verify the material identity.[1] This compound is often misidentified due to various nomenclature conventions in synthesis logs.

ParameterDetails
Chemical Name (2R)-2-(4-Ethoxyphenyl)propan-1-amine
Common Synonyms (R)-4-Ethoxy-β-methylphenethylamine; Tamsulosin Free Amine Intermediate
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Colorless to pale yellow liquid (oily) or low-melting solid
Acidity/Basicity Basic (Amine functionality)
Primary Hazards Skin/Eye Irritant (Cat 2/2A) , Acute Toxicity (Oral) , Aquatic Toxicity
Critical Hazard Context
  • Exothermic Reactivity: As a primary amine, this compound reacts vigorously with strong acids and oxidizing agents.[1] Never dispose of this amine in "General Acid" waste streams; the resulting exotherm can pressurize waste drums and cause explosions.[1]

  • Pharmacological Activity: As a chiral precursor to alpha-blockers, this substance may possess biological activity.[1] It must be treated as biomedical/pharmaceutical waste for incineration, not just standard chemical waste.[1]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation prevents "cocktail" reactions.[1] Do not mix this compound with halogenated solvents (like Chloroform/DCM) unless unavoidable, as amines can react with halocarbons over time to form quaternary salts, potentially generating heat or pressure.[1]

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste stream.

DisposalFlow Start Waste Material: (2R)-2-(4-Ethoxyphenyl)propan-1-amine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Sharps Contaminated Sharps (Needles/Syringes) StateCheck->Sharps SolventCheck Solvent Type? Liquid->SolventCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC StreamD STREAM D: Biohazard/Sharps Bin (Incineration Only) Sharps->StreamD Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Ethanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens StreamA STREAM A: Halogenated Organic (Alkaline Compatible) Halogenated->StreamA StreamB STREAM B: Non-Halogenated Organic (Alkaline/Base) NonHalogenated->StreamB

Figure 1: Waste stream decision logic for amine intermediates. Ensure all streams are destined for incineration.[1]

Step-by-Step Disposal Protocols

Scenario A: Pure Liquid or Solution Waste

Best for: Reaction mixtures, mother liquors, or expired liquid stocks.[1]

  • Select Container: Use an HDPE (High-Density Polyethylene) or amber glass container. Avoid metal containers (aluminum) which may corrode.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "(2R)-2-(4-Ethoxyphenyl)propan-1-amine" (Do not use abbreviations like "Tamsulosin Int").[1]

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Basic/Alkaline."[1]

  • Transfer: Pour waste into the container using a funnel.

    • Critical: Leave at least 10% headspace (ullage) to allow for expansion.[1]

  • Secondary Containment: Place the closed waste container into a secondary tray (polypropylene) to catch drips.

  • Storage: Store in the Alkaline/Base cabinet. DO NOT store in the same secondary container as acids.[1]

Scenario B: Solid Waste & Contaminated Debris

Best for: Expired solids, filter cakes, drying agents (MgSO₄), and contaminated gloves.[1]

  • Double Bagging: Place the solid material or debris into a clear polyethylene bag (4 mil thickness recommended).[1]

  • Seal & Isolate: Zip-tie or tape the bag shut.[1] Place this bag inside a second bag (double containment) to prevent powder leakage during transport.

  • Box It: Deposit the double-bagged waste into a Fiberboard Drum or Hazardous Waste Box lined with a heavy-duty liner.[1]

  • Labeling: Label the outer box as "Solid Hazardous Waste: Toxic Organic Solids."

Scenario C: Trace Residue (Empty Containers)

Best for: Empty reagent bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).[1]

  • Collect Rinsate: Pour the rinsate into the Liquid Waste (Stream B) container. Do not pour rinsate down the drain.[1]

  • Deface Labels: Cross out the original label and mark "Empty."

  • Disposal: Cap the bottle and dispose of it as glass waste (or according to local glass recycling rules if certified "RCRA Empty").

Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area.[1] Amines have strong odors and can cause respiratory distress.[1]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]

  • Absorb: Do not use paper towels (fire risk). Use vermiculite , dry sand , or a commercial amine-neutralizing spill pad .[1]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Toxic Amine."[1]

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Amines adhere to skin; water alone is often insufficient.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately (alkaline burns can cause permanent damage).[1]

References & Regulatory Grounding

  • PubChem. Compound Summary: Tamsulosin (and related intermediates).[1] National Library of Medicine.[1] Available at: [Link][3]

  • ECHA (European Chemicals Agency). Substance Information: Phenethylamine derivatives.[1] Available at: [Link]

  • US EPA. RCRA Waste Management Guidelines for Organic Bases.[1] Environmental Protection Agency.[1][4] Available at: [Link]

Disclaimer: This guide is for professional research use. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Personal protective equipment for handling (2R)-2-(4-Ethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Substance: (2R)-2-(4-Ethoxyphenyl)propan-1-amine Class: Chiral Phenethylamine Derivative / Primary Amine Physical State: Typically a colorless to pale yellow liquid or low-melting solid (depending on purity/salt form).[1][2][3]

To handle this compound safely, one must recognize it not just as a chemical reagent, but as a corrosive organic base with potential pharmacological activity.[4] As a phenethylamine derivative, it shares structural homology with bioactive monoamines, necessitating "Potent Compound" handling protocols until specific toxicology rules otherwise.[4]

Hazard Matrix
Hazard CategoryClassification (GHS)Operational Implication
Corrosivity Skin Corr.[1][2][3][5][6][7][8][9][10] 1B / Eye Dam. 1 CRITICAL: Direct contact causes irreversible tissue damage.[3] Vapors are lachrymatory and destructive to mucous membranes.
Acute Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if absorbed through skin.[2][3] Systemic effects (adrenergic stimulation) are possible due to structural class.[3]
Reactivity Air/Carbon Dioxide Sensitive Primary amines rapidly absorb atmospheric CO₂ to form carbamates (white crust), degrading purity.[3][4]
Flammability Combustible Liquid Flash point likely >90°C, but vapors can form explosive mixtures if heated.[3]

Personal Protective Equipment (PPE) Standards

Standard "lab coat and glasses" are insufficient for primary amines of this class. The high pKa (~10) makes them aggressive against skin lipids and standard latex gloves.[3]

PPE Selection Matrix
Body PartStandard Handling (Scale < 10g)High-Risk / Bulk Handling (Scale > 10g or Spills)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Butyl Rubber Latex is permeable to organic amines.[1][2][3][4] Nitrile offers splash protection; Laminate offers permeation resistance >480 min.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Full-Face Respirator or Goggles + Face ShieldStandard safety glasses allow vapors to bypass and irritate the cornea.[1][2][3]
Respiratory Fume Hood Required (Face velocity: 100 fpm)PAPR or Full-Face Mask with OV/Amine Cartridge Amine vapors have low odor thresholds but high toxicity; "warning properties" (smell) are unreliable for safety.[1][2][3]
Body Lab Coat (Buttoned) Cotton/Poly blendTyvek® Coverall or Chemical ApronCotton absorbs amines; Tyvek repels splashes.[2][3]

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the required safety posture based on operational scale and state.

PPE_Decision_Tree Start Start: Handling (2R)-2-(4-Ethoxyphenyl)propan-1-amine State_Check Is the compound in Solution or Neat (Pure)? Start->State_Check Neat Neat Liquid/Solid State_Check->Neat Solution Dilute Solution (<1M) State_Check->Solution Quantity_Check Quantity > 10 grams? Neat->Quantity_Check Protocol_A PROTOCOL A: Standard Double Nitrile Gloves Splash Goggles Fume Hood Solution->Protocol_A No No Quantity_Check->No Small Scale Yes Yes Quantity_Check->Yes Bulk Scale Hood_Check Is Fume Hood Available? Hood_Check->No Hood_Check->Yes Protocol_B PROTOCOL B: High Integrity Silver Shield/Laminate Gloves Face Shield + Goggles Tyvek Sleeves Protocol_C PROTOCOL C: Respiratory Full-Face Respirator (OV/P100) Butyl Gloves No->Hood_Check No->Protocol_C Yes->Protocol_A Yes->Protocol_B

Figure 1: Risk-based decision logic for selecting appropriate PPE and engineering controls.

Operational Handling Protocol

This protocol ensures both operator safety and chemical integrity (preventing carbamate formation).[3]

Phase 1: Preparation
  • Inert Environment: Ensure the receiving vessel is purged with Nitrogen or Argon.[3] (2R)-2-(4-Ethoxyphenyl)propan-1-amine will absorb CO₂ from the air, forming a solid crust that alters stoichiometry.[1][2][3][4]

  • Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.[3] This is for immediate decontamination of gloves or tools, not for skin.[4]

Phase 2: Transfer & Weighing
  • Do not use plastic syringes with rubber plungers (standard black rubber) for prolonged storage; amines can swell or degrade the rubber, leading to seizing.[3][4] Use all-polyethylene (PE) or glass syringes.[1][2][3]

  • Technique:

    • Open the stock container only inside a functioning fume hood.

    • If the substance has solidified (crusted), do not scrape vigorously (dust hazard).[3] Gently warm (<40°C) to melt if applicable, or dissolve in solvent.[3][4]

    • Transfer liquid via cannula or glass pipette to avoid pouring (which risks drips running down the bottle).[3]

Phase 3: Cleanup & Decontamination[1][3][4][7]
  • Wipe Down: Wipe all exterior surfaces of the stock bottle with a dry tissue, then a tissue dampened with ethanol.[3]

  • Tool Decon: Rinse spatulas/needles in the dilute acetic acid bath inside the hood before removing them for washing.[3] This neutralizes the amine and eliminates the odor.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Vapors are Corrosive) Spill->Evacuate Assess 2. Assess Volume (<50mL vs >50mL) Evacuate->Assess Small Small (<50mL) Absorb with Vermiculite or Chemizorb® Assess->Small Large Large (>50mL) Do NOT enter without SCBA Call EHS/Hazmat Assess->Large Neutralize 3. Neutralize Residue Apply dilute Citric Acid Small->Neutralize Waste 4. Double Bag Waste Label: 'Corrosive Amine Debris' Neutralize->Waste

Figure 2: Immediate response workflow for amine spills.

Disposal Specifications
  • Waste Stream: Segregate as "Basic Organic Waste" .[3]

  • Do NOT mix with: Acid waste streams (exothermic reaction), Oxidizers (fire hazard), or Chloroform (potential reaction).[1][3][4]

  • Container: High-density polyethylene (HDPE) or glass.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 143354, 2-(4-Ethoxyphenyl)ethan-1-amine. Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[3] Retrieved from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Phenethylamine derivatives classification. Retrieved from [Link][1][2][3][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.